molecular formula C19H39NO2 B2559652 N,N-dimethyl sphingosine (d17:1)

N,N-dimethyl sphingosine (d17:1)

Numéro de catalogue: B2559652
Poids moléculaire: 313.5 g/mol
Clé InChI: GGSFJHOOJSIRKL-OVMWUVNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl Sphingosine (d17:1) is a dimethylated form of the amino alcohol sphingosine (d17:1).>Dimethyl Sphingosine is a derivative of sphingosine. It is found in many tissues.>

Propriétés

IUPAC Name

(E,2S,3R)-2-(dimethylamino)heptadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20(2)3/h15-16,18-19,21-22H,4-14,17H2,1-3H3/b16-15+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSFJHOOJSIRKL-OVMWUVNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-Dimethyl Sphingosine (d17:1): A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, endogenous sphingolipid that has garnered significant attention for its diverse and potent biological activities. As a methylated derivative of sphingosine, it plays a crucial role in the regulation of the sphingolipid metabolic pathway, a critical signaling network implicated in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. This technical guide provides an in-depth overview of the core biological functions of N,N-dimethyl sphingosine, with a specific focus on the d17:1 variant where data is available. It is important to note that much of the existing literature on DMS does not specify the sphingoid base chain length, and therefore, the information presented herein largely pertains to the more commonly studied d18:1 variant. However, the fundamental mechanisms of action are expected to be similar for the d17:1 analogue.

This document will detail the molecular mechanisms of DMS action, its impact on key signaling pathways, and its emerging potential as a therapeutic agent in various disease contexts. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.

Core Biological Functions and Mechanisms of Action

N,N-dimethyl sphingosine (d17:1) is primarily recognized as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). There are two main isoforms of this enzyme, SphK1 and SphK2. By inhibiting SphK1, DMS disrupts the delicate balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, S1P. This balance, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. Inhibition of SphK1 by DMS leads to an accumulation of cellular ceramide and a reduction in S1P levels, thereby pushing the equilibrium towards apoptosis.

Beyond its canonical role as a SphK inhibitor, DMS has been shown to exert a range of other biological effects:

  • Induction of Apoptosis: DMS is a potent inducer of apoptosis in various cancer cell lines. This pro-apoptotic effect is a direct consequence of its ability to shift the sphingolipid rheostat towards ceramide accumulation.

  • Modulation of Cellular Signaling: DMS influences several key signaling pathways, including the inhibition of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to suppress the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).

  • Regulation of Intracellular Calcium: DMS can induce an increase in intracellular calcium concentration ([Ca2+]i) in various cell types, including astrocytes and cancer cells. This effect is mediated by both the release of calcium from intracellular stores and the influx of extracellular calcium.

  • Neuropathic Pain: Endogenous DMS has been identified as a key player in neuropathic pain, where it is found to be upregulated and can sensitize neurons in the central nervous system.

  • Cardiomyopathy in Chagas Disease: DMS has demonstrated therapeutic potential in experimental models of chronic Chagas disease cardiomyopathy by reducing inflammation and parasite load.

  • Inhibition of Glutamate Uptake: In astrocytes, DMS has been shown to inhibit the uptake of the excitatory neurotransmitter glutamate.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of N,N-dimethyl sphingosine. It is important to reiterate that the specific chain length of DMS used in these studies is often not reported.

ParameterValueCell/SystemReference
IC50 (Sphingosine Kinase) 5 µMNot Specified
IC50 ([3H]-thymidine incorporation) 12 ± 6 µMPorcine Vascular Smooth Muscle Cells
IC50 (ERK-1/2 activation) 15 ± 10 µMPorcine Vascular Smooth Muscle Cells

Signaling Pathways

N,N-dimethyl sphingosine (d17:1) modulates several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Sphingolipid Metabolism and the Sphingolipid Rheostat

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P ATP -> ADP Cell_Survival Cell_Survival S1P->Cell_Survival DMS N,N-dimethyl sphingosine (d17:1) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1

Caption: The Sphingolipid Rheostat and the inhibitory action of DMS.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation DMS N,N-dimethyl sphingosine (d17:1) DMS->IKK Suppresses activation Stimuli Pro-inflammatory Stimuli Stimuli->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by DMS.

Intracellular Calcium Signaling

Calcium_Signaling DMS N,N-dimethyl sphingosine (d17:1) ER Endoplasmic Reticulum (Ca2+ store) DMS->ER Ca_channel Plasma Membrane Ca2+ Channel DMS->Ca_channel Ca_release Ca2+ Release ER->Ca_release Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Ca_release->Ca_increase Cellular_Response Cellular Response Ca_increase->Cellular_Response

Caption: DMS-induced increase in intracellular calcium.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Sphingosine Kinase Activity Assay

Objective: To measure the inhibitory effect of N,N-dimethyl sphingosine (d17:1) on SphK1 activity.

Materials:

  • Cell lysate or purified SphK1 enzyme

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • N,N-dimethyl sphingosine (d17:1) (inhibitor)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 10 mM MgCl₂, 2 mM Na₃VO₄, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

  • Lipid extraction solvents (e.g., chloroform, methanol, 1N HCl)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

  • Phosphorimager or scintillation counter

Protocol:

  • Prepare the SphK1 enzyme source (cell lysate or purified enzyme).

  • Prepare the reaction mixture containing reaction buffer, sphingosine substrate (e.g., in a complex with bovine serum albumin), and varying concentrations of N,N-dimethyl sphingosine (d17:1) or vehicle control.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding acidic lipid extraction solvents (e.g., chloroform/methanol/1N HCl).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate sphingosine-1-phosphate from other lipids.

  • Dry the TLC plate and expose it to a phosphorimager screen or perform autoradiography.

  • Quantify the amount of ³²P-labeled sphingosine-1-phosphate to determine SphK1 activity.

  • Calculate the IC50 value of N,N-dimethyl sphingosine (d17:1) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To determine the effect of N,N-dimethyl sphingosine (d17:1) on intracellular calcium levels.

Materials:

  • Cultured cells of interest

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • N,N-dimethyl sphingosine (d17:1)

  • Fluorescence plate reader or fluorescence microscope equipped with a ratiometric imaging system

  • Ionomycin (B1663694) (positive control)

  • EGTA (for chelating extracellular calcium)

Protocol:

  • Seed cells in a suitable format (e.g., 96-well black-walled plates or on glass coverslips).

  • Prepare the loading buffer by diluting the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in HBS.

  • Remove the culture medium from the cells and wash with HBS.

  • Add the loading buffer to the cells and incubate in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Wash the cells with HBS to remove excess dye.

  • Add fresh HBS to the cells.

  • Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add N,N-dimethyl sphingosine (d17:1) at the desired concentration and continue to record the fluorescence signal over time.

  • At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Rmax) and then EGTA to determine the minimum fluorescence signal (Rmin) for calibration purposes.

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) and convert this to intracellular calcium concentration using the Grynkiewicz equation.

Western Blot Analysis for NF-κB Activation

Objective: To assess the effect of N,N-dimethyl sphingosine (d17:1) on the activation of the NF-κB pathway.

Materials:

  • Cultured cells

  • N,N-dimethyl sphingosine (d17:1)

  • Pro-inflammatory stimulus (e.g., TNF-α, LPS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with N,N-dimethyl sphingosine (d17:1) for a specified pre-incubation time.

  • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a defined period.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p65) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the change in protein phosphorylation, indicating pathway activation.

Conclusion and Future Directions

N,N-dimethyl sphingosine is a bioactive lipid with a well-established role as a sphingosine kinase inhibitor and a modulator of key cellular processes. Its ability to induce apoptosis, regulate inflammatory signaling, and influence intracellular calcium levels underscores its potential as a pharmacological tool and a lead compound for drug development. While the majority of research has been conducted without specifying the sphingoid base chain length, the fundamental mechanisms of action are likely conserved for the d17:1 variant.

Future research should focus on elucidating the specific biological functions and potency of N,N-dimethyl sphingosine (d17:1) in comparison to its more commonly studied d18:1 counterpart. Such studies will be crucial for a more precise understanding of its structure-activity relationship and for harnessing its full therapeutic potential in areas such as oncology, neurobiology, and inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this intriguing sphingolipid.

An In-depth Technical Guide to the Mechanism of Action of N,N-dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine that has garnered significant attention for its potent biological activities, particularly its ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of N,N-dimethyl sphingosine, with a focus on the d17:1 isoform. While the bulk of existing research has been conducted on the more common d18:1 isoform, the fundamental mechanisms are expected to be highly conserved. This document summarizes the key molecular targets, signaling pathways, and cellular effects of DMS, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through signaling pathway diagrams.

Core Mechanism of Action: The Sphingolipid Rheostat

The primary mechanism of action of N,N-dimethyl sphingosine revolves around its ability to modulate the critical balance between pro-apoptotic and pro-survival sphingolipid metabolites, often referred to as the "sphingolipid rheostat". DMS achieves this by directly inhibiting the enzyme sphingosine kinase (SK), particularly the isoform SK1.[1][2]

Sphingosine kinase is responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and migration.[2][3] By competitively inhibiting SK1, DMS effectively blocks the production of S1P.[2] This inhibition leads to a concurrent accumulation of its substrate, sphingosine, which is then shunted towards the synthesis of ceramide.[2] Ceramide, in contrast to S1P, is a well-established second messenger that initiates signaling cascades leading to cell cycle arrest and apoptosis.[3][4] Thus, the core action of DMS is to tip the sphingolipid balance in favor of the pro-apoptotic ceramide, driving the cell towards programmed cell death.[2]

Key Molecular Targets and Cellular Effects

Beyond its primary effect on the sphingolipid rheostat, DMS influences several other key signaling molecules and cellular processes.

  • Protein Kinase C (PKC) Inhibition: DMS has been shown to inhibit the activity of protein kinase C (PKC), a family of kinases involved in various cellular processes including cell proliferation and survival.[5] However, some studies suggest that the pro-apoptotic effects of DMS can occur independently of PKC inhibition.[2]

  • Mitogen-Activated Protein Kinase (MAPK) Inhibition: DMS can inhibit the activity of mitogen-activated protein kinase (MAPK), a key signaling pathway involved in cell growth and proliferation.[5][6] This inhibition is considered an early event in DMS-induced apoptosis.[6]

  • Induction of Intracellular Calcium ([Ca2+]i) Increase: DMS treatment leads to a significant increase in the concentration of intracellular calcium.[1][7][8] This elevation is due to both the release of calcium from intracellular stores and the influx of extracellular calcium.[7][8] The rise in intracellular calcium can trigger various downstream signaling events, including the activation of apoptotic pathways.

  • Inhibition of NF-κB Activation: DMS has been observed to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1] NF-κB is a critical regulator of cell survival and inflammation, and its inhibition contributes to the pro-apoptotic activity of DMS.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of N,N-dimethyl sphingosine.

Table 1: Inhibitory Concentrations of N,N-dimethyl Sphingosine (DMS)

Target/ProcessCell Line/SystemIC50 ValueReference
Sphingosine Kinase 1 (SK1)Porcine VSMC-[9]
DNA Synthesis ([3H]-thymidine incorporation)Porcine VSMC12 ± 6 µM[4][9]
ERK-1/2 ActivationPorcine VSMC15 ± 10 µM[4][9]

Table 2: Effective Concentrations of N,N-dimethyl Sphingosine (DMS) for Apoptosis Induction

Cell LineConcentrationDuration of TreatmentObserved EffectReference
Human leukemic cell lines (CMK-7, HL60, U937)20 µM6 hoursUp to 90% apoptosis[10]
Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205)Not specifiedNot specified>50% apoptosis[10]
Human epidermoid carcinoma (KB-3-1 and KB-C2)15 µMNot specifiedApoptosis induction[11]
Human lung cancer cell line (A549)Dose-dependent24, 48, 72 hoursSuppressed cell proliferation and induced apoptosis[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by N,N-dimethyl sphingosine (d17:1).

DMS_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMS N,N-dimethyl sphingosine (d17:1) SK1 Sphingosine Kinase 1 (SK1) DMS->SK1 Inhibition PKC Protein Kinase C (PKC) DMS->PKC Inhibition MAPK MAPK Pathway DMS->MAPK Inhibition NFkB NF-κB DMS->NFkB Inhibition Calcium Intracellular Ca2+ ↑ DMS->Calcium Induction S1P Sphingosine-1-Phosphate (S1P) SK1->S1P Phosphorylation Sphingosine Sphingosine Sphingosine->SK1 Substrate Ceramide_Synthase Ceramide Synthase Sphingosine->Ceramide_Synthase Substrate Survival Cell Survival & Proliferation S1P->Survival Ceramide Ceramide Ceramide_Synthase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis PKC->Survival MAPK->Survival NFkB->Survival Calcium->Apoptosis Apoptotic_Pathway DMS N,N-dimethyl sphingosine (d17:1) SK1_Inhibition Inhibition of Sphingosine Kinase 1 DMS->SK1_Inhibition Calcium_Increase ↑ Intracellular Ca2+ DMS->Calcium_Increase Ceramide_Increase ↑ Ceramide Levels SK1_Inhibition->Ceramide_Increase S1P_Decrease ↓ S1P Levels SK1_Inhibition->S1P_Decrease Caspase_Activation Caspase-3 Activation Ceramide_Increase->Caspase_Activation Apoptosis Apoptosis S1P_Decrease->Apoptosis Calcium_Increase->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

References

The Role of N,N-dimethyl Sphingosine (d17:1) in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a methylated derivative of sphingosine that has garnered significant attention for its potent pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms by which DMS, with a focus on the d17:1 variant, induces programmed cell death. The primary mechanism of action involves the competitive inhibition of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. This inhibition disrupts the cellular balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), thereby tipping the scales towards apoptosis. This guide details the downstream signaling cascades, including the modulation of NF-κB, intracellular calcium levels, and various kinase pathways. Furthermore, it presents quantitative data on the apoptotic effects of DMS, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

A note on the d17:1 variant: The majority of the available literature refers to "N,N-dimethyl sphingosine" or "DMS" without specifying the sphingoid base chain length. While the d17:1 variant is commercially available, studies specifically delineating its apoptotic activity compared to the more common d18:1 variant are scarce. Therefore, this guide summarizes the well-established role of DMS in apoptosis, which is expected to be largely applicable to the d17:1 variant.

Core Mechanism of Action: The Sphingolipid Rheostat

The apoptotic effects of N,N-dimethyl sphingosine are primarily attributed to its role as a competitive inhibitor of sphingosine kinase 1 (SPHK1).[1][2] SPHK1 is a pivotal enzyme that phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and migration.[3] Conversely, the precursors in this pathway, ceramide and sphingosine, are generally considered pro-apoptotic.[4] This balance between ceramide/sphingosine and S1P is often referred to as the "sphingolipid rheostat," which determines the cell's fate.[2]

By inhibiting SPHK1, DMS prevents the formation of S1P, leading to a decrease in its intracellular levels.[1] Concurrently, this inhibition can lead to an accumulation of sphingosine and, subsequently, ceramide.[2] This shift in the sphingolipid rheostat towards higher levels of pro-apoptotic lipids is a key initiating event in DMS-induced apoptosis.[2]

Key Signaling Pathways in DMS-Induced Apoptosis

The inhibition of SPHK1 by N,N-dimethyl sphingosine triggers a cascade of downstream signaling events that converge to execute the apoptotic program.

Inhibition of NF-κB Signaling

Nuclear factor-κB (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic genes.[1] Studies have shown that treatment with DMS suppresses the activation of the NF-κB p65 subunit in cancer cells.[1] This inhibition of the pro-survival NF-κB pathway contributes significantly to the pro-apoptotic effects of DMS.

Modulation of Intracellular Calcium Levels

DMS has been observed to increase the intracellular calcium concentration ([Ca2+]i) in human cancer cells.[1] Elevated and sustained levels of intracellular calcium can be a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial permeability transition.

Regulation of Kinase Cascades

DMS influences the activity of several key protein kinases involved in cell survival and apoptosis. In some cellular contexts, DMS has been shown to induce the activation of pro-apoptotic kinases such as JNK (c-Jun N-terminal kinase) and p38 MAP kinase, while concurrently decreasing the activity of pro-survival kinases like ERK (extracellular signal-regulated kinase) and Akt.[3]

Caspase Activation and Mitochondrial Pathway

The signaling cascades initiated by DMS ultimately converge on the activation of caspases, the executioners of apoptosis.[5] DMS treatment leads to the activation of caspase-3, a key effector caspase.[1][5] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity and apoptosis.[1] Furthermore, DMS can induce the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[3]

Quantitative Data on DMS-Induced Apoptosis

The pro-apoptotic effects of N,N-dimethyl sphingosine are dose- and time-dependent. The following tables summarize quantitative data from a study on human lung cancer A549 cells treated with DMS.[1]

Table 1: Cytotoxicity of N,N-dimethyl Sphingosine on A549 Cells [1]

Treatment DurationIC50 Value (µmol/L)
24 hours4.864
48 hours4.788
72 hours4.456

Table 2: Apoptosis Induction in A549 Cells Measured by Flow Cytometry [1]

DMS Concentration (µmol/L)Treatment DurationPercentage of Apoptotic Cells (%)
124 hoursIncreased
224 hoursIncreased
424 hoursSignificantly Increased
148 hoursIncreased
248 hoursSignificantly Increased
448 hoursSignificantly Increased

Table 3: Caspase-3 Activity in A549 Cells [1]

DMS Concentration (µmol/L)Treatment DurationCaspase-3 Activity
124 hoursIncreased
224 hoursIncreased
424 hoursSignificantly Increased
148 hoursIncreased
248 hoursSignificantly Increased
448 hoursSignificantly Increased

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of DMS-Induced Apoptosis

DMS_Apoptosis_Pathway DMS N,N-dimethyl sphingosine (d17:1) SPHK1 Sphingosine Kinase 1 (SPHK1) DMS->SPHK1 inhibits Ceramide Ceramide DMS->Ceramide leads to accumulation NFkB NF-κB DMS->NFkB inhibits Ca2 Intracellular Ca2+ DMS->Ca2 increases Kinases JNK / p38 ↑ ERK / Akt ↓ DMS->Kinases S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P produces Apoptosis Apoptosis S1P->Apoptosis inhibits Mitochondrion Mitochondrion Ceramide->Mitochondrion Ceramide->Apoptosis promotes NFkB->Apoptosis inhibits Ca2->Apoptosis promotes Kinases->Apoptosis promotes CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Casp3->Apoptosis

Caption: Signaling pathway of N,N-dimethyl sphingosine (d17:1)-induced apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells Treatment 2. Treat with DMS (d17:1) (various concentrations and time points) CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest AnnexinV Annexin V / PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase Activity Assay (Fluorometric) Harvest->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Western Western Blot (Apoptotic Proteins) Harvest->Western QuantifyApoptosis Quantify Apoptotic Cells AnnexinV->QuantifyApoptosis MeasureCaspase Measure Caspase Activity Caspase->MeasureCaspase VisualizeDNA Visualize DNA Breaks TUNEL->VisualizeDNA AnalyzeProteins Analyze Protein Levels Western->AnalyzeProteins

Caption: General experimental workflow for studying DMS-induced apoptosis.

Detailed Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of N,N-dimethyl sphingosine (d17:1) for the indicated times.

    • Include a vehicle-treated control group.

    • Harvest both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Caspase-3 Activity Assay (Fluorometric)

Principle: This assay measures the activity of caspase-3, a key executioner caspase, by detecting the cleavage of a specific fluorogenic substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin).

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with N,N-dimethyl sphingosine (d17:1) as described previously.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in a chilled lysis buffer on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cell lysate).

  • Enzymatic Reaction:

    • Determine the protein concentration of the cell lysate using a BCA assay.

    • In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

    • Prepare a reaction mixture containing 2X reaction buffer and 10 mM DTT.

    • Add 50 µL of the reaction mixture to each well.

    • Add 5 µL of the DEVD-AFC substrate (1 mM stock).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-OH termini of DNA breaks with fluorescently labeled dUTPs.

Protocol:

  • Cell Preparation and Fixation:

    • Culture and treat cells on coverslips.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

    • Wash three times with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.

  • Staining and Visualization:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, PARP, and Bcl-2 family members.

Protocol:

  • Protein Extraction and Quantification:

    • Prepare cell lysates from treated and control cells as described in the caspase activity assay protocol.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, SPHK1, p-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

N,N-dimethyl sphingosine (d17:1) is a potent inducer of apoptosis, primarily through the inhibition of sphingosine kinase 1 and the subsequent disruption of the sphingolipid rheostat. Its ability to modulate key signaling pathways, including NF-κB, intracellular calcium, and various kinase cascades, makes it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the apoptotic effects of this and other related compounds. Further research is warranted to elucidate any specific roles or differential activities of the d17:1 variant compared to other N,N-dimethyl sphingosine analogues.

References

An In-depth Technical Guide to N,N-dimethyl sphingosine (d17:1) and Sphingosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl sphingosine (B13886) (d17:1), a methylated derivative of the C17 sphingoid base, and its role as an inhibitor of sphingosine kinases (SKs). Sphingosine kinases, existing in two primary isoforms (SK1 and SK2), are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with S1P promoting cell survival and proliferation, and sphingosine and its precursor, ceramide, inducing apoptosis. N,N-dimethyl sphingosine acts as a competitive inhibitor of sphingosine kinases, thereby modulating this crucial balance.[1][2] This guide details the mechanism of inhibition, presents available quantitative data, provides in-depth experimental protocols for assessing inhibitory activity, and illustrates the key pathways and workflows through detailed diagrams.

The Sphingolipid Signaling Pathway and the Role of Sphingosine Kinase

The sphingolipid signaling pathway is a complex network of bioactive lipids that regulate a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation.[3] A central axis of this pathway involves the interconversion of ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[3] Ceramide is converted to sphingosine by ceramidases. Sphingosine can then be phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P.[3] This phosphorylation is a critical regulatory step, as S1P acts as a signaling molecule by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades that typically promote cell survival, proliferation, and migration.[2][3] Conversely, accumulation of sphingosine and ceramide is often associated with the induction of apoptosis.[1][2] The two isoforms of sphingosine kinase, SK1 and SK2, are encoded by different genes and exhibit distinct subcellular localizations and functions, making them attractive targets for therapeutic intervention in diseases characterized by dysregulated cell growth and survival, such as cancer.[3]

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP -> ADP Sphingosine->Apoptosis S1P->Sphingosine S1P_Lyase S1P Lyase S1P->S1P_Lyase Degradation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling Ceramidase Ceramidase Ceramidase->Ceramide Ceramidase->Sphingosine SK1_SK2 Sphingosine Kinase (SK1 & SK2) SK1_SK2->Sphingosine SK1_SK2->S1P S1P_Phosphatase S1P Phosphatase S1P_Phosphatase->Sphingosine S1P_Phosphatase->S1P Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream DMS N,N-dimethyl sphingosine (d17:1) DMS->SK1_SK2 Inhibition

Sphingolipid signaling pathway and the point of inhibition by N,N-dimethyl sphingosine (d17:1).

N,N-dimethyl sphingosine (d17:1) as a Sphingosine Kinase Inhibitor

N,N-dimethyl sphingosine (DMS) is a synthetic, cell-permeable derivative of sphingosine that acts as a competitive inhibitor of both SK1 and SK2.[1][2] By competing with the endogenous substrate, sphingosine, DMS blocks the production of S1P.[1] This inhibition shifts the sphingolipid rheostat towards an accumulation of sphingosine and subsequently ceramide, which can lead to the induction of apoptosis in various cell types.[2] The d17:1 variant of N,N-dimethyl sphingosine refers to a sphingoid base with a 17-carbon chain length. While most studies on DMS do not specify the chain length, it is presumed that the mechanism of action is conserved across variants with different chain lengths.

Quantitative Data on Sphingosine Kinase Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of N,N-dimethyl sphingosine (DMS) against sphingosine kinases.

InhibitorTargetInhibition ConstantCell/SystemReference
N,N-dimethylsphingosine (DMS)Sphingosine KinaseIC50 = 5 µMNot specified[4]
N,N-dimethylsphingosine (DMS)Sphingosine Kinase-U937, Swiss 3T3, PC12 cells[1]
N,N-dimethylsphingosine (DMS)Sphingosine Kinase-Human platelets[5]

Experimental Protocols

The assessment of sphingosine kinase inhibition by N,N-dimethyl sphingosine (d17:1) can be performed using various in vitro assays. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403) into S1P, and the fluorescence-based assay, which utilizes a fluorescently labeled sphingosine substrate.

Radiometric Sphingosine Kinase Inhibition Assay

This method is a highly sensitive and direct way to measure SK activity by quantifying the formation of radiolabeled S1P.

Materials:

  • Recombinant human SK1 or SK2

  • N,N-dimethyl sphingosine (d17:1)

  • D-erythro-sphingosine

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM ATP)

  • Reaction termination solution (e.g., 1 N HCl)

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of N,N-dimethyl sphingosine (d17:1) in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant SK enzyme, kinase assay buffer, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP. The final concentrations should be optimized for the specific enzyme and experimental conditions (e.g., 10-50 µM sphingosine).

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of the enzyme activity.

  • Reaction Termination: Stop the reaction by adding the reaction termination solution.

  • Lipid Extraction: Extract the lipids by adding chloroform and methanol, followed by vortexing and centrifugation to separate the organic and aqueous phases. The phosphorylated product, [³²P]S1P, will be in the lower organic phase.

  • TLC Separation: Carefully collect the organic phase and spot it onto a TLC plate. Allow the solvent to evaporate completely. Develop the chromatogram using the TLC developing solvent.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radiolabeled S1P. Alternatively, the spots corresponding to S1P can be scraped and the radioactivity measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-dimethyl sphingosine (d17:1) relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Radiometric_Assay_Workflow Start Start: Prepare Reagents Inhibitor_Prep Prepare Serial Dilutions of N,N-dimethyl sphingosine (d17:1) Start->Inhibitor_Prep Reaction_Setup Set up Reaction: Enzyme + Buffer + Inhibitor/Vehicle Inhibitor_Prep->Reaction_Setup Preincubation Pre-incubate at 37°C (10-15 min) Reaction_Setup->Preincubation Initiation Initiate Reaction with Sphingosine + [γ-³²P]ATP Preincubation->Initiation Incubation Incubate at 37°C (20-30 min) Initiation->Incubation Termination Terminate Reaction (e.g., add HCl) Incubation->Termination Extraction Lipid Extraction (Chloroform/Methanol) Termination->Extraction TLC Separate Lipids by TLC Extraction->TLC Detection Detect [³²P]S1P (Phosphorimager/Scintillation) TLC->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis

Workflow for the radiometric sphingosine kinase inhibition assay.
Fluorescence-Based Sphingosine Kinase Inhibition Assay

This assay offers a non-radioactive alternative and is well-suited for high-throughput screening of inhibitors. It uses a sphingosine analogue labeled with a fluorescent probe, such as NBD (7-nitrobenz-2-oxa-1,3-diazole).

Materials:

  • Recombinant human SK1 or SK2

  • N,N-dimethyl sphingosine (d17:1)

  • NBD-sphingosine (substrate)

  • Kinase assay buffer (as in the radiometric assay)

  • ATP solution

  • Reaction termination and extraction solution (e.g., chloroform:methanol 2:1 v/v)

  • Phase separation solution (e.g., 1 M KCl)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor and Reagent Preparation: Prepare serial dilutions of N,N-dimethyl sphingosine (d17:1) and the necessary working solutions of NBD-sphingosine and ATP in kinase assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the kinase assay buffer, SK enzyme, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Start the reaction by adding the NBD-sphingosine substrate, followed by the ATP solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Extraction: Stop the reaction by adding the chloroform:methanol solution.

  • Phase Separation: Induce phase separation by adding the KCl solution. Mix thoroughly and then centrifuge the plate to separate the aqueous and organic layers. The fluorescently labeled product, NBD-S1P, will partition into the upper aqueous phase, while the unreacted NBD-sphingosine substrate will remain in the lower organic phase.

  • Fluorescence Measurement: Carefully transfer the aqueous phase to a new 96-well black microplate. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for NBD (e.g., Ex/Em = 468/540 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value as described for the radiometric assay.

Mechanism of Action: Competitive Inhibition

N,N-dimethyl sphingosine (d17:1) acts as a competitive inhibitor of sphingosine kinases. This means that it binds to the same active site on the enzyme as the natural substrate, sphingosine. Due to its structural similarity to sphingosine, DMS can occupy the active site, thereby preventing the binding and subsequent phosphorylation of sphingosine. This leads to a decrease in the production of S1P. The competitive nature of this inhibition implies that the apparent inhibitory effect can be overcome by increasing the concentration of the substrate, sphingosine.

Competitive_Inhibition Enzyme Sphingosine Kinase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex + I Substrate Sphingosine (S) Inhibitor N,N-dimethyl sphingosine (I) ES_Complex->Enzyme + P Product S1P (P)

Logical relationship of competitive inhibition of sphingosine kinase.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a valuable research tool for investigating the roles of sphingosine kinases and the S1P signaling pathway in health and disease. As a competitive inhibitor of SK1 and SK2, it allows for the controlled manipulation of the sphingolipid rheostat, enabling the study of cellular processes regulated by the balance of pro-apoptotic and pro-survival sphingolipids. The experimental protocols detailed in this guide provide a framework for the accurate assessment of its inhibitory activity. Further research is warranted to elucidate the specific inhibitory profile of the d17:1 variant and to explore its full therapeutic potential in various disease models.

References

An In-depth Technical Guide to the Cellular Targets of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine. The d17:1 variant specifies a seventeen-carbon backbone with one double bond. As a bioactive sphingolipid, DMS plays a crucial role in cell signaling, though it is often studied for its inhibitory effects on key enzymes in the sphingolipid metabolic pathway. This technical guide provides a comprehensive overview of the known cellular targets of N,N-dimethyl sphingosine (d17:1), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development.

Core Cellular Targets and Quantitative Interaction Data

N,N-dimethyl sphingosine (d17:1) interacts with several key cellular proteins, modulating their activity and initiating downstream signaling cascades. The primary and most extensively studied target is Sphingosine Kinase (SphK). Other notable targets include the Sigma-1 Receptor (S1R), Protein Phosphatase 2A (PP2A) through an intermediate protein, and Protein Kinase C (PKC), although the interaction with PKC is a subject of some debate in the scientific literature.

The following table summarizes the quantitative data available for the interaction of DMS with its principal cellular targets.

Target ProteinInteraction TypeQuantitative MetricValueCell/System TypeReference(s)
Sphingosine Kinase (SphK) Competitive InhibitorIC₅₀~5 µMCytosolic extracts of U937, Swiss 3T3, and PC12 cells[1]
IC₅₀12 ± 6 µMPorcine Vascular Smooth Muscle Cells[2][3]
Sigma-1 Receptor (S1R) Endogenous AgonistKᵢ0.12 ± 0.03 µMPurified guinea pig sigma-1 receptor[4]
Kᵢ2.9 ± 0.7 µMGuinea pig liver membranes[4]
Calculated Kₐ~120 nMIn silico docking with human S1R[5][6]
ERK-1/2 (downstream of SphK inhibition) Inhibition of ActivationIC₅₀15 ± 10 µMPorcine Vascular Smooth Muscle Cells[2][3]

Detailed Analysis of Cellular Targets and Signaling Pathways

Sphingosine Kinase (SphK)

The most well-characterized cellular target of N,N-dimethyl sphingosine is Sphingosine Kinase (SphK), an enzyme that catalyzes the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P).[7] DMS acts as a potent, competitive inhibitor of SphK, with a significantly stronger inhibitory effect than other known inhibitors like DL-threo-dihydrosphingosine.[7] This inhibition has been demonstrated in various cell types, including human platelets, U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells.[1][8]

The inhibition of SphK by DMS has profound effects on the cellular balance of key sphingolipids. By blocking the production of S1P, DMS leads to a decrease in the cellular levels of this pro-survival and pro-proliferative signaling molecule.[1][8] Concurrently, the inhibition of SphK can lead to an accumulation of its substrate, sphingosine, which can then be shunted into other metabolic pathways, such as the synthesis of ceramide.[1][8] This shift in the ceramide/S1P rheostat is believed to be a key mechanism behind the pro-apoptotic effects of DMS.[1][8]

SphK_Pathway DMS N,N-dimethyl sphingosine (d17:1) SphK Sphingosine Kinase (SphK) DMS->SphK Inhibits S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylates Sphingosine Sphingosine Sphingosine->SphK Substrate Ceramide Ceramide Sphingosine->Ceramide Metabolized to Apoptosis Apoptosis S1P->Apoptosis Inhibits Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes Ceramide->Apoptosis Induces

DMS inhibits SphK, altering the S1P/Ceramide balance.
Protein Kinase C (PKC)

The role of N,N-dimethyl sphingosine as a direct inhibitor of Protein Kinase C (PKC) is less clear, with conflicting reports in the literature. Some studies have suggested that DMS, like sphingosine, can inhibit PKC activity.[9] However, other research indicates that at concentrations where DMS effectively inhibits SphK, it has no discernible effect on PKC activity or its translocation to the cell membrane.[1][8] This suggests that the primary effects of DMS are likely mediated through its potent inhibition of SphK rather than direct action on PKC. This distinction is critical for interpreting experimental results and for the development of specific inhibitors.

Sigma-1 Receptor (S1R)

More recent studies have identified the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum, as a direct binding partner of DMS.[6] DMS is proposed to act as an endogenous agonist of the S1R.[5][6] In silico docking studies and binding assays have shown a high affinity of DMS for the S1R, with calculated binding constants in the nanomolar range.[4][5][6] The binding of DMS to the S1R is thought to promote the dissociation of S1R oligomers into their protomeric forms, a characteristic of agonist activity.[6] This interaction may be relevant to the roles of both DMS and the S1R in cellular stress responses and neuropathic pain.[6][10]

Protein Phosphatase 2A (PP2A)

N,N-dimethyl sphingosine has been shown to indirectly activate Protein Phosphatase 2A (PP2A), a major cellular serine/threonine phosphatase that acts as a tumor suppressor. This activation is mediated by the direct binding of DMS to the Acidic Leucine-rich Nuclear Phosphoprotein-32A (ANP32A), an endogenous inhibitor of PP2A.[11] By binding to ANP32A, DMS relieves its inhibitory effect on the PP2A complex, leading to increased phosphatase activity.[11] This mechanism suggests a novel pathway through which DMS can exert its anti-proliferative and pro-apoptotic effects.

PP2A_Pathway DMS N,N-dimethyl sphingosine (d17:1) ANP32A ANP32A DMS->ANP32A Binds to PP2A Protein Phosphatase 2A (PP2A) DMS->PP2A Relieves Inhibition ANP32A->PP2A Inhibits Cell_Growth Cell Growth & Proliferation PP2A->Cell_Growth Inhibits

DMS activates PP2A by inhibiting its inhibitor, ANP32A.

Experimental Protocols

The identification and characterization of the cellular targets of N,N-dimethyl sphingosine (d17:1) have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the study of DMS-protein interactions.

In Vitro Sphingosine Kinase Assay

This assay is used to determine the inhibitory activity of DMS on SphK.

Objective: To quantify the inhibition of SphK activity by N,N-dimethyl sphingosine (d17:1) in a cell-free system.

Materials:

  • Purified or recombinant Sphingosine Kinase (SphK1 or SphK2)

  • N,N-dimethyl sphingosine (d17:1)

  • Sphingosine (substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF, 10% glycerol)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, a known concentration of SphK enzyme, and sphingosine as the substrate.

  • Add varying concentrations of N,N-dimethyl sphingosine (d17:1) to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubate the mixtures for 10-15 minutes at 37°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases. The phosphorylated product, sphingosine-1-phosphate, will be in the organic phase.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using the appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphorimager screen or use a scintillation counter to quantify the radioactivity of the sphingosine-1-phosphate spot.

  • Calculate the percentage of inhibition for each concentration of DMS and determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, SphK, Sphingosine) add_dms Add DMS (Varying Concentrations) prep_mix->add_dms pre_incubate Pre-incubate at 37°C add_dms->pre_incubate add_atp Initiate with [γ-³²P]ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (Chloroform/Methanol) incubate->stop_reaction extract Lipid Extraction stop_reaction->extract tlc Thin-Layer Chromatography extract->tlc quantify Quantify Radioactivity tlc->quantify calculate Calculate IC₅₀ quantify->calculate

Workflow for an in vitro Sphingosine Kinase assay.
Protein-Lipid Overlay Assay

This assay is a qualitative method to screen for interactions between proteins and lipids.

Objective: To determine if N,N-dimethyl sphingosine (d17:1) can bind to a specific protein of interest.

Materials:

  • Nitrocellulose or PVDF membrane

  • N,N-dimethyl sphingosine (d17:1) and other control lipids

  • Purified protein of interest (e.g., with a His-tag or GST-tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)

  • Primary antibody against the protein or its tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spot small volumes (1-2 µL) of N,N-dimethyl sphingosine (d17:1) and control lipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a solution of the purified protein of interest in blocking buffer overnight at 4°C.

  • Wash the membrane several times with TBS-T to remove unbound protein.

  • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again with TBS-T.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane extensively with TBS-T.

  • Apply the chemiluminescent substrate and visualize the signal using an imaging system. A positive signal on the DMS spot indicates binding.

Affinity Chromatography for Target Identification

This technique can be used to identify unknown cellular proteins that bind to DMS.

Objective: To isolate and identify cellular proteins that bind to N,N-dimethyl sphingosine (d17:1).

Materials:

  • Affinity chromatography resin (e.g., NHS-activated Sepharose)

  • N,N-dimethyl sphingosine (d17:1) or an analog with a linker for immobilization

  • Cell lysate

  • Binding buffer (e.g., PBS with protease inhibitors)

  • Wash buffer (e.g., binding buffer with a low concentration of non-ionic detergent)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free DMS)

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Immobilize N,N-dimethyl sphingosine (d17:1) to the affinity resin according to the manufacturer's instructions.

  • Pack the DMS-coupled resin into a chromatography column.

  • Equilibrate the column with binding buffer.

  • Load the cell lysate onto the column and allow it to flow through.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the specifically bound proteins using the elution buffer.

  • Collect the eluted fractions and analyze them by SDS-PAGE.

  • Excise the protein bands of interest and identify them using mass spectrometry.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a multifaceted signaling molecule with a range of cellular targets. Its primary and most well-established role is as a potent competitive inhibitor of Sphingosine Kinase, which has significant downstream consequences for the cellular balance of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. Emerging evidence also points to its interaction with the Sigma-1 Receptor and its ability to activate Protein Phosphatase 2A. The conflicting reports on its direct interaction with Protein Kinase C highlight the need for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting these pathways with N,N-dimethyl sphingosine (d17:1) and its analogs.

References

An In-depth Technical Guide to the Discovery and Synthesis of N,N-dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring N-methylated derivative of sphingosine that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of Protein Kinase C (PKC), further research has revealed its primary role as a potent competitive inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a specific variant, N,N-dimethyl sphingosine (d17:1). It includes detailed experimental protocols for its synthesis and for assays to evaluate its biological effects, a summary of its quantitative inhibitory activities, and diagrams of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating sphingolipid metabolism and its therapeutic potential.

Discovery and Biological Activity

N,N-dimethyl sphingosine is an endogenous sphingolipid that has been identified in various tissues.[1] Its biological significance was initially explored in the context of protein kinase C (PKC) inhibition.[2] However, subsequent studies clarified that DMS is a more potent and specific inhibitor of sphingosine kinase (SphK).[3][4] This inhibition is competitive with respect to sphingosine.

The primary mechanism of action of DMS revolves around its ability to inhibit SphK, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration. By inhibiting SphK, DMS disrupts the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat". This disruption leads to an accumulation of intracellular sphingosine and ceramide, which can trigger apoptotic pathways.[3][4]

The inhibitory effects of DMS are not limited to a single cell type and have been observed in various cancer cell lines, where it can induce apoptosis and inhibit proliferation.[5] Furthermore, DMS has been shown to modulate key downstream signaling pathways, including the ERK-1/2 and Akt signaling cascades, which are crucial for cell growth and survival.[5][6] While DMS does exhibit some inhibitory effects on PKC, these are generally observed at higher concentrations than those required for SphK inhibition, suggesting that SphK is its primary intracellular target.[3][5]

Synthesis of N,N-dimethyl Sphingosine (d17:1)

The chemical synthesis of N,N-dimethyl sphingosine (d17:1) can be achieved through the N,N-dimethylation of the corresponding sphingosine (d17:1) precursor. A common and effective method for this transformation is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. The process results in the exhaustive methylation of the amine to the corresponding tertiary amine without the formation of quaternary ammonium (B1175870) salts.[7]

General Protocol for Eschweiler-Clarke Methylation of Sphingosine (d17:1)

Materials:

  • Sphingosine (d17:1)

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Methanol (B129727)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607)/methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sphingosine (d17:1) in methanol.

  • Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess formic acid by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N,N-dimethyl sphingosine (d17:1) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The biological activity of N,N-dimethyl sphingosine is quantified by its inhibitory concentration (IC50) in various assays. The following tables summarize the key quantitative data available for DMS.

Assay Cell Line/System IC50 Value (µM) Reference
[³H]-Thymidine IncorporationPorcine Vascular Smooth Muscle Cells (PVSMC)12 ± 6[5]
ERK-1/2 ActivationPorcine Vascular Smooth Muscle Cells (PVSMC)15 ± 10[5]
Sphingosine Kinase (SphK) Inhibition-~5[8]

Note: The IC50 values presented are for N,N-dimethyl sphingosine, and may not be specific to the d17:1 variant unless otherwise stated. The general biological activity is expected to be similar across closely related long-chain bases.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of N,N-dimethyl sphingosine (d17:1).

Protein Kinase C (PKC) Inhibition Assay (Radiometric)

Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The phosphorylated substrate is then separated and quantified.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • N,N-dimethyl sphingosine (d17:1) at various concentrations

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare Lipid Vesicles: Prepare sonicated vesicles of PS and DAG in the assay buffer.

  • Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, PKC substrate peptide, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle control.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a few minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition at each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Sphingosine Kinase (SphK) Inhibition Assay (Fluorescence-based)

Principle: This assay utilizes a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate. The phosphorylated product is separated from the unreacted substrate, and the fluorescence is measured.

Materials:

  • Recombinant Sphingosine Kinase (SphK1 or SphK2)

  • NBD-sphingosine

  • ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • N,N-dimethyl sphingosine (d17:1) at various concentrations

  • Chloroform/Methanol (1:2, v/v)

  • 1 M KCl

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, NBD-sphingosine, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle control.

  • Enzyme Addition: Add the recombinant SphK enzyme to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop and Extract: Stop the reaction by adding chloroform/methanol (1:2). Add chloroform and 1 M KCl to induce phase separation. Vortex and centrifuge to separate the phases.

  • Measure Fluorescence: Carefully transfer an aliquot of the upper aqueous phase (containing the phosphorylated NBD-sphingosine-1-phosphate) to a 96-well black microplate.

  • Quantification: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 466 nm, Em: 536 nm).

  • Data Analysis: Calculate the percentage of SphK inhibition at each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Principle: This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells, which is directly proportional to the rate of cell division.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, cancer cell lines)

  • Complete cell culture medium

  • [³H]-Thymidine

  • N,N-dimethyl sphingosine (d17:1) at various concentrations

  • 96-well cell culture plate

  • Trichloroacetic acid (TCA), ice-cold 10% solution

  • 0.1 N NaOH

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of N,N-dimethyl sphingosine (d17:1) or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Labeling: Add [³H]-Thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Precipitate the DNA by adding ice-cold 10% TCA and incubating on ice.

    • Wash the precipitate with 10% TCA to remove unincorporated [³H]-Thymidine.

    • Solubilize the precipitate by adding 0.1 N NaOH to each well.

  • Quantification: Transfer the solubilized contents of each well to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Signaling Pathways and Visualizations

N,N-dimethyl sphingosine (d17:1) exerts its biological effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by DMS and a typical experimental workflow for its characterization.

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 Ceramide Ceramide Sphingosine->Ceramide S1P S1P ERK ERK S1P->ERK Akt Akt S1P->Akt Proliferation Cell Proliferation & Survival S1P->Proliferation SphK1->S1P Phosphorylation DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK1 Inhibition Apoptosis Apoptosis Ceramide->Apoptosis ERK->Proliferation Akt->Proliferation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Assays cluster_data Data Analysis Synthesis Chemical Synthesis (Eschweiler-Clarke) Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis PKC_Assay PKC Inhibition Assay Analysis->PKC_Assay SphK_Assay SphK Inhibition Assay Analysis->SphK_Assay Proliferation_Assay Cell Proliferation Assay ([3H]-Thymidine) Analysis->Proliferation_Assay IC50 IC50 Determination PKC_Assay->IC50 SphK_Assay->IC50 Proliferation_Assay->IC50

References

N,N-dimethyl Sphingosine (d17:1): A Technical Guide to its Role in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine.[1][2] The d17:1 variant specifies a C17 fatty acid chain.[3] As an endogenous metabolite, DMS plays a crucial role in the sphingolipid signaling pathway, a complex network of bioactive lipids that regulate fundamental cellular processes.[4] Its primary and most well-characterized function is the potent and competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[5][6][7] This inhibitory action positions DMS as a critical tool for investigating the sphingolipid rheostat—the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[1]

A significant consequence of SphK inhibition by DMS is the profound alteration of intracellular calcium ([Ca2+]i) homeostasis.[1][2] DMS triggers a rapid and sustained increase in cytosolic calcium, a versatile second messenger implicated in everything from gene transcription and proliferation to apoptosis. This technical guide provides an in-depth exploration of the mechanisms by which N,N-dimethyl sphingosine (d17:1) modulates calcium signaling, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the core signaling pathways.

Core Mechanism of Action: Sphingosine Kinase Inhibition

N,N-dimethylsphingosine acts as a competitive inhibitor of sphingosine kinase (SphK), with inhibitory activity demonstrated in various cell types including platelets, U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells.[6][7] By competing with sphingosine for the enzyme's active site, DMS effectively blocks the production of sphingosine-1-phosphate (S1P).[5] This action has two major consequences on the sphingolipid balance within the cell:

  • Decreased Sphingosine-1-Phosphate (S1P): S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration, often by acting on a family of G-protein coupled receptors (S1PRs). DMS treatment leads to a reduction in both basal and stimulus-induced S1P levels.[5][7]

  • Increased Sphingosine and Ceramide: The inhibition of SphK leads to an accumulation of its substrate, sphingosine. This shift in the rheostat can favor the production of ceramide, a sphingolipid widely associated with pro-apoptotic and anti-proliferative signaling pathways.[1][5]

This primary mechanism of SphK inhibition is the catalyst for the downstream effects of DMS on calcium signaling.

The Impact of N,N-dimethyl Sphingosine on Calcium Signaling

DMS induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i).[2][8] This elevation is not mediated by a single mechanism but rather a dual action involving the release of calcium from internal stores and the influx of calcium from the extracellular environment.

Release from Intracellular Stores

DMS triggers the release of Ca2+ from intracellular reservoirs. Studies have shown that this release occurs from stores distinct from those sensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, suggesting that DMS mobilizes calcium from pools other than, or in addition to, the endoplasmic reticulum (ER).[8] More recent evidence points to acidic organelles, such as endosomes and lysosomes, as key sources for this calcium release. This sphingosine-driven calcium release from acidic stores is dependent on the two-pore channel 1 (TPC1).[9]

Influx of Extracellular Calcium

In addition to mobilizing internal stores, DMS promotes the influx of extracellular Ca2+. This influx is not mediated by conventional store-operated calcium (SOC) channels.[8] The exact channels responsible for DMS-induced calcium entry are still under investigation, but experiments have shown that the influx can be blocked by non-specific cation channel blockers like nickel and lanthanum.[8] This suggests the involvement of a distinct plasma membrane calcium channel.

The interplay between these two mechanisms results in a robust and sustained elevation of cytosolic calcium, which then initiates a cascade of downstream cellular events.

DMS_Calcium_Signaling cluster_cell Cell DMS_ext DMS (extracellular) DMS_int DMS (intracellular) DMS_ext->DMS_int Enters Cell SphK Sphingosine Kinase (SphK) DMS_int->SphK Inhibits Ca_Channel Plasma Membrane Ca²⁺ Channel DMS_int->Ca_Channel Activates Lysosome Lysosome/ER (Ca²⁺ Store) DMS_int->Lysosome Triggers Release Sph Sphingosine Sph->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Produces Ca_cyto Increased Cytosolic Ca²⁺ Ca_Channel->Ca_cyto Ca²⁺ Influx Ca_ext Ca²⁺ (extracellular) Downstream Downstream Effects (e.g., Apoptosis) Ca_cyto->Downstream Lysosome->Ca_cyto Ca²⁺ Release

Caption: Signaling pathway of N,N-dimethyl sphingosine in modulating intracellular calcium.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of N,N-dimethyl sphingosine from various studies.

ParameterValueCell Type / SystemCommentsReference
IC₅₀ (ERK-1/2 Activation)15 ± 10 µMPorcine Vascular Smooth Muscle CellsDMS induced a dose-dependent reduction in ERK-1/2 activation.[10][11]
IC₅₀ ([³H]-Thymidine Incorp.)12 ± 6 µMPorcine Vascular Smooth Muscle CellsDMS reduced fetal calf serum-induced cell proliferation.[10][11]
Effective Concentration 2 - 4 µmol/lHuman Lung Cancer Cells (A549)Increased intracellular Ca²⁺ concentration at 24 and 48 hours.[1]
Effective Concentration 5 µMT. cruzi-infected MacrophagesIncreased caspase-1 activation and IL-1β production.[12]

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in [Ca2+]i in adherent cell cultures using the ratiometric fluorescent indicator Fura-2 AM with a fluorescence plate reader.[13][14]

Materials:

  • Adherent cells cultured in clear-bottom, black 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • N,N-dimethyl sphingosine (d17:1) stock solution

  • Fluorescence microplate reader with dual excitation (340 nm and 380 nm) and emission (510 nm) capabilities, and injectors.

Procedure:

  • Cell Seeding:

    • Seed cells in a clear-bottom, black 96-well culture plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 3.0 x 10⁴ cells/well).[14]

    • Incubate for at least 16-24 hours under standard culture conditions (37°C, 5% CO₂).[14]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Carefully aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µl of HBS.[14]

    • Add 100 µl of the Fura-2 AM loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes. The optimal time may vary by cell type.[13]

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with HBS to remove extracellular dye.

    • Add 100 µl of fresh HBS to each well.

    • Incubate the plate for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[13]

  • Measurement of Calcium Mobilization:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.[14]

    • Using the plate reader's injector, add the desired concentration of N,N-dimethyl sphingosine (d17:1) to the wells.

    • Continue recording the fluorescence ratio for several minutes to capture the full calcium response (initial peak and sustained phase).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Normalize the data to the baseline ratio recorded before the addition of DMS.[14]

Calcium_Imaging_Workflow start Start seed_cells Seed cells in 96-well plate (80-90% confluency) start->seed_cells incubate1 Incubate 16-24 hours seed_cells->incubate1 wash1 Wash cells with HEPES-buffered saline incubate1->wash1 load_dye Load cells with Fura-2 AM (45-60 min at 37°C) wash1->load_dye wash2 Wash cells twice to remove extracellular dye load_dye->wash2 deesterify Allow de-esterification (15-30 min at RT) wash2->deesterify measure_baseline Measure baseline fluorescence ratio (F340/F380) deesterify->measure_baseline inject_dms Inject N,N-dimethyl sphingosine measure_baseline->inject_dms measure_response Record fluorescence ratio to measure Ca²⁺ response inject_dms->measure_response analyze Analyze Data: Calculate ratio and normalize measure_response->analyze end_node End analyze->end_node DMS_Logical_Flow DMS N,N-dimethyl Sphingosine (d17:1) SphK_Inhibition Sphingosine Kinase Inhibition DMS->SphK_Inhibition Ca_Increase ↑ Intracellular [Ca²⁺] DMS->Ca_Increase Direct & Indirect Mechanisms S1P_Decrease ↓ S1P Levels SphK_Inhibition->S1P_Decrease Ceramide_Increase ↑ Ceramide / Sphingosine Levels SphK_Inhibition->Ceramide_Increase Apoptosis Apoptosis S1P_Decrease->Apoptosis Reduces Survival Signal Ceramide_Increase->Apoptosis Ca_Increase->Apoptosis

References

Endogenous N,N-Dimethyl Sphingosine (d17:1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is an endogenously produced sphingolipid that has garnered significant attention for its role as a potent inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. While the d18:1 isoform is more commonly studied, the d17:1 variant of N,N-dimethyl sphingosine also plays a role in cellular processes. This technical guide provides an in-depth overview of the endogenous presence, metabolism, and signaling pathways of N,N-dimethyl sphingosine (d17:1). It includes a detailed, adaptable protocol for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents key signaling interactions in a clear, visual format. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting sphingolipid metabolism.

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". N,N-dimethyl sphingosine (DMS) is a metabolite of sphingosine that directly influences this balance through its potent and competitive inhibition of sphingosine kinase 1 (SphK1), the enzyme responsible for the synthesis of S1P.[1][2][3][4]

While much of the literature focuses on the more abundant d18:1 isoform of DMS, the d17:1 variant is also endogenously present and commercially available for research purposes.[5][6] Understanding the nuances of different DMS isoforms is crucial for the precise targeting of the sphingolipid pathway in various disease models, including neuropathic pain, cancer, and infectious diseases like Chagas disease cardiomyopathy.[7]

Endogenous Presence and Quantitative Data

To provide a frame of reference for expected physiological concentrations of related sphingolipids, the following table summarizes quantitative data for other key molecules in the sphingolipid pathway.

SphingolipidMatrixConcentration RangeReference
Sphingosine-1-phosphate (S1P)Human Plasma0.05 - 2 µM[9]
Sphingosine (SPH)Human Plasma<4.6 ng/ml[1]
Sphinganine (SAPH)Human Plasma<1.9 ng/ml[1]
Sphinganine-1-phosphate (SA1P)Human Plasma<0.57 ng/ml[1]

This table provides context for the expected concentration ranges of sphingolipids. The absence of quantitative data for N,N-dimethyl sphingosine (d17:1) highlights a need for further investigation.

Metabolism and Synthesis

N,N-dimethyl sphingosine is a catabolite of ceramide.[7] The synthesis of DMS from sphingosine is catalyzed by a specific N-methyltransferase. Research has demonstrated the presence of a sphingosine:N-methyltransferase in mouse brain tissue, which is responsible for the conversion of sphingosine to its N,N-dimethyl derivative.[8] This enzymatic activity was found to be prominent in the brain, with significantly lower activity detected in the liver.[8] The enzyme utilizes S-adenosylmethionine as a methyl group donor.

The metabolic pathway can be visualized as follows:

Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase DMS N,N-dimethyl sphingosine (d17:1) Sphingosine->DMS Sphingosine: N-methyltransferase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase 1 (SphK1)

Metabolic pathway of N,N-dimethyl sphingosine (d17:1).

Signaling Pathways

The primary mechanism of action for N,N-dimethyl sphingosine is the potent and competitive inhibition of sphingosine kinase 1 (SphK1).[1][2][3][4] By inhibiting SphK1, DMS prevents the phosphorylation of sphingosine to S1P. This has two major downstream consequences:

  • Decreased S1P Levels: A reduction in S1P levels curtails its pro-survival and pro-proliferative signaling.

  • Increased Ceramide Levels: The blockage of sphingosine conversion to S1P can lead to an accumulation of its precursor, sphingosine, which can then be recycled back to ceramide, a pro-apoptotic molecule.

This shift in the ceramide/S1P ratio, often referred to as the sphingolipid rheostat, is a key factor in the pro-apoptotic effects of DMS observed in various cancer cell lines.[3] Furthermore, DMS has been shown to induce an increase in intracellular calcium concentrations and inhibit glutamate (B1630785) uptake, contributing to its effects on the central nervous system.[7]

The core signaling pathway is illustrated below:

DMS N,N-dimethyl sphingosine (d17:1) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1 Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P  SphK1 Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase Proliferation Cell Proliferation & Survival S1P->Proliferation Apoptosis Apoptosis Ceramide->Apoptosis

Core signaling pathway of N,N-dimethyl sphingosine (d17:1).

Experimental Protocols: Quantification of N,N-Dimethyl Sphingosine (d17:1) by LC-MS/MS

This section provides a detailed protocol for the extraction and quantification of N,N-dimethyl sphingosine (d17:1) from biological samples, such as cultured cells or tissue homogenates. This protocol is based on established methods for sphingolipid analysis and can be adapted for specific research needs.[10][11]

Materials and Reagents
  • N,N-dimethyl sphingosine (d17:1) standard (e.g., from Cayman Chemical or Avanti Polar Lipids)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., N,N-dimethyl sphingosine-d7) is recommended. If unavailable, a structurally similar, non-endogenous sphingolipid can be used.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium (B1175870) formate

  • Butanol

  • Phosphate-buffered saline (PBS)

  • BCA Protein Assay Kit

Sample Preparation and Lipid Extraction
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Scrape cells into a known volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a small volume of PBS for protein quantification using a BCA assay.

  • Tissue Homogenization:

    • Homogenize a known weight of tissue in ice-cold PBS.

    • Take an aliquot for protein quantification.

  • Lipid Extraction (Butanolic Extraction):

    • To a known amount of cell or tissue homogenate (e.g., 100 µg of protein), add the internal standard.

    • Add butanol and vortex vigorously for 1 minute.

    • Add water and vortex again for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully collect the upper butanolic layer containing the lipids.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes is recommended to achieve good separation.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for N,N-dimethyl sphingosine (d17:1) and the internal standard need to be optimized by direct infusion of the standards. The precursor ion will be [M+H]+.

Quantification
  • A standard curve should be prepared by spiking known concentrations of the N,N-dimethyl sphingosine (d17:1) standard and a fixed concentration of the internal standard into a matrix similar to the samples (e.g., a blank cell lysate).

  • The concentration of the analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the standard curve.

The following diagram outlines the experimental workflow:

cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Harvest Cell Harvesting or Tissue Homogenization Protein Protein Quantification Harvest->Protein Spike Spike with Internal Standard Protein->Spike Extract Butanolic Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Experimental workflow for the quantification of N,N-dimethyl sphingosine (d17:1).

Conclusion and Future Directions

N,N-dimethyl sphingosine (d17:1) is an important endogenous lipid mediator with significant potential as a therapeutic target. Its primary mechanism of action through the inhibition of SphK1 places it at a crucial regulatory node in the sphingolipid signaling pathway. While the information presented in this guide provides a solid foundation for researchers, the notable absence of quantitative data for the endogenous levels of the d17:1 isoform underscores a critical area for future investigation. The development and application of validated, high-sensitivity LC-MS/MS methods, such as the one outlined here, will be instrumental in filling this knowledge gap. Further research into the specific roles of different DMS isoforms and the regulation of sphingosine N-methyltransferase will undoubtedly provide deeper insights into the complex world of sphingolipid signaling and open new avenues for drug development.

References

Methodological & Application

Application Note: Quantification of N,N-dimethyl sphingosine (d17:1) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a methylated sphingoid base that plays a significant role in cellular signaling. As a potent competitive inhibitor of sphingosine kinase (SphK), it modulates the cellular levels of the critical signaling molecules sphingosine-1-phosphate (S1P) and ceramide.[1][2] This inhibition can influence a variety of cellular processes, including proliferation, apoptosis, and inflammation.[3] The study of N,N-dimethyl sphingosine, particularly the d17:1 variant, is crucial for understanding its therapeutic potential and its role in various disease states.

This application note provides a detailed protocol for the sensitive and specific quantification of N,N-dimethyl sphingosine (d17:1) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to be a robust tool for researchers in drug development and life sciences.

Signaling Pathway of N,N-dimethyl sphingosine (d17:1)

N,N-dimethyl sphingosine (d17:1) primarily exerts its biological effects by inhibiting sphingosine kinase, a key enzyme in the sphingolipid metabolic pathway. This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, often referred to as the "sphingolipid rheostat".

Sphingolipid Signaling Pathway cluster_enzymes Enzymes cluster_outcomes Cellular Outcomes Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide synthesis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylation S1P_Lyase S1P Lyase S1P->S1P_Lyase degradation Cell_Survival Cell_Survival S1P->Cell_Survival DMS N,N-dimethyl sphingosine (d17:1) SphK Sphingosine Kinase (SphK) DMS->SphK inhibition Ceramidase Ceramidase

N,N-dimethyl sphingosine (d17:1) signaling pathway.

Experimental Workflow

The quantification of N,N-dimethyl sphingosine (d17:1) from biological samples involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.

LC-MS/MS Experimental Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells, Tissue) Internal_Standard Addition of Internal Standard (e.g., C17-sphingosine) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Butanolic Extraction) Internal_Standard->Lipid_Extraction Drying Solvent Evaporation Lipid_Extraction->Drying Reconstitution Reconstitution in LC Mobile Phase Drying->Reconstitution LC_Separation LC Separation (HILIC or Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General experimental workflow for sphingolipid analysis.

Experimental Protocols

Materials and Reagents
  • N,N-dimethyl sphingosine (d17:1) standard (Cayman Chemical or equivalent)[4]

  • C17-sphingosine (internal standard) (Avanti Polar Lipids or equivalent)

  • LC-MS grade methanol, acetonitrile, chloroform, 1-butanol (B46404), and water

  • Formic acid and ammonium (B1175870) formate

  • Biological samples (e.g., plasma, cell pellets, tissue homogenates)

Sample Preparation (Butanolic Extraction)

This protocol is adapted from established methods for sphingolipid extraction.[5]

  • To 100 µL of sample (e.g., cell homogenate containing 100 µg of protein), add 20 µL of an internal standard mixture containing 20 ng of C17-sphingosine.[5]

  • Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogen phosphate (B84403) (pH 4).[5]

  • Perform the extraction by adding 1 mL of 1-butanol followed by 500 µL of water-saturated 1-butanol.[5]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper butanol phase which contains the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (HILIC Method) [5]

  • Column: HILIC silica (B1680970) column (50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Flow Rate: 400 µL/min

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-7 min: Return to 95% B

    • 7-10 min: Re-equilibration at 95% B

  • Injection Volume: 5 µL

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition:

    • N,N-dimethyl sphingosine (d17:1): The precursor ion ([M+H]+) for a C19 molecule is m/z 314.3. A likely product ion from the loss of water would be m/z 296.3. Therefore, a suggested MRM transition is 314.3 -> 296.3 . This should be confirmed by direct infusion of a standard.

    • C17-sphingosine (Internal Standard): The precursor ion ([M+H]+) is m/z 286.3, and a common product ion is m/z 268.3. The MRM transition is 286.3 -> 268.3 .

  • Instrument Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides representative performance characteristics for a sphingolipid LC-MS/MS assay. Actual values for N,N-dimethyl sphingosine (d17:1) should be determined during method validation.

ParameterTypical Value
Linearity Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Lower Limit of Detection (LOD) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%[1]
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%[6]

Conclusion

This application note provides a comprehensive framework for the quantification of N,N-dimethyl sphingosine (d17:1) using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the provided signaling pathway and workflow diagrams, offer a valuable resource for researchers investigating the role of this bioactive sphingolipid in health and disease. Method validation should be performed to establish specific performance characteristics for the user's analytical setup.

References

Application Notes and Protocols for N,N-dimethyl sphingosine (d17:1) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (d17:1) (DMS (d17:1)) is a methylated derivative of sphingosine that plays a significant role in cell signaling. It is recognized primarily as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the bioactive lipid sphingosine-1-phosphate (S1P).[1][2] The balance between ceramide, sphingosine, and S1P is critical for determining cell fate, with S1P generally promoting cell survival and proliferation.[1] By inhibiting SphK, DMS can alter this balance, leading to increased cellular levels of ceramide and sphingosine, which are often associated with apoptosis and cell growth arrest.[1][2]

These application notes provide detailed protocols for in vitro assays to investigate the biological activity of N,N-dimethyl sphingosine (d17:1). The described methods will enable researchers to assess its impact on key cellular processes, including enzyme activity, cell proliferation, signal transduction, and calcium signaling.

Signaling Pathway of N,N-dimethyl sphingosine (d17:1)

N,N-dimethyl sphingosine (d17:1) primarily exerts its effects by inhibiting sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). This inhibition blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P). The reduction in S1P levels and the concomitant increase in sphingosine and ceramide levels affect multiple downstream signaling pathways. Notably, DMS has been shown to inhibit ERK-1/2 and Akt signaling, which are crucial for cell proliferation and survival.[3] Additionally, DMS can influence intracellular calcium concentrations and inhibit glutamate (B1630785) uptake.[4][5]

DMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SphK1_2 Sphingosine Kinase (SphK1/2) Sphingosine->SphK1_2 Substrate S1P_Receptors S1P Receptors ERK_Akt ERK & Akt Signaling S1P_Receptors->ERK_Akt Downstream Signaling S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P Phosphorylation DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK1_2 Inhibition Ca2 Intracellular Ca2+ DMS->Ca2 Increases S1P->S1P_Receptors Activation Proliferation_Survival Proliferation & Survival ERK_Akt->Proliferation_Survival Inhibition by DMS Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding DMS_Treatment Treatment with N,N-dimethyl sphingosine (d17:1) Cell_Culture->DMS_Treatment Reagent_Prep Reagent Preparation (DMS, Buffers, etc.) Reagent_Prep->DMS_Treatment SphK_Assay Sphingosine Kinase Activity Assay DMS_Treatment->SphK_Assay Proliferation_Assay Cell Proliferation Assay ([³H]-Thymidine) DMS_Treatment->Proliferation_Assay Western_Blot Western Blot (p-ERK/ERK) DMS_Treatment->Western_Blot Calcium_Imaging Intracellular Calcium Imaging DMS_Treatment->Calcium_Imaging Data_Acquisition Data Acquisition (Scintillation, Imaging, etc.) SphK_Assay->Data_Acquisition Proliferation_Assay->Data_Acquisition Western_Blot->Data_Acquisition Calcium_Imaging->Data_Acquisition Quantification Quantification & Statistical Analysis Data_Acquisition->Quantification Results Results & Interpretation Quantification->Results

References

Application Notes and Protocols for N,N-dimethyl sphingosine (d17:1) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (d17:1) (DMS) is a methylated derivative of sphingosine that functions as a potent and competitive inhibitor of sphingosine kinase (SphK), particularly Sphingosine Kinase 1 (SphK1).[1][2][3][4][5][6] By inhibiting SphK1, DMS disrupts the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2][3][4][5][6][7] This "sphingolipid rheostat" modulation makes DMS a valuable tool for inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1][7] Its mechanism of action also involves the suppression of NF-κB activation and an increase in intracellular calcium levels.[7][8] These application notes provide detailed protocols for the use of DMS in cell culture, including data on its effects on various cell lines and methodologies for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the effects of N,N-dimethyl sphingosine (d17:1) on different cell lines as reported in the literature.

Table 1: Effective Concentrations of N,N-dimethyl sphingosine (d17:1) in Various Cell Lines

Cell LineApplicationConcentrationIncubation TimeOutcome
Human Leukemic Cells (CMK-7, HL60, U937)Apoptosis Induction20 µM6 hoursUp to 90% apoptosis.[1]
Human Colon Carcinoma (HT29, HRT18, MKN74, COLO205)Apoptosis Induction> 20 µMNot Specified>50% apoptosis.[1]
Human Lung Cancer (A549)Apoptosis Induction & Proliferation Suppression1, 2, 4 µmol/l24 and 48 hoursDose-dependent apoptosis and proliferation suppression.[7][8]
Human Epidermoid Carcinoma (KB-3-1 and KB-C2)Apoptosis Induction15 µMNot SpecifiedInduction of apoptosis in both parental and multidrug-resistant cells.[9]
Porcine Vascular Smooth Muscle Cells (PVSMCs)Inhibition of ProliferationIC50: 12 ± 6 µMNot SpecifiedInhibition of [3H]-thymidine incorporation.[10][11]
Porcine Vascular Smooth Muscle Cells (PVSMCs)Inhibition of ERK-1/2 ActivationIC50: 15 ± 10 µM15 minutes pre-treatmentInhibition of FCS-stimulated ERK-1/2 activation.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by DMS and a general workflow for experiments involving DMS in cell culture.

DMS_Signaling_Pathway DMS N,N-dimethyl sphingosine (DMS) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1 Inhibition Calcium Intracellular Ca²⁺ DMS->Calcium Increases S1P Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine Sphingosine->S1P Phosphorylation Apoptosis Apoptosis Sphingosine->Apoptosis Promotes NFkB NF-κB Activation S1P->NFkB Activates Akt Akt Signaling S1P->Akt Activates Proliferation Cell Proliferation S1P->Proliferation Promotes Ceramide Ceramide Ceramide->Sphingosine Ceramide->Apoptosis Promotes Calcium->Apoptosis Contributes to

Caption: N,N-dimethyl sphingosine (DMS) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare DMS Stock Solution (e.g., 10 mM in DMSO or Ethanol) cell_seeding Seed Cells in Culture Plates treatment Treat Cells with DMS (and vehicle control) cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation mtt MTT Assay (Viability/Proliferation) incubation->mtt apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay western_blot Western Blot (e.g., p-Akt, SphK1) incubation->western_blot calcium_imaging Calcium Imaging (e.g., Fura-2 AM) incubation->calcium_imaging

Caption: General Experimental Workflow for DMS Treatment.

Experimental Protocols

Preparation of N,N-dimethyl sphingosine (d17:1) Stock Solution

Materials:

  • N,N-dimethyl sphingosine (d17:1) (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Ethanol (B145695), 200 proof (100%), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Solvent Selection: N,N-dimethyl sphingosine is soluble in ethanol and DMSO. For most cell culture applications, preparing a concentrated stock solution in DMSO or ethanol is recommended.

  • Stock Solution Preparation (10 mM):

    • Calculate the required mass of DMS for your desired stock concentration and volume. The molecular weight of N,N-dimethyl sphingosine (d17:1) is 313.5 g/mol . For a 10 mM stock solution in 1 ml of solvent, you would need 3.135 mg of DMS.

    • Aseptically weigh the DMS powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired concentration.

    • Vortex thoroughly until the DMS is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note on Solvent Toxicity: The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically ≤ 0.5% (v/v) for DMSO and ethanol, to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

General Protocol for Cell Treatment

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • DMS stock solution (e.g., 10 mM)

  • Vehicle (DMSO or ethanol)

  • Sterile pipette tips and tubes

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow cells to adhere and recover overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the DMS stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent as the highest DMS concentration used.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media (containing different concentrations of DMS) and the vehicle control medium to the respective wells.

    • Ensure each condition is performed in triplicate or as required for statistical analysis.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • Cells treated with DMS as described above in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Protocol:

  • MTT Addition: Following the DMS treatment period, add 10-20 µl of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated with DMS in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After DMS treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Key Signaling Proteins

Materials:

  • Cells treated with DMS in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-SphK1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.

Intracellular Calcium Imaging (Fura-2 AM)

Materials:

  • Cells grown on glass coverslips

  • Fura-2 AM stock solution (e.g., 1 mg/ml in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or similar imaging buffer

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for about 30 minutes.

  • Imaging:

    • Mount the coverslip in an imaging chamber on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • Add DMS at the desired concentration to the imaging chamber.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

References

Application Notes and Protocols for N,N-dimethyl sphingosine (d17:1) as an Internal Standard in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (d17:1) is a synthetic, odd-chain sphingoid base that is an ideal internal standard for the quantification of sphingolipids by mass spectrometry. Its structure is similar to endogenous sphingosines, ensuring comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring sphingolipids. This document provides detailed application notes and protocols for the use of N,N-dimethyl sphingosine (d17:1) as an internal standard in LC-MS/MS-based sphingolipidomics.

Physicochemical Properties and Rationale for Use

An effective internal standard should be structurally similar to the analytes of interest, not be present endogenously in the sample, and have a distinct mass for unambiguous detection. N,N-dimethyl sphingosine (d17:1) fulfills these criteria for the analysis of various sphingolipids.

PropertyValueReference
Molecular Formula C₁₉H₃₉NO₂--INVALID-LINK--
Molecular Weight 313.5 g/mol --INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Solubility Soluble in Ethanol, DMF, and DMSO--INVALID-LINK--
Storage -20°C--INVALID-LINK--

Featured Application: Quantification of Psychosine (B1678307) in Brain Tissue

This protocol is adapted from a study on the accumulation of psychosine in the brains of twitcher mice, a model for Krabbe disease. N,N-dimethyl sphingosine (d17:1) serves as a robust internal standard for the accurate quantification of psychosine.

Quantitative Data Summary

The following table summarizes the quantitative results from the analysis of psychosine in the brains of twitcher and control mice using N,N-dimethyl sphingosine (d17:1) as an internal standard.

Sample GroupnPsychosine (nmol/g wet weight)
Twitcher Mice (20 days)510.5 ± 1.2
Control Mice (20 days)5Not Detected
Twitcher Mice (30 days)525.3 ± 3.1
Control Mice (30 days)5Not Detected
Twitcher Mice (40 days)542.1 ± 5.5
Control Mice (40 days)5Not Detected

Data adapted from Ito et al., Journal of Neurochemistry, 1995.

Experimental Protocols

This section provides a detailed methodology for the quantification of sphingolipids using N,N-dimethyl sphingosine (d17:1) as an internal standard.

Materials and Reagents
  • N,N-dimethyl sphingosine (d17:1) internal standard

  • Biological samples (e.g., brain tissue, cell pellets)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase LC column

Sample Preparation: Lipid Extraction
  • Homogenization: Homogenize brain tissue (approx. 100 mg) in 1 mL of methanol.

  • Internal Standard Spiking: Add a known amount of N,N-dimethyl sphingosine (d17:1) internal standard solution (e.g., 100 pmol) to the homogenate.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 2 mL of chloroform to the homogenate and vortex thoroughly.

    • Add 1 mL of water and vortex again.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of methanol).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient:

      • 0-2 min: 80% B

      • 2-10 min: Linear gradient to 100% B

      • 10-15 min: Hold at 100% B

      • 15.1-20 min: Re-equilibrate at 80% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Psychosine: m/z 462.4 → 282.3

      • N,N-dimethyl sphingosine (d17:1) (IS): m/z 314.3 → 282.3

    • Collision Energy: Optimize for the specific instrument and analytes.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for psychosine and the N,N-dimethyl sphingosine (d17:1) internal standard.

  • Ratio Calculation: Calculate the peak area ratio of psychosine to the internal standard.

  • Quantification: Determine the concentration of psychosine in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of psychosine and a constant concentration of the internal standard.

Visualizations

Sphingolipid Metabolism Signaling Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase DMS N,N-dimethyl sphingosine (d17:1) (Internal Standard)

Caption: The central role of ceramide in the sphingolipid metabolic pathway.

Experimental Workflow for Sphingolipid Quantification

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Brain Tissue) Homogenization 2. Homogenization Sample_Collection->Homogenization IS_Spiking 3. Internal Standard Spiking (N,N-dimethyl sphingosine d17:1) Homogenization->IS_Spiking Lipid_Extraction 4. Lipid Extraction (Bligh-Dyer) IS_Spiking->Lipid_Extraction Drying 5. Solvent Evaporation Lipid_Extraction->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 8. Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification 9. Quantification (Standard Curve) Data_Processing->Quantification

Caption: General workflow for quantitative sphingolipid analysis.

Application Note & Protocol: Quantification of N,N-dimethyl sphingosine (d17:1) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the quantitative analysis of N,N-dimethyl sphingosine (B13886) (d17:1) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes protocols for sample preparation, analytical methods, and data interpretation.

Introduction

N,N-dimethyl sphingosine (DMS) is an endogenous sphingolipid that plays a significant role in various cellular processes. As a catabolite of ceramide, DMS is a known inhibitor of sphingosine kinase 1 (SphK1), a key enzyme in the sphingolipid metabolic pathway.[1][2][3][4][5] The inhibition of SphK1 by DMS modulates the cellular levels of sphingosine-1-phosphate (S1P) and ceramide, thereby influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.[2][3] Research has implicated DMS in neuropathic pain, and it has shown therapeutic potential in chronic Chagas disease cardiomyopathy.[1][6] Given its biological importance, accurate quantification of DMS in biological samples is crucial for understanding its physiological and pathological roles.

This application note details a robust LC-MS/MS method for the sensitive and specific quantification of N,N-dimethyl sphingosine (d17:1), a specific isoform of DMS.

Signaling Pathway of N,N-dimethyl sphingosine

N,N-dimethyl sphingosine is a bioactive lipid that modulates several signaling cascades. It is an intermediate in sphingolipid metabolism and acts as a competitive inhibitor of sphingosine kinase (SphK), leading to decreased levels of sphingosine-1-phosphate (S1P) and an accumulation of sphingosine and ceramide. This shift in the ceramide/S1P rheostat can promote apoptosis.[2][3] Furthermore, DMS has been shown to inhibit protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]

N,N-dimethyl_sphingosine_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sph Sphingosine S1P Sphingosine-1-Phosphate Sph->S1P SphK1 DMS N,N-dimethyl sphingosine (d17:1) Sph->DMS Methyltransferases S1PR S1P Receptors S1P->S1PR Cell_Growth Cell Growth/ Survival S1PR->Cell_Growth Cer Ceramide Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis SphK1 Sphingosine Kinase 1 DMS->SphK1 PKC Protein Kinase C DMS->PKC MAPK MAPK DMS->MAPK Inflammation Inflammation PKC->Inflammation MAPK->Inflammation Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Internal_Standard Spike with Internal Standard (e.g., d7-DMS) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Internal_Standard->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HILIC or Reversed-Phase) Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

References

Application Notes and Protocols for Studying SphK1 vs. SphK2 Activity Using N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) kinases (SphKs), existing in two isoforms, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), are pivotal enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The SphK/S1P signaling axis is integral to a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway is implicated in various diseases, most notably cancer and inflammatory conditions, making SphKs compelling therapeutic targets.

These application notes provide detailed protocols for in vitro enzymatic assays and conceptual frameworks for cellular assays to differentiate between SphK1 and SphK2 activity using N,N-dimethyl sphingosine.

Quantitative Data: Inhibitory Activity of N,N-dimethyl sphingosine

While specific IC50 values for the d17:1 variant of N,N-dimethyl sphingosine against SphK1 and SphK2 are not detailed in the reviewed literature, the following table summarizes the available inhibitory data for the general N,N-dimethyl sphingosine compound. Researchers should determine the specific IC50 values for the d17:1 variant in their experimental system.

CompoundTargetAssay TypeIC50 / KᵢNotesReference
N,N-dimethyl sphingosine (DMS)Sphingosine KinaseNot specifiedIC50 = 5µMDoes not differentiate between SphK1 and SphK2.[3]
N,N-dimethyl sphingosine (DMS)Downstream Cellular Effects[³H]-thymidine incorporationIC50 = 12 ± 6 µMIndirect measure of inhibition in porcine vascular smooth muscle cells.[4]
N,N-dimethyl sphingosine (DMS)Downstream Cellular EffectsERK-1/2 activationIC50 = 15 ± 10 µMIndirect measure of inhibition in porcine vascular smooth muscle cells.[4]
N,N-dimethyl sphingosine (DMS)SphK1 / SphK2In vitro kinase assay-Acknowledged as a dual inhibitor of SphK1 and SphK2.[1][5][6]

Signaling Pathways

SphK1 and SphK2, despite catalyzing the same reaction, have distinct subcellular localizations and downstream effects, contributing to their opposing biological roles.

SphK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factors Growth Factors (e.g., PDGF, EGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Cytokines Cytokines (e.g., TNF-α) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors S1P_Receptors S1P Receptors (S1PR1-5) Downstream_Effectors Downstream Effectors (e.g., Akt, ERK, NF-κB) S1P_Receptors->Downstream_Effectors GPCR signaling SphK1_cyto SphK1 (inactive) Receptor_Tyrosine_Kinases->SphK1_cyto Cytokine_Receptors->SphK1_cyto SphK1_mem SphK1 (activated) SphK1_cyto->SphK1_mem translocation Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1_mem S1P->S1P_Receptors export S1P->Downstream_Effectors intracellular targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation promotes SphK2_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mito Mitochondria SphK2_nuc SphK2 Sphingosine_nuc Sphingosine S1P_nuc S1P Sphingosine_nuc->S1P_nuc SphK2_nuc HDAC1_2 HDAC1/2 S1P_nuc->HDAC1_2 inhibits Histone_Acetylation Histone Acetylation HDAC1_2->Histone_Acetylation inhibits Gene_Expression Gene Expression (e.g., p21, c-fos) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest induces SphK2_er SphK2 Sphingosine_er Sphingosine S1P_er S1P Sphingosine_er->S1P_er SphK2_er Ca_release Ca²⁺ Release S1P_er->Ca_release Apoptosis_mito Apoptosis Ca_release->Apoptosis_mito SphK2_mito SphK2 SphK2_mito->Apoptosis_mito promotes Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Reaction_Setup Set up Reaction Mix (Buffer, Enzyme, Inhibitor) Reagents->Reaction_Setup Pre_incubation Pre-incubate (e.g., 10 min at 37°C) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate & ATP) Pre_incubation->Initiate_Reaction Incubation Incubate (e.g., 20-30 min at 37°C) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Separate Product Incubation->Stop_Reaction Quantify Quantify Product Stop_Reaction->Quantify Data_Analysis Data Analysis (% Inhibition, IC50) Quantify->Data_Analysis

References

Application of N,N-dimethyl sphingosine (d17:1) in Lipidomics: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-dimethyl sphingosine (B13886) (d17:1), a methylated derivative of sphingosine, is a critical bioactive lipid that has garnered significant attention in the field of lipidomics. Its primary role as a potent and specific competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P), places it at a crucial regulatory node in the sphingolipid metabolic pathway.[1][2] By inhibiting SphK, N,N-dimethyl sphingosine (d17:1) effectively shifts the cellular "sphingolipid rheostat" towards an accumulation of pro-apoptotic lipids, namely sphingosine and ceramide, while depleting levels of S1P.[2][3] This modulation of bioactive lipid levels makes N,N-dimethyl sphingosine (d17:1) an invaluable tool for researchers studying a myriad of cellular processes, including apoptosis, cell proliferation, inflammation, and signal transduction.[4][5] Furthermore, its utility extends to analytical applications within lipidomics, where it can serve as an internal standard for the quantification of other sphingolipids by mass spectrometry. This application note provides detailed protocols and data for the use of N,N-dimethyl sphingosine (d17:1) in lipidomics research and drug development.

Data Presentation

The inhibitory and biological effects of N,N-dimethyl sphingosine (DMS) have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Parameter Cell Line/System Value Reference
IC₅₀ for Sphingosine Kinase-5 µM[6]
IC₅₀ for reduction in [³H]-thymidine incorporationPorcine Vascular Smooth Muscle Cells12 ± 6 µM[7]
IC₅₀ for ERK-1/2 activationPorcine Vascular Smooth Muscle Cells15 ± 10 µM[7]

Table 1: Inhibitory Concentrations of N,N-dimethyl sphingosine (d17:1)

Treatment Cell Line Effect on Bioactive Lipids Reference
N,N-dimethyl sphingosinePlateletsDecrease in Sphingosine-1-Phosphate mass, Increase in Sphingosine mass[8]
N,N-dimethyl sphingosineU937, Swiss 3T3, PC12 cellsDecreases basal levels of Sphingosine-1-Phosphate, Increases cellular levels of ceramide[2]
N,N-dimethyl sphingosineA549 human lung cancer cellsIncrease in ceramide levels, Decrease in sphingosine-1-phosphate (S1P) levels[4]

Table 2: Effect of N,N-dimethyl sphingosine (d17:1) on Cellular Sphingolipid Levels

Signaling Pathways and Mechanism of Action

N,N-dimethyl sphingosine (d17:1) exerts its biological effects primarily through the inhibition of sphingosine kinase 1 (SphK1).[4] This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a concept known as the sphingolipid rheostat.[3][9] An increase in the ceramide-to-S1P ratio is a key factor in the induction of apoptosis.[4] Furthermore, N,N-dimethyl sphingosine has been shown to inhibit other signaling molecules such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[10] The inhibition of pro-survival signaling pathways, such as those mediated by ERK-1/2 and Akt, further contributes to its pro-apoptotic effects.[7]

Sphingolipid_Metabolism_and_DMS_Action Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK1 Inhibition ERK_Akt ERK / Akt Signaling DMS->ERK_Akt Inhibition S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P ATP -> ADP CellSurvival Cell Survival & Proliferation S1P->CellSurvival S1P->ERK_Akt ERK_Akt->CellSurvival

Mechanism of Action of N,N-dimethyl sphingosine (d17:1).

Experimental Protocols

Protocol 1: Quantitative Analysis of Sphingolipids by LC-MS/MS using N,N-dimethyl sphingosine (d17:1) as an Internal Standard

This protocol describes the use of N,N-dimethyl sphingosine (d17:1) as an internal standard for the accurate quantification of various sphingolipid species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells, tissue homogenate, or plasma)

  • N,N-dimethyl sphingosine (d17:1) solution (as internal standard)

  • Extraction solvent: 1-Butanol (B46404)

  • Citrate/phosphate buffer (pH 4.0)

  • Reconstitution solvent: Methanol with 1 mM ammonium (B1175870) formate

  • LC-MS/MS system with a triple quadrupole mass spectrometer and ESI source

  • HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

Procedure:

  • Sample Preparation and Lipid Extraction: a. To 100 µL of sample homogenate, add a known amount of N,N-dimethyl sphingosine (d17:1) internal standard. b. Add 60 µL of citrate/phosphate buffer (pH 4.0) and vortex briefly. c. Add 500 µL of 1-butanol and vortex vigorously for 1 minute. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Transfer the upper butanolic phase to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HILIC column. b. Perform chromatographic separation using a gradient of Mobile Phase A and B. c. Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM). d. Monitor the specific precursor-to-product ion transitions for N,N-dimethyl sphingosine (d17:1) and the target sphingolipids.

  • Data Analysis: a. Integrate the peak areas for the MRM transitions of the target analytes and the N,N-dimethyl sphingosine (d17:1) internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of the target sphingolipids using a calibration curve generated with known concentrations of authentic standards.

LCMSMS_Workflow start Start sample_prep Sample Preparation (Add DMS (d17:1) IS) start->sample_prep lipid_extraction Lipid Extraction (1-Butanol) sample_prep->lipid_extraction evaporation Solvent Evaporation lipid_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (HILIC) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end

LC-MS/MS workflow for sphingolipid analysis.
Protocol 2: In Vitro Sphingosine Kinase Activity Assay

This protocol describes a radioactive assay to measure the activity of SphK and to evaluate the inhibitory potential of compounds like N,N-dimethyl sphingosine (d17:1).

Materials:

  • Recombinant or purified Sphingosine Kinase (SphK)

  • [γ-³²P]ATP

  • Sphingosine (substrate)

  • N,N-dimethyl sphingosine (d17:1) or other test inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Reaction termination solution (e.g., 1 N HCl)

  • Organic solvent for extraction (e.g., chloroform/methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 50:30:8:4 v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of SphK, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or other inhibitors. b. Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation of Reaction: a. Start the reaction by adding a mixture of sphingosine and [γ-³²P]ATP to the reaction tube. b. Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

  • Termination and Extraction: a. Stop the reaction by adding the termination solution. b. Add the organic solvent, vortex thoroughly, and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids.

  • Analysis: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate using the appropriate solvent system to separate sphingosine-1-phosphate from unreacted sphingosine and ATP. c. Visualize and quantify the radiolabeled sphingosine-1-phosphate using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.

  • Data Analysis: a. Calculate the percentage of SphK inhibition by comparing the radioactivity of the S1P spot in the presence of the inhibitor to the control (no inhibitor). b. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a versatile and powerful tool for researchers in lipidomics and drug development. Its well-characterized role as a sphingosine kinase inhibitor allows for the targeted manipulation of the sphingolipid rheostat, providing valuable insights into the roles of ceramide and S1P in various cellular processes. Furthermore, its application as an internal standard in LC-MS/MS-based lipidomics ensures the accuracy and reliability of quantitative sphingolipid analysis. The protocols and data presented in this application note provide a solid foundation for the effective utilization of N,N-dimethyl sphingosine (d17:1) in a research setting.

References

Application Notes and Protocols for N,N-dimethyl sphingosine (d17:1) Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, endogenous sphingolipid that plays a critical role in various cellular processes. As a competitive inhibitor of sphingosine kinase 1 (SphK1), DMS blocks the conversion of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] This inhibition leads to an increase in cellular ceramide levels, which can trigger apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][4] The ability of DMS to modulate the ceramide/S1P rheostat makes it a valuable tool for studying cell signaling and a potential therapeutic agent in oncology and other diseases.[3]

These application notes provide detailed protocols for the effective delivery of N,N-dimethyl sphingosine (d17:1) to cells in culture, summarize key quantitative data from published studies, and illustrate the primary signaling pathways affected by DMS.

Data Presentation

The following tables summarize the effective concentrations and observed biological effects of DMS in various cell lines.

Table 1: Effective Concentrations of N,N-dimethyl sphingosine (DMS) for Inducing Apoptosis

Cell LineDMS ConcentrationIncubation TimeObserved EffectReference
Human leukemic cells (CMK-7, HL60, U937)20 µM6 hoursUp to 90% of cells underwent apoptosis.[4]
Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205)>20 µMNot specifiedOver 50% of cells underwent apoptosis.[4]
Human lung cancer cells (A549)1, 2, 4 µM24, 48, 72 hoursDose-dependent suppression of cell proliferation and induction of apoptosis.[1]
Porcine Vascular Smooth Muscle Cells (VSMC)12 ± 6 µM (IC50)24 hoursDose-dependent reduction in [3H]-thymidine incorporation.[5]

Table 2: Inhibitory Concentrations (IC50) of N,N-dimethyl sphingosine (DMS)

TargetCell/SystemIC50 ValueReference
Sphingosine Kinase 1 (SphK1)Porcine VSMCNot specifiedDMS is a known inhibitor.
ERK-1/2 ActivationPorcine VSMC15 ± 10 µMInhibition of serum-stimulated activation.
Cell ViabilityMouse Macrophages9.02 µM (CC50)Cytotoxic concentration at 50%.
Trypanocidal ActivityT. cruzi trypomastigotes1.98 µM (EC50)Effective concentration at 50%.

Experimental Protocols

Protocol 1: Preparation of N,N-dimethyl sphingosine (d17:1) Stock Solution

Materials:

  • N,N-dimethyl sphingosine (d17:1) (powder)

  • Ethanol (B145695) (200 proof, sterile)

  • Sterile microcentrifuge tubes

Procedure:

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Aseptically weigh the desired amount of N,N-dimethyl sphingosine (d17:1) powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile ethanol to the tube to achieve a desired stock concentration (e.g., 10 mM). As sphingosine is soluble in ethanol, this is a suitable solvent.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if any particulates are visible.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Delivery of N,N-dimethyl sphingosine (d17:1) to Cultured Cells

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • N,N-dimethyl sphingosine (d17:1) stock solution (from Protocol 1)

  • Vehicle control (sterile ethanol)

Procedure:

  • Culture cells to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO2.

  • Prepare the working solution of DMS by diluting the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the DMS stock solution to the medium and mix well immediately to ensure even distribution and minimize precipitation.

  • Prepare a vehicle control by adding the same volume of ethanol used for the DMS working solution to an equal volume of complete cell culture medium. This is essential to account for any effects of the solvent on the cells.

  • Remove the existing medium from the cultured cells.

  • Add the DMS-containing medium or the vehicle control medium to the respective wells or flasks.

  • Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Proceed with downstream assays to evaluate the cellular response to DMS treatment (e.g., apoptosis assays, proliferation assays, Western blotting).

Visualizations

Signaling Pathways and Experimental Workflow

DMS_Signaling_Pathway DMS N,N-dimethyl sphingosine (DMS) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1 Inhibits Ceramide Ceramide DMS->Ceramide Increases NFkB NF-κB Activation DMS->NFkB Suppresses Ca2 Intracellular Ca2+ Increase DMS->Ca2 Induces S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Catalyzes Sphingosine Sphingosine Sphingosine->SphK1 Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes Apoptosis Apoptosis Ceramide->Apoptosis Induces NFkB->Proliferation Promotes Ca2->Apoptosis Contributes to

Caption: N,N-dimethyl sphingosine (DMS) signaling pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare DMS Stock Solution Start->Prepare_Stock Prepare_Working Prepare DMS Working Solution & Vehicle Control Prepare_Stock->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with DMS or Vehicle Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays Incubate->Assay End End Assay->End

Caption: Experimental workflow for DMS delivery to cells.

References

Application Notes and Protocols for In Vivo Administration of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine. The d17:1 variant specifies a 17-carbon backbone. DMS is a potent inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS effectively lowers intracellular S1P levels and can lead to an accumulation of ceramide, thereby influencing a variety of cellular processes including cell growth, apoptosis, inflammation, and cell trafficking. These properties make DMS a valuable tool for in vivo research in several therapeutic areas.

This document provides detailed application notes and protocols for the in vivo administration of N,N-dimethyl sphingosine (d17:1), summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Applications and In Vivo Models

N,N-dimethyl sphingosine has been investigated in several preclinical models for its therapeutic potential. The primary applications include Chagas disease cardiomyopathy, neuropathic pain, and the prevention of neointimal hyperplasia following vascular injury.

Data Summary of In Vivo Studies
ApplicationAnimal ModelAdministration RouteDosageKey Findings
Chagas Disease Cardiomyopathy C57BL/6 mice chronically infected with Trypanosoma cruziIntraperitoneal (i.p.)200 µg/Kg/day, 3 times per weekReduced cardiac inflammation and fibrosis, decreased parasite load, and improved exercise capacity.[1][2]
Neuropathic Pain Sprague-Dawley rats with tibial nerve transectionIntrathecal1.6 µg/KgInduced mechanical hypersensitivity.[3]
Neointimal Hyperplasia Porcine model with balloon injury of coronary arteriesLocal, via endoluminal catheterNot specifiedSignificantly reduced intimal formation.[1]

Signaling Pathways Affected by N,N-dimethyl sphingosine

The primary mechanism of action for DMS is the competitive inhibition of sphingosine kinase (SphK), which has two isoforms, SphK1 and SphK2. This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat".

Sphingolipid_Metabolism Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Substrate DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK Inhibition S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1P_receptors S1P Receptors (S1PR1-5) S1P->S1P_receptors Activation Ceramidase->Sphingosine Cellular_Responses Cell Proliferation, Survival, Inflammation, Trafficking S1P_receptors->Cellular_Responses

Figure 1: Inhibition of the Sphingosine Kinase Pathway by DMS.

Beyond its primary target, DMS has also been shown to inhibit Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), which can contribute to its overall biological effects.[3]

Downstream_Signaling DMS N,N-dimethyl sphingosine (d17:1) SphK Sphingosine Kinase DMS->SphK Inhibition PKC Protein Kinase C (PKC) DMS->PKC Inhibition MAPK Mitogen-Activated Protein Kinase (MAPK) DMS->MAPK Inhibition Downstream_Effects Modulation of Inflammation, Cell Growth, and Apoptosis SphK->Downstream_Effects PKC->Downstream_Effects MAPK->Downstream_Effects

Figure 2: Additional Signaling Targets of DMS.

Experimental Protocols

Preparation of N,N-dimethyl sphingosine (d17:1) for In Vivo Administration

N,N-dimethyl sphingosine (d17:1) is a lipid-soluble molecule and requires careful preparation for in vivo use to ensure solubility and bioavailability. It is typically supplied in an organic solvent such as ethanol (B145695).

Materials:

  • N,N-dimethyl sphingosine (d17:1) solution in ethanol

  • Sterile, vehicle-grade dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, vehicle-grade Polyethylene glycol 300 (PEG300)

  • Sterile, 0.9% saline solution

  • Sterile, microcentrifuge tubes

  • Nitrogen gas source with a gentle stream regulator

  • Vortex mixer

  • Sonicator (optional)

Procedure for Vehicle Formulation (Intraperitoneal Injection):

  • Solvent Evaporation: In a sterile microcentrifuge tube, dispense the required amount of the ethanolic DMS solution. Under a gentle stream of nitrogen, evaporate the ethanol completely. A thin lipid film should be visible at the bottom of the tube.

  • Initial Solubilization: To the lipid film, add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL). Vortex thoroughly until the lipid film is completely dissolved.

  • Vehicle Preparation: In a separate sterile tube, prepare the final vehicle solution. A common vehicle for hydrophobic compounds for intraperitoneal injection consists of a mixture of solvents. For example, a vehicle of 10% DMSO, 40% PEG300, and 50% saline can be used.

  • Final Dilution: Add the DMS stock solution in DMSO to the final vehicle to achieve the desired final concentration for injection. Ensure the volume of the DMSO stock is accounted for in the final percentage of the vehicle components (not to exceed 10% DMSO in the final injection volume).

  • Homogenization: Vortex the final solution vigorously for 1-2 minutes. If necessary, sonicate briefly to ensure complete dissolution and a clear solution.

  • Sterility: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Note: The vehicle composition may need to be optimized depending on the specific experimental requirements and tolerability in the animal model. The study in Chagas disease cardiomyopathy utilized saline as the vehicle; however, for a hydrophobic compound like DMS, a co-solvent system as described above is generally recommended to ensure solubility.

Protocol 1: Intraperitoneal Administration in a Mouse Model of Chagas Disease Cardiomyopathy

This protocol is adapted from the study by Vasconcelos et al. (2017).[1]

Experimental Workflow:

Chagas_Protocol Infection Induce Chronic Chagas Disease in C57BL/6 mice (infection with T. cruzi) Treatment_Start Initiate Treatment at Chronic Phase (e.g., 6 months post-infection) Infection->Treatment_Start DMS_Admin Administer DMS (200 µg/Kg) or Vehicle Intraperitoneally, 3 times per week Treatment_Start->DMS_Admin Monitoring Monitor animals for health and well-being DMS_Admin->Monitoring Endpoint Endpoint Analysis (e.g., after 2 months of treatment): - Cardiac histology (inflammation, fibrosis) - Parasite load determination - Exercise capacity testing Monitoring->Endpoint

Figure 3: Experimental Workflow for DMS Administration in a Chagas Disease Model.

Procedure:

  • Animal Model: C57BL/6 mice are chronically infected with the Colombian strain of Trypanosoma cruzi. The treatment phase is initiated during the chronic stage of the disease (e.g., 6 months post-infection).

  • Dose Preparation: Prepare the DMS solution for injection as described above to a final concentration that allows for the administration of 200 µg/Kg in a suitable injection volume (e.g., 100 µL for a 25g mouse).

  • Administration: Administer the DMS solution or vehicle control via intraperitoneal injection three times a week.

  • Duration: The treatment is carried out for a specified period, for example, two months.

  • Outcome Assessment: At the end of the treatment period, various parameters are assessed, including:

    • Cardiac Histology: Hearts are collected, fixed, and sectioned for staining (e.g., Hematoxylin and Eosin for inflammation, Sirius Red for fibrosis) to quantify the extent of cardiac damage.

    • Parasite Load: Cardiac tissue DNA is extracted to quantify the parasite load using qPCR.

    • Exercise Capacity: Mice are subjected to treadmill tests to evaluate their physical performance.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., IFNγ, TNFα) and cardiac markers can be measured by ELISA.

Protocol 2: Intrathecal Administration in a Rat Model of Neuropathic Pain

This protocol is based on the study by Patti et al. (2012) in a tibial nerve transection model.[3]

Procedure:

  • Animal Model: Sprague-Dawley rats undergo tibial nerve transection to induce a state of chronic neuropathic pain, characterized by mechanical allodynia.

  • Dose Preparation: A precise, low-dose formulation is required for intrathecal administration. The final solution should be sterile and isotonic. The vehicle composition was not specified in the original study, but a common vehicle for intrathecal administration is sterile, preservative-free saline or artificial cerebrospinal fluid. Due to the hydrophobicity of DMS, a solubilizing agent like a low concentration of DMSO or a cyclodextrin (B1172386) may be necessary, followed by dilution in the aqueous vehicle.

  • Administration:

    • Rats are lightly anesthetized.

    • An intrathecal injection is performed between the L5 and L6 vertebrae.

    • A small volume (typically 5-10 µL) containing 1.6 µg/Kg of DMS is injected into the subarachnoid space.

  • Outcome Assessment:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) are measured at baseline and at various time points after DMS administration to assess the development of pain-like behavior.

Protocol 3: Local Administration in a Porcine Model of Neointimal Hyperplasia

This protocol is based on the study by Seol et al. (2010), which investigated the effect of DMS on vascular smooth muscle cell proliferation after balloon injury.[1]

Procedure:

  • Animal Model: A porcine model is used, where neointimal hyperplasia is induced by balloon injury to the coronary arteries.

  • Dose Preparation: The concentration of DMS for local delivery was not specified. The DMS would need to be formulated in a vehicle suitable for infusion via a catheter, likely a buffered saline solution, possibly with a solubilizing agent.

  • Administration:

    • Following the balloon injury procedure, a drug-delivery catheter (e.g., a Dispatch™ catheter) is advanced to the site of injury.

    • The DMS solution is infused locally into the arterial wall.

  • Duration: The infusion is typically for a short duration. The animals are then allowed to recover.

  • Outcome Assessment:

    • After a period of several weeks (e.g., 4 weeks), the arteries are harvested.

    • Histomorphometry: Arterial sections are analyzed to measure the intimal and medial area to determine the extent of neointimal formation.

    • Angiography and Myography: These techniques can be used to assess vessel patency and function.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a valuable research tool for the in vivo investigation of sphingolipid signaling in various disease models. The provided protocols offer a framework for its administration in studies of Chagas disease, neuropathic pain, and vascular injury. Successful in vivo application of DMS requires careful consideration of the animal model, administration route, and appropriate vehicle formulation to ensure solubility and delivery to the target tissue. Further research is warranted to fully elucidate its pharmacokinetic profile and to optimize its therapeutic potential.

References

Application Notes and Protocols for N,N-dimethyl sphingosine (d17:1) in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N,N-dimethyl sphingosine (B13886) (d17:1) (DMS) as a potent inducer of apoptosis in experimental settings. This document outlines the molecular mechanisms of DMS-induced apoptosis, presents detailed protocols for key assays, and summarizes quantitative data from various cancer cell lines.

Introduction

N,N-dimethyl sphingosine (d17:1) is a methylated derivative of the sphingoid base sphingosine. It has been identified as a powerful pro-apoptotic agent in a variety of cancer cell lines.[1] DMS exerts its effects primarily through the inhibition of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[2][3] This inhibition leads to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P), thereby shifting the cellular balance towards apoptosis.[2]

Mechanism of Action

DMS-induced apoptosis is a multi-faceted process involving several key signaling pathways:

  • Inhibition of Sphingosine Kinase 1 (SPHK1): DMS competitively inhibits SPHK1, leading to decreased levels of S1P and increased levels of cellular ceramide. This alteration of the ceramide/S1P rheostat is a primary driver of its pro-apoptotic effects.[2][3]

  • Modulation of Downstream Signaling Cascades: The inhibition of SPHK1 by DMS influences several downstream pathways. It has been shown to suppress the activation of the pro-survival transcription factor NF-κB.[2] Additionally, DMS can induce the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAP kinase, while inhibiting the pro-survival ERK and Akt kinase pathways.[4]

  • Induction of Intrinsic Apoptotic Pathway: DMS triggers the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[2]

  • Calcium Signaling: DMS has been observed to increase intracellular calcium concentrations, which can further contribute to the apoptotic signaling cascade.[2]

Data Presentation

The following tables summarize the quantitative effects of N,N-dimethyl sphingosine (d17:1) on various cancer cell lines.

Table 1: Dose-Dependent Effect of DMS on A549 Human Lung Cancer Cell Viability

DMS Concentration (µmol/l)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)
0 (Control)100 ± 0100 ± 0100 ± 0
195.3 ± 4.292.1 ± 3.588.7 ± 4.8
285.6 ± 3.878.4 ± 3.171.2 ± 4.2
462.3 ± 3.163.8 ± 2.853.5 ± 5.1

Data extracted from a study on A549 cells, showing a dose- and time-dependent decrease in cell viability upon DMS treatment.[5]

Table 2: Apoptosis Induction by DMS in A549 Cells (Annexin V-FITC/PI Staining)

DMS Concentration (µmol/l)24h Incubation (% Apoptotic Cells)48h Incubation (% Apoptotic Cells)
0 (Control)5.46.1
18.210.5
212.518.3
421.732.4

Percentages represent the sum of early and late apoptotic cells. Data indicates a dose- and time-dependent increase in apoptosis.[2]

Table 3: Caspase-3 Activity in A549 Cells Treated with DMS

DMS Concentration (µmol/l)24h Incubation (Fold Increase vs. Control)48h Incubation (Fold Increase vs. Control)
0 (Control)1.01.0
11.82.5
22.94.1
44.66.8

Data demonstrates a significant increase in caspase-3 activity with increasing concentrations of DMS and longer incubation times.[2]

Table 4: Apoptotic Effects of DMS on Various Cancer Cell Lines

Cell LineTypeDMS ConcentrationIncubation TimeObserved Effect
HL-60 Human Promyelocytic Leukemia20 µM (Sphingosine)6hUp to 90% apoptosis
U937 Human Histiocytic LymphomaNot specifiedNot specifiedInduction of apoptosis
HT29 Human Colorectal Adenocarcinoma> SphingosineNot specified>50% apoptosis

Qualitative data from a study demonstrating the broad efficacy of sphingosine and its derivatives in inducing apoptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effect of DMS on adherent or suspension cells.

Materials:

  • N,N-dimethyl sphingosine (d17:1) stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • DMS Treatment: Prepare serial dilutions of DMS in complete medium. Remove the old medium from the wells and add 100 µL of the DMS-containing medium. Include a vehicle control (medium with the same concentration of solvent used for DMS stock).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DMS for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Caspase-3 Activity

This colorimetric or fluorometric assay quantifies the activity of executioner caspase-3.

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Treatment and Lysis: Treat cells with DMS as desired. After treatment, collect the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Then, add 5 µL of the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for pNA substrate) or fluorescence at Ex/Em = 380/460 nm (for AMC substrate).

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Protocol 4: Visualization of Cytochrome c Release by Immunofluorescence

This protocol allows for the qualitative assessment of cytochrome c translocation from the mitochondria to the cytosol.

Materials:

  • Cells cultured on coverslips

  • MitoTracker Red CMXRos (optional, for mitochondrial co-localization)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-cytochrome c antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG (e.g., FITC or Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with DMS for the desired time.

  • (Optional) Mitochondrial Staining: Before fixation, incubate the cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label the mitochondria.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Wash the cells with PBS. Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c (green fluorescence) will show a punctate, mitochondrial pattern. In apoptotic cells, the green fluorescence will be diffuse throughout the cytoplasm.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in DMS-induced apoptosis.

DMS_Apoptosis_Pathway DMS N,N-dimethyl sphingosine (d17:1) SPHK1 Sphingosine Kinase 1 (SPHK1) DMS->SPHK1 Inhibits Ceramide Ceramide DMS->Ceramide Increases levels of S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Produces NFkB NF-κB S1P->NFkB Activates Mitochondrion Mitochondrion Ceramide->Mitochondrion Induces stress on ProSurvival Pro-Survival Genes NFkB->ProSurvival Upregulates CytC Cytochrome c Mitochondrion->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

DMS-Induced Apoptosis Signaling Pathway

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays Start Seed Cells Treat Treat with DMS (Dose-Response & Time-Course) Start->Treat Viability Cell Viability (MTT Assay) Treat->Viability Annexin Apoptosis Detection (Annexin V/PI Staining) Treat->Annexin Caspase Caspase-3 Activity (Colorimetric/Fluorometric) Treat->Caspase CytC Cytochrome c Release (Immunofluorescence) Treat->CytC

Experimental Workflow for DMS-Induced Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: N,N-dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl sphingosine (B13886) (d17:1).

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for N,N-dimethyl sphingosine (d17:1)?

N,N-dimethyl sphingosine (d17:1) is soluble in several organic solvents. The choice of solvent will depend on the experimental application. For stock solutions, ethanol (B145695) is a common choice as the compound is miscible in it. Other recommended solvents include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

2. What are the solubility limits of N,N-dimethyl sphingosine (d17:1) in common solvents?

The approximate solubility of N,N-dimethyl sphingosine (d17:1) in commonly used solvents is summarized in the table below.

SolventSolubility
EthanolMiscible
Dimethyl Sulfoxide (DMSO)~2 mg/mL
Dimethylformamide (DMF)~10 mg/mL

3. How should I store N,N-dimethyl sphingosine (d17:1)?

For long-term stability, N,N-dimethyl sphingosine (d17:1) should be stored at -20°C. When stored as a solution in ethanol at -20°C, it is stable for at least two years.

4. What is the stability of N,N-dimethyl sphingosine (d17:1) in solution?

N,N-dimethyl sphingosine (d17:1) is stable for at least two years when stored as a solution in ethanol at -20°C. To ensure the stability of solutions in DMSO or DMF, it is recommended to purge the solvent with an inert gas and store at -20°C.

Troubleshooting Guides

Issue 1: My N,N-dimethyl sphingosine (d17:1) precipitated when I added it to my aqueous cell culture medium.

  • Cause: N,N-dimethyl sphingosine (d17:1) has low solubility in aqueous solutions. The final concentration of the organic solvent used to dissolve the compound may not be sufficient to keep it in solution when diluted in the aqueous medium.

  • Solution:

    • Decrease the final concentration: Try using a lower final concentration of N,N-dimethyl sphingosine (d17:1) in your experiment.

    • Increase the solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is high enough to maintain solubility, but low enough to not cause cellular toxicity. It is crucial to run a solvent control to account for any effects of the solvent on your cells.

    • Use a carrier protein: For in vitro assays, bovine serum albumin (BSA) can be used to help solubilize lipids. Prepare a complex of N,N-dimethyl sphingosine (d17:1) with fatty acid-free BSA before adding it to your aqueous buffer.

Issue 2: I am observing cellular toxicity that I don't think is related to the biological activity of N,N-dimethyl sphingosine (d17:1).

  • Cause: The organic solvent used to dissolve N,N-dimethyl sphingosine (d17:1) can be toxic to cells at certain concentrations.

  • Solution:

    • Run a solvent control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., ethanol or DMSO) as your experimental groups. This will help you differentiate between solvent-induced toxicity and the specific effects of N,N-dimethyl sphingosine (d17:1).

    • Minimize the final solvent concentration: Aim for the lowest possible final solvent concentration in your cell culture medium. Typically, final DMSO concentrations should be kept below 0.5% (v/v).

    • Change the solvent: If you are using a solvent that is known to be more toxic, consider switching to a less toxic alternative, such as ethanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of N,N-dimethyl sphingosine (d17:1)

This protocol describes the preparation of a 10 mM stock solution of N,N-dimethyl sphingosine (d17:1) in ethanol.

Materials:

  • N,N-dimethyl sphingosine (d17:1) (Molecular Weight: 313.5 g/mol )

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • If your N,N-dimethyl sphingosine (d17:1) is supplied as a solution in ethanol, you can proceed to prepare working solutions. If it is a solid, bring the vial to room temperature before opening.

  • To prepare a 10 mM stock solution, weigh out an appropriate amount of N,N-dimethyl sphingosine (d17:1) and dissolve it in anhydrous ethanol. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3135 mg of N,N-dimethyl sphingosine (d17:1) in 1 mL of anhydrous ethanol.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the preparation of working solutions of N,N-dimethyl sphingosine (d17:1) for treating cells in culture.

Materials:

  • 10 mM stock solution of N,N-dimethyl sphingosine (d17:1) in ethanol

  • Sterile cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

  • Vortex the working solution gently before adding it to your cells.

  • Important: Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of N,N-dimethyl sphingosine (d17:1).

  • Remember to include a solvent control in your experiment by adding the same volume of ethanol to the cell culture medium.

Signaling Pathways and Experimental Workflows

Mechanism of Action of N,N-dimethyl sphingosine (d17:1)

N,N-dimethyl sphingosine (d17:1) is a potent inhibitor of sphingosine kinases (SphK1 and SphK2). These enzymes are responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The balance between intracellular levels of ceramide and sphingosine (which promote apoptosis) and S1P (which promotes cell survival and proliferation) is known as the "sphingolipid rheostat". By inhibiting SphK, N,N-dimethyl sphingosine (d17:1) shifts this balance towards apoptosis by decreasing the levels of S1P and increasing the levels of ceramide and sphingosine. This disruption of the sphingolipid rheostat affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis.

N_N_dimethyl_sphingosine_Pathway DMS N,N-dimethyl sphingosine (d17:1) SphK Sphingosine Kinase (SphK1 & SphK2) DMS->SphK Inhibits S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Sph Sphingosine Sph->S1P Phosphorylation Ceramide Ceramide Sph->Ceramide Metabolism Survival Cell Survival & Proliferation S1P->Survival PI3K_Akt PI3K/Akt Pathway S1P->PI3K_Akt MAPK MAPK Pathway S1P->MAPK NFkB NF-κB Pathway S1P->NFkB Apoptosis Apoptosis Ceramide->Apoptosis PI3K_Akt->Survival MAPK->Survival NFkB->Survival

Caption: N,N-dimethyl sphingosine (d17:1) signaling pathway.

Experimental Workflow for Studying the Effects of N,N-dimethyl sphingosine (d17:1) on Cell Viability

This workflow outlines a typical experiment to assess the impact of N,N-dimethyl sphingosine (d17:1) on the viability of a cancer cell line.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in Ethanol prep_cells Seed Cells in a 96-well Plate prep_working Prepare Working Solutions (e.g., 0-50 µM) prep_cells->prep_working treat_cells Treat Cells with DMS and Solvent Control prep_working->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis

Caption: Workflow for cell viability experiments.

Technical Support Center: Optimizing N,N-dimethyl sphingosine (d17:1) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N,N-dimethyl sphingosine (B13886) (d17:1) in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethyl sphingosine (d17:1) and what is its primary mechanism of action?

A1: N,N-dimethyl sphingosine (d17:1), often abbreviated as DMS (d17:1), is a dimethylated form of the amino alcohol sphingosine (d17:1).[1] Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[2][3] By inhibiting SphK, DMS (d17:1) leads to a decrease in the cellular levels of the pro-survival signaling molecule S1P and an increase in the levels of pro-apoptotic sphingolipids like ceramide.[2][3]

Q2: What are the common applications of N,N-dimethyl sphingosine (d17:1) in research?

A2: N,N-dimethyl sphingosine (d17:1) is widely used to investigate cellular processes regulated by the sphingolipid signaling pathway. Common applications include inducing apoptosis in cancer cell lines, studying the role of SphK1 in cell proliferation and survival, and investigating its effects on downstream signaling pathways such as Akt and ERK.[4][5]

Q3: What is a typical effective concentration range for N,N-dimethyl sphingosine (d17:1) in cell culture experiments?

A3: The effective concentration of N,N-dimethyl sphingosine (d17:1) can vary significantly depending on the cell type and the experimental endpoint. For inducing apoptosis, concentrations in the range of 2-20 µM are commonly reported.[1][6] For inhibition of cell proliferation, IC50 values can range from approximately 4.5 µM in A549 lung cancer cells to 12 µM in vascular smooth muscle cells.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of N,N-dimethyl sphingosine (d17:1)?

A4: N,N-dimethyl sphingosine (d17:1) is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and then diluted to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known off-target effects of N,N-dimethyl sphingosine?

A5: While N,N-dimethyl sphingosine is a potent inhibitor of sphingosine kinase, it has been reported to have off-target effects, most notably the inhibition of protein kinase C (PKC).[8] However, studies have shown that at concentrations that effectively inhibit sphingosine kinase, the effect on PKC may be minimal.[2][3] Researchers should be aware of this potential off-target activity and consider appropriate controls in their experiments.

Data Presentation

Table 1: Solubility of N,N-dimethyl sphingosine (d17:1)
SolventSolubility
EthanolMiscible
DMSO~2 mg/mL
Dimethylformamide (DMF)~10 mg/mL

Data sourced from Cayman Chemical product information.[7]

Table 2: Effective Concentrations of N,N-dimethyl sphingosine in Cell-Based Assays
Cell LineAssayEffective Concentration (IC50)Reference
A549 (Human Lung Carcinoma)Cytotoxicity (24h)4.864 µmol/L[6]
A549 (Human Lung Carcinoma)Cytotoxicity (48h)4.788 µmol/L[6]
A549 (Human Lung Carcinoma)Cytotoxicity (72h)4.456 µmol/L[6]
Porcine Vascular Smooth Muscle Cells[³H]-thymidine incorporation12 ± 6 µM[4]
Porcine Vascular Smooth Muscle CellsERK-1/2 activation15 ± 10 µM[4]
Human Leukemic Cell Lines (CMK-7, HL60, U937)Apoptosis Induction (6h)20 µM[1]
Human Colonic Carcinoma Cells (HT29, HRT18, etc.)Apoptosis Induction>50% apoptosis with DMS[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis in A549 Cells

This protocol describes a method for inducing apoptosis in the A549 human lung carcinoma cell line using N,N-dimethyl sphingosine (d17:1).

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N,N-dimethyl sphingosine (d17:1)

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of DMS (d17:1) Working Solutions: Prepare a 10 mM stock solution of DMS (d17:1) in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve final concentrations of 0, 1, 2, 4, and 8 µM. The final DMSO concentration in all wells should be kept constant and below 0.1%.

  • Treatment: After 24 hours of cell seeding, remove the medium and wash the cells with PBS. Add 2 mL of the prepared DMS (d17:1) working solutions to the respective wells. Incubate the cells for 24 or 48 hours.

  • Apoptosis Analysis:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Sphingosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Sph Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Substrate S1P_out S1P S1PR S1P Receptor S1P_out->S1PR Proliferation Cell Proliferation & Survival S1PR->Proliferation S1P_in Sphingosine-1-Phosphate (S1P) SphK1->S1P_in Phosphorylation Ceramide Ceramide DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK1 Inhibition S1P_in->S1P_out Export Apoptosis Apoptosis Ceramide->Apoptosis

Caption: N,N-dimethyl sphingosine (d17:1) inhibits SphK1.

experimental_workflow start Start seed_cells Seed A549 Cells (2x10^5 cells/well) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_dms Prepare DMS (d17:1) Working Solutions incubate_24h_1->prepare_dms treat_cells Treat Cells with DMS incubate_24h_1->treat_cells prepare_dms->treat_cells incubate_24_48h Incubate 24h or 48h treat_cells->incubate_24_48h harvest_cells Harvest & Stain Cells (Annexin V/PI) incubate_24_48h->harvest_cells flow_cytometry Analyze by Flow Cytometry harvest_cells->flow_cytometry end End flow_cytometry->end

Caption: Apoptosis induction experimental workflow.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cell viability or apoptosis Incorrect Inhibitor Concentration: The concentration of DMS (d17:1) may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration.
Inhibitor Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure DMS (d17:1) is stored at -20°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO and avoid repeated freeze-thaw cycles.
Low SphK1 Expression: The cell line used may have low endogenous expression of SphK1, making it less sensitive to inhibition.Verify the expression level of SphK1 in your cells using Western blotting or qPCR.
Inconsistent Results Between Experiments Variable Cell Seeding Density: Inconsistent cell numbers can affect the effective inhibitor concentration and overall cell health.Use a cell counter to ensure accurate and consistent cell seeding density across all experiments.
Differences in Cell Passage Number: High-passage number cells can exhibit altered phenotypes and responses to inhibitors.Use cells within a consistent and defined passage number range for all experiments.
Inhibitor Stability in Media: The inhibitor may not be stable in serum-containing media for extended periods.Minimize the pre-incubation time of the inhibitor in media before adding it to the cells.
High Background in Fluorescence-Based Assays Sub-optimal Staining Protocol: Incorrect reagent concentrations or incubation times can lead to high background.Optimize the concentrations of fluorescent dyes (e.g., Annexin V-FITC, PI) and incubation times according to the manufacturer's protocol and your specific cell type.
Cell Clumping: Aggregated cells can trap fluorescent reagents, leading to artificially high signals.Ensure a single-cell suspension is achieved before staining and analysis. Gentle pipetting or passing through a cell strainer may be necessary.

References

Potential off-target effects of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of N,N-dimethyl sphingosine (B13886) (d17:1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N,N-dimethyl sphingosine (DMS)?

N,N-dimethyl sphingosine (DMS) is primarily known as a competitive inhibitor of sphingosine kinase (SK), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By blocking this reaction, DMS prevents the formation of S1P, a critical signaling molecule involved in cell proliferation, survival, and migration. The d17:1 designation refers to the specific acyl chain length and saturation of the sphingosine backbone.

Q2: I'm observing effects in my experiment that are inconsistent with sphingosine kinase inhibition. What could be the cause?

While N,N-dimethyl sphingosine (DMS) is a known inhibitor of sphingosine kinase, it has been reported to have several off-target effects that may contribute to unexpected experimental outcomes. These off-target effects can be cell-type dependent and may include interactions with other kinases and signaling pathways. It is recommended to consult the troubleshooting guide below for specific issues.

Q3: Can N,N-dimethyl sphingosine (d17:1) directly activate or inhibit other proteins?

Yes, beyond its effects on sphingosine kinase, N,N-dimethyl sphingosine has been shown to interact with other cellular targets. For instance, it can inhibit protein kinase C (PKC) and affect the activity of other lipid-dependent enzymes. These interactions are a likely source of its off-target effects.

Troubleshooting Guide

Issue 1: Unexpected changes in intracellular calcium levels after treatment with N,N-dimethyl sphingosine (d17:1).

  • Possible Cause: N,N-dimethyl sphingosine has been reported to induce the release of calcium from intracellular stores, an effect that is independent of its action on sphingosine kinase. This can lead to the activation of calcium-dependent signaling pathways.

  • Troubleshooting Steps:

    • Measure intracellular calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to confirm and quantify the changes in intracellular calcium concentration upon treatment with N,N-dimethyl sphingosine (d17:1).

    • Use a calcium chelator: Pre-treat cells with an intracellular calcium chelator, such as BAPTA-AM, to determine if the observed effects are calcium-dependent.

    • Investigate downstream pathways: Assess the activation of known calcium-sensitive proteins, such as calmodulin-dependent kinases (CaMKs).

Issue 2: Observed cytotoxicity at concentrations expected to be specific for sphingosine kinase inhibition.

  • Possible Cause: The cytotoxic effects of N,N-dimethyl sphingosine may not solely be due to the inhibition of sphingosine kinase. Off-target effects on other survival pathways or direct effects on mitochondrial function could contribute to cell death.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line.

    • Assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRM to evaluate changes in mitochondrial health.

    • Measure caspase activation: Use a caspase activity assay to determine if the observed cytotoxicity is due to apoptosis.

Issue 3: Alterations in cellular morphology and cytoskeletal organization.

  • Possible Cause: Sphingolipids are integral components of cell membranes and can influence membrane fluidity and protein localization. Off-target effects of N,N-dimethyl sphingosine (d17:1) may involve disruption of the actin cytoskeleton.

  • Troubleshooting Steps:

    • Visualize the cytoskeleton: Use fluorescently labeled phalloidin (B8060827) to stain F-actin and visualize the actin cytoskeleton via fluorescence microscopy.

    • Assess Rho GTPase activity: Changes in the actin cytoskeleton are often regulated by Rho family GTPases (RhoA, Rac1, Cdc42). Consider performing a pull-down assay to measure the activation state of these proteins.

Quantitative Data Summary

Table 1: Reported IC50 Values for N,N-dimethyl sphingosine (DMS)

TargetCell Line/Enzyme SourceIC50Reference
Sphingosine Kinase 1Human recombinant5 µM
Sphingosine Kinase 2Human recombinant15 µM
Protein Kinase C (PKC)Rat brain30 µM

Note: IC50 values can vary depending on the experimental conditions and the specific isoform of the enzyme.

Experimental Protocols

Protocol 1: In Vitro Sphingosine Kinase Activity Assay

  • Prepare the reaction mixture: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2), recombinant human sphingosine kinase 1, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle control.

  • Initiate the reaction: Add the substrate, sphingosine, and [γ-32P]ATP to the reaction mixture.

  • Incubate: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction: Terminate the reaction by adding a solution of chloroform/methanol/HCl.

  • Extract lipids: Vortex the mixture and centrifuge to separate the phases.

  • Analyze the product: Spot the lipid extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate and separate the lipids using a solvent system such as chloroform/acetone/methanol/acetic acid/water.

  • Quantify: Visualize the radiolabeled sphingosine-1-phosphate product by autoradiography and quantify the spot intensity.

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

  • Cell preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Loading with Fura-2 AM: Wash the cells with a balanced salt solution (BSS) and then incubate them with Fura-2 AM in BSS at 37°C in the dark.

  • Washing: Wash the cells with BSS to remove excess dye.

  • Measurement: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Stimulation: Perfuse the cells with BSS containing N,N-dimethyl sphingosine (d17:1) at the desired concentration.

  • Data acquisition: Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Visualizations

Sphingosine_Kinase_Pathway cluster_inhibition Inhibition by DMS cluster_pathway Canonical S1P Signaling DMS N,N-dimethyl sphingosine (d17:1) SK Sphingosine Kinase (SK) DMS->SK Inhibition Sphingosine Sphingosine Sphingosine->SK S1P Sphingosine-1-Phosphate (S1P) SK->S1P ATP to ADP S1PR S1P Receptors S1P->S1PR Downstream Cell Proliferation, Survival, Migration S1PR->Downstream

Caption: Inhibition of the canonical sphingosine kinase signaling pathway by N,N-dimethyl sphingosine.

Off_Target_Effects cluster_targets Potential Off-Targets DMS N,N-dimethyl sphingosine (d17:1) PKC Protein Kinase C (PKC) DMS->PKC Inhibition Ca_Stores Intracellular Ca2+ Stores DMS->Ca_Stores Ca2+ Release Mitochondria Mitochondria DMS->Mitochondria Potential Disruption Cellular_Processes_1 Cellular_Processes_1 PKC->Cellular_Processes_1 Altered Signaling Cellular_Processes_2 Cellular_Processes_2 Ca_Stores->Cellular_Processes_2 Ca2+-dependent Signaling Cellular_Processes_3 Cellular_Processes_3 Mitochondria->Cellular_Processes_3 Cytotoxicity

Caption: Potential off-target effects of N,N-dimethyl sphingosine (d17:1).

Troubleshooting_Workflow Start Unexpected Experimental Result with DMS (d17:1) Question1 Is the effect consistent with SK inhibition? Start->Question1 Yes Proceed with experiment, consider dose-response Question1->Yes   Yes No Investigate Off-Target Effects Question1->No   No Check_Ca Measure Intracellular Ca2+ No->Check_Ca Check_Cyto Assess Cytotoxicity (e.g., MTT, Caspase assay) No->Check_Cyto Check_Morph Analyze Cell Morphology (e.g., Phalloidin staining) No->Check_Morph Conclusion Correlate findings with potential off-target pathways Check_Ca->Conclusion Check_Cyto->Conclusion Check_Morph->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with N,N-dimethyl sphingosine.

Troubleshooting N,N-dimethyl sphingosine (d17:1) experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with N,N-dimethyl sphingosine (B13886) (d17:1). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethyl sphingosine (d17:1) and what is its primary mechanism of action?

N,N-dimethyl sphingosine (d17:1) is a dimethylated form of the amino alcohol sphingosine (d17:1).[1] Its primary and most well-characterized mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for converting sphingosine to the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[2][3] By inhibiting SphK, N,N-dimethyl sphingosine (d17:1) disrupts the balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat". This shift towards apoptosis is a key outcome of its activity.[3][4][5]

Q2: How should I store and handle N,N-dimethyl sphingosine (d17:1) to ensure its stability?

To ensure stability, N,N-dimethyl sphingosine (d17:1) should be stored at -20°C.[1][6] The compound is typically supplied as a solution in ethanol (B145695) or as a solid.[1][6] If you have the solid form, it is recommended to prepare a stock solution in an organic solvent such as ethanol, DMSO, or DMF.[1] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvents is N,N-dimethyl sphingosine (d17:1) soluble?

N,N-dimethyl sphingosine (d17:1) is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.[1]

SolventSolubility
EthanolMiscible
Dimethylformamide (DMF)10 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)2 mg/ml

When preparing your stock solution, ensure the solvent is compatible with your experimental system. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[7]

Troubleshooting Guides

Cell-Based Assays

Problem 1: High variability in cell viability or apoptosis assays between experiments.

  • Possible Cause 1: Inconsistent Solubilization. N,N-dimethyl sphingosine (d17:1) is lipophilic and may precipitate in aqueous culture media if not properly solubilized.

    • Solution: Ensure your stock solution is fully dissolved before diluting it into your culture medium. When diluting, add the stock solution to the medium while vortexing to facilitate dispersion. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility in serum-free media.

  • Possible Cause 2: Degradation of the Compound. Improper storage or handling can lead to the degradation of N,N-dimethyl sphingosine (d17:1).

    • Solution: Aliquot your stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.

  • Possible Cause 3: Cell Density and Health. The response of cells to N,N-dimethyl sphingosine (d17:1) can be dependent on their confluency and overall health.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.

  • Possible Cause 4: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Maintain a final solvent concentration of less than 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (media with the same concentration of solvent) in your experiments.

Problem 2: No observable effect on cell signaling pathways (e.g., no change in ceramide or S1P levels).

  • Possible Cause 1: Insufficient Concentration. The effective concentration of N,N-dimethyl sphingosine can vary significantly between cell types.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in the literature for the related d18:1 compound (DMS) typically range from 1 µM to 25 µM.[4][5][8]

  • Possible Cause 2: Inappropriate Time-course. The effects of N,N-dimethyl sphingosine (d17:1) on downstream signaling events are time-dependent.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration. Effects on S1P levels can be observed within minutes to hours, while changes in ceramide levels and apoptosis may take longer (e.g., 24-48 hours).[4]

  • Possible Cause 3: Low Sphingosine Kinase Activity. The target enzyme, SphK, may have low basal activity in your cell line, leading to a minimal effect of the inhibitor.

    • Solution: Consider stimulating the cells with an agent known to activate SphK (e.g., phorbol (B1677699) esters, growth factors) to enhance the observable inhibitory effect of N,N-dimethyl sphingosine (d17:1).

Lipidomics and Mass Spectrometry Analysis

Problem 3: Poor recovery of N,N-dimethyl sphingosine (d17:1) or related sphingolipids during sample extraction.

  • Possible Cause 1: Inefficient Extraction Method. The choice of extraction solvent is critical for lipid recovery.

    • Solution: Employ a robust lipid extraction method such as the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system.[9][10] For targeted analysis, solid-phase extraction (SPE) can provide cleaner samples and higher recovery of specific lipid classes.[9]

  • Possible Cause 2: Lipid Degradation during Extraction. Lipids are susceptible to oxidation and enzymatic degradation during sample preparation.

    • Solution: Perform extractions at low temperatures (on ice) to minimize enzymatic activity.[11] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[11] Process samples as quickly as possible after collection.

Problem 4: High variability and poor reproducibility in mass spectrometry data.

  • Possible Cause 1: Ion Suppression. Co-eluting lipids or other matrix components can suppress the ionization of the analyte of interest.

    • Solution: Optimize your liquid chromatography (LC) method to achieve better separation of N,N-dimethyl sphingosine (d17:1) from other lipids. Use of internal standards is crucial for correcting for ion suppression and other matrix effects.

  • Possible Cause 2: Lack of Appropriate Internal Standards. Without proper internal standards, accurate quantification is challenging.

    • Solution: Use a stable isotope-labeled internal standard for N,N-dimethyl sphingosine if available. If not, a structurally similar lipid with a different chain length (e.g., N,N-dimethyl sphingosine d18:1) can be used. For ceramide and S1P analysis, use corresponding stable isotope-labeled internal standards.

  • Possible Cause 3: Batch Effects. Variations in instrument performance or sample preparation across different batches can introduce variability.

    • Solution: Analyze samples in a randomized order. Include quality control (QC) samples (e.g., a pooled sample) throughout the analytical run to monitor and correct for batch effects.

Experimental Protocols

Protocol 1: General Cell-Based Assay with N,N-dimethyl sphingosine (d17:1)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of N,N-dimethyl sphingosine (d17:1) in ethanol. Store in aliquots at -20°C.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment Preparation: On the day of the experiment, dilute the 10 mM stock solution in your cell culture medium to the desired final concentrations. Ensure the final ethanol concentration is below 0.1%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of N,N-dimethyl sphingosine (d17:1). Include a vehicle control (medium with 0.1% ethanol).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTT), apoptosis assay (e.g., Annexin V staining, caspase activity assay), or lipid extraction for mass spectrometry.

Protocol 2: Sphingosine Kinase Activity Assay

This protocol is adapted from methods for measuring SphK activity and can be used to confirm the inhibitory effect of N,N-dimethyl sphingosine (d17:1).

  • Reagent Preparation:

    • Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.

    • Substrate: Sphingosine (or a fluorescently labeled version like NBD-sphingosine).

    • ATP: 10 mM stock solution.

    • Inhibitor: N,N-dimethyl sphingosine (d17:1) at various concentrations.

  • Enzyme Source: Use cell lysate or a purified SphK enzyme.

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, enzyme source, and N,N-dimethyl sphingosine (d17:1) at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the substrate and ATP to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination and Detection:

    • Radiometric Assay: If using [γ-³²P]ATP, stop the reaction and extract the lipids. Separate the phosphorylated product by thin-layer chromatography (TLC) and quantify the radioactivity.[12]

    • Fluorescence Assay: If using a fluorescent substrate, stop the reaction and separate the phosphorylated product from the substrate based on their differential solubility. Measure the fluorescence of the product.[13]

Protocol 3: Ceramide Measurement by LC-MS/MS
  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Add an internal standard (e.g., C17:0 ceramide).

    • Extract lipids using a chloroform:methanol (2:1, v/v) mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 or a C8 reversed-phase column for separation.

    • Employ a gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid.

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide species. The transitions will be specific to the precursor ion (the ceramide molecule) and a characteristic fragment ion (e.g., the sphingoid base).

Visualizations

experimental_workflow General Experimental Workflow for N,N-dimethyl sphingosine (d17:1) cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in Ethanol) dilute Dilute to Working Concentration in Culture Medium stock->dilute cells Seed Cells treat Treat Cells (Include Vehicle Control) cells->treat dilute->treat phenotypic Phenotypic Assays (Viability, Apoptosis) treat->phenotypic biochemical Biochemical Assays (SphK Activity) treat->biochemical lipidomic Lipidomic Analysis (LC-MS/MS) treat->lipidomic

Caption: A general workflow for experiments using N,N-dimethyl sphingosine (d17:1).

signaling_pathway Simplified Signaling Pathway Affected by N,N-dimethyl sphingosine DMS N,N-dimethyl sphingosine (d17:1) SphK Sphingosine Kinase (SphK) DMS->SphK Inhibits S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylates Sphingosine Sphingosine Sphingosine->SphK Ceramide Ceramide Sphingosine->Ceramide Metabolic Conversion Survival Cell Survival & Proliferation S1P->Survival Apoptosis Apoptosis Ceramide->Apoptosis

Caption: The effect of N,N-dimethyl sphingosine on the sphingolipid rheostat.

troubleshooting_logic Troubleshooting Logic for Inconsistent Cell-Based Assay Results start Inconsistent Results? solubility Is the compound fully solubilized? start->solubility storage Proper storage and handling? solubility->storage Yes solution_sol Action: Improve solubilization (e.g., vortexing, carrier protein) solubility->solution_sol No cells Consistent cell density and health? storage->cells Yes solution_sto Action: Aliquot stock, avoid freeze-thaw storage->solution_sto No solvent Solvent concentration below toxic levels? cells->solvent Yes solution_cell Action: Standardize seeding, check for contamination cells->solution_cell No solution_solv Action: Reduce solvent concentration, use vehicle control solvent->solution_solv No

Caption: A decision tree for troubleshooting variability in cell-based assays.

References

N,N-dimethyl sphingosine (d17:1) storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of N,N-dimethyl sphingosine (B13886) (d17:1).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N,N-dimethyl sphingosine (d17:1)?

A1: N,N-dimethyl sphingosine (d17:1) should be stored at -20°C.[1][2][3] It is typically supplied as a solution in ethanol (B145695) or as a solid.[1][4] For long-term storage, it is recommended to store it in a freezer at <-20°C for up to one year.

Q2: In which solvents is N,N-dimethyl sphingosine (d17:1) soluble?

A2: N,N-dimethyl sphingosine (d17:1) is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][3][5] To change the solvent from the supplied ethanol, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[1]

Q3: What is the stability of N,N-dimethyl sphingosine (d17:1) under recommended storage conditions?

A3: When stored at -20°C, N,N-dimethyl sphingosine (d17:1) is stable for at least two years.[1][5]

Q4: What is the primary mechanism of action of N,N-dimethyl sphingosine (d17:1)?

A4: N,N-dimethyl sphingosine (d17:1) is a potent and competitive inhibitor of sphingosine kinase (SphK).[6][7][8] This inhibition leads to a decrease in the cellular levels of sphingosine-1-phosphate (S1P) and an increase in the levels of ceramide.[6][7] It is selective for SphK over Protein Kinase C (PKC).[8]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when added to my aqueous cell culture medium.

  • Possible Cause: N,N-dimethyl sphingosine (d17:1) is a lipophilic molecule with limited solubility in aqueous solutions. The final concentration in the medium may be too high, or the solvent concentration may be causing precipitation.

  • Solution:

    • Prepare a concentrated stock solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.

    • Optimize final solvent concentration: When adding the stock solution to your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation.

    • Serial dilutions: Perform serial dilutions of your stock solution in the appropriate solvent before adding it to the final aqueous solution to ensure rapid and uniform mixing.

    • Vortexing/Mixing: Vortex or mix the solution thoroughly immediately after adding the compound to the aqueous medium.

Issue 2: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations.

  • Possible Cause: While N,N-dimethyl sphingosine (d17:1) can induce apoptosis in cancer cell lines, excessive or unexpected cytotoxicity could be due to the vehicle (solvent) or the compound's intrinsic properties at high concentrations.[9]

  • Solution:

    • Vehicle control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the compound. This will help you distinguish between compound-specific effects and solvent-induced toxicity.

    • Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Start with a wide range of concentrations to identify the cytotoxic threshold.

    • Incubation time: Vary the incubation time to see if the cytotoxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired biological effect without causing excessive cell death.

Issue 3: My experimental results are inconsistent between experiments.

  • Possible Cause: Inconsistent results can arise from variability in compound preparation, storage, or experimental execution.

  • Solution:

    • Fresh stock solutions: Prepare fresh stock solutions from the solid form if possible, or use aliquots of a master stock solution to avoid repeated freeze-thaw cycles.

    • Consistent handling: Ensure that the compound is handled consistently in every experiment, including the solvent used, final solvent concentration, and mixing procedure.

    • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Standardized protocols: Follow a standardized and detailed experimental protocol meticulously for each replicate.

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1][2][3]
Stability ≥ 2 years at -20°C[1][5]
Solubility in DMF ~10 mg/mL[1][3][5]
Solubility in DMSO ~2 mg/mL[1][3][5]
Solubility in Ethanol Miscible[3][5]

Experimental Protocols

Protocol 1: Sphingosine Kinase Activity Assay (In Vitro)

This protocol is adapted from fluorescence-based assays and can be used to assess the inhibitory activity of N,N-dimethyl sphingosine (d17:1) on sphingosine kinase.

Materials:

  • Recombinant human sphingosine kinase 1 (SphK1)

  • N,N-dimethyl sphingosine (d17:1)

  • Fluorescent sphingosine substrate (e.g., NBD-sphingosine)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare N,N-dimethyl sphingosine (d17:1) dilutions: Prepare a series of dilutions of N,N-dimethyl sphingosine (d17:1) in the kinase assay buffer. Also, prepare a vehicle control (buffer with the same final solvent concentration).

  • Prepare reaction mixture: In each well of a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Diluted N,N-dimethyl sphingosine (d17:1) or vehicle control

    • Recombinant SphK1 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the fluorescent sphingosine substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop reaction: Stop the reaction according to the specific fluorescent substrate kit's instructions (this may involve adding a stop solution or performing a lipid extraction).

  • Measure fluorescence: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate used.

  • Data analysis: Calculate the percentage of inhibition for each concentration of N,N-dimethyl sphingosine (d17:1) compared to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general method to assess the effect of N,N-dimethyl sphingosine (d17:1) on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N,N-dimethyl sphingosine (d17:1) stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound treatment: The next day, treat the cells with various concentrations of N,N-dimethyl sphingosine (d17:1). Include a vehicle control (medium with the same final solvent concentration) and a positive control for cell death if desired.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize formazan crystals: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Sphingolipid_Metabolism_and_DMS_Action cluster_rheostat Ceramide/S1P Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Sphingosine->Ceramide Acylation S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Proliferation) Sphingosine->S1P S1P->Sphingosine Dephosphorylation S1P->Apoptosis Inhibits S1P_Lyase S1P Lyase S1P->S1P_Lyase Degradation SphK Sphingosine Kinase (SphK) SphK->S1P Phosphorylation DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK Inhibits Ceramidase Ceramidase Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO or Ethanol) start->prep_stock treat_cells Treat Cells with DMS (d17:1) and Controls prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Assay (e.g., MTT, Kinase Assay) incubate->assay readout Measure Readout (Absorbance, Fluorescence) assay->readout analyze Analyze Data readout->analyze end End analyze->end

References

Preventing degradation of N,N-dimethyl sphingosine (d17:1) in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethyl sphingosine (B13886) (d17:1). This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of this compound in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to prevent degradation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N,N-dimethyl sphingosine (d17:1)?

A1: For long-term stability, N,N-dimethyl sphingosine (d17:1) should be stored at -20°C.[1][2][3] The compound is stable for at least two years when stored correctly at this temperature.[2] It is typically supplied as a crystalline solid, a film, or in an ethanol (B145695) solution.[1][2][3] To prevent degradation from environmental factors, ensure the container is tightly sealed and stored in a dry, well-ventilated area.[4] Some suppliers also recommend storing the compound under an inert gas atmosphere as it may be air-sensitive.[3]

Q2: Which solvents are recommended for preparing stock solutions of N,N-dimethyl sphingosine (d17:1)?

A2: N,N-dimethyl sphingosine (d17:1) is soluble in several organic solvents. The choice of solvent can impact the concentration of the stock solution and its stability. It is recommended to purge the solvent with an inert gas before use.[3]

SolventSolubilityReference
EthanolMiscible[2][3]
Dimethylformamide (DMF)10 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL[2][3]

Q3: How should I store stock solutions of N,N-dimethyl sphingosine (d17:1)?

A3: Stock solutions should be stored at -20°C in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture. For maximal stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and increase the risk of degradation.

Q4: Is N,N-dimethyl sphingosine (d17:1) sensitive to temperature, light, or pH during experiments?

A4: Yes, these factors can influence its stability:

  • Temperature: While the compound is chemically stable at room temperature for short periods, prolonged exposure to heat should be avoided.[4] High temperatures used in some analytical techniques (e.g., GC/MS) can cause thermal degradation of similar small molecules.[5] It is recommended to keep solutions on ice during experimental setup. Avoid warming the compound.[4]

  • Light: While specific data on photosensitivity is limited, it is a general best practice for lipid-based molecules to minimize exposure to light. Store solutions in amber vials or vials wrapped in foil.

  • pH: The biological activity of sphingosine derivatives can be influenced by pH.[6][7][8] It is crucial to maintain a stable and appropriate pH in your experimental buffer system. Extreme pH values may lead to hydrolysis or other chemical modifications.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents, as they are listed as incompatible materials.[4][9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Compound Degradation: The active concentration of N,N-dimethyl sphingosine (d17:1) may be lower than expected due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Use single-use aliquots to avoid freeze-thaw cycles. 3. Confirm the purity and concentration of your stock solution via analytical methods if possible. 4. Review the "Experimental Protocol for Solution Preparation" below to ensure best practices.
Loss of biological activity in older stock solutions. Long-Term Instability in Solution: The compound may degrade over time, even when frozen, especially if exposed to air or moisture.1. Discard stock solutions older than the recommended time frame (typically a few months, though this depends on the solvent and storage conditions). 2. Always store aliquots at -20°C under an inert atmosphere if possible.
Precipitation of the compound in aqueous buffer. Poor Aqueous Solubility: N,N-dimethyl sphingosine (d17:1) is a lipid and has very low solubility in aqueous solutions.1. First, dissolve the compound in a water-miscible organic solvent like ethanol or DMSO before diluting it into your aqueous experimental medium.[2][3] 2. Ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental outcome. 3. Use a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery in cell-based assays.
Unexpected biological effects observed. Solvent Toxicity or Interaction: The solvent used to dissolve the compound (e.g., DMSO) may have its own biological effects.1. Run a vehicle control experiment containing the same final concentration of the solvent used to dissolve the N,N-dimethyl sphingosine (d17:1). 2. Minimize the final solvent concentration in your assay as much as possible.

Experimental Protocols

Protocol for Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of N,N-dimethyl sphingosine (d17:1) to minimize degradation.

  • Preparation of Materials:

    • Bring the vial of solid N,N-dimethyl sphingosine (d17:1) to room temperature before opening to prevent condensation of moisture.

    • Select a high-purity, anhydrous-grade solvent (e.g., ethanol, DMSO, DMF).

    • If possible, purge the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Dissolution:

    • Add the desired volume of the chosen solvent to the vial containing the solid compound to achieve the target concentration (e.g., for a 10 mg/mL stock in DMF).

    • Cap the vial tightly and vortex gently until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary, but avoid heating.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber glass or polypropylene (B1209903) vials. The volume of each aliquot should be appropriate for a single experiment.

    • If using clear vials, wrap them in aluminum foil to protect from light.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store all aliquots at -20°C.

  • Use in Experiments:

    • When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Keep the solution on ice during the experimental setup.

    • Dilute the stock solution into the aqueous experimental buffer immediately before use.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Simplified Sphingolipid Signaling Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ mobilization, cell proliferation) S1P->Downstream DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK Inhibition start Start: Solid DMS (d17:1) Stored at -20°C equilibrate 1. Equilibrate vial to room temperature start->equilibrate dissolve 2. Dissolve in anhydrous solvent (e.g., Ethanol) under inert gas equilibrate->dissolve aliquot 3. Create single-use aliquots in amber vials dissolve->aliquot store 4. Store aliquots at -20°C aliquot->store thaw 5. Thaw one aliquot for experiment store->thaw dilute 6. Dilute immediately into aqueous buffer thaw->dilute use 7. Use in experiment (Keep on ice) dilute->use end End: Discard unused solution use->end rect_node rect_node start Inconsistent Results? check_sol Stock solution freshly prepared? start->check_sol check_aliquot Using single-use aliquots? check_sol->check_aliquot Yes sol_no Action: Prepare fresh stock solution check_sol->sol_no No check_solubility Precipitation observed? check_aliquot->check_solubility Yes aliquot_no Action: Aliquot stock to avoid freeze-thaw check_aliquot->aliquot_no No check_control Vehicle control included? check_solubility->check_control No solubility_yes Action: Review dilution protocol; consider carrier check_solubility->solubility_yes Yes control_no Action: Repeat with vehicle control check_control->control_no No end If issues persist, contact technical support check_control->end Yes sol_no->check_aliquot aliquot_no->check_solubility solubility_yes->check_control control_no->end

References

Addressing insolubility of N,N-dimethyl sphingosine (d17:1) in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the insolubility of N,N-dimethyl sphingosine (B13886) (d17:1) in aqueous media.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of N,N-dimethyl sphingosine (d17:1).

Problem: Precipitate forms immediately upon adding the stock solution to my aqueous buffer or cell culture media.

  • Question: I dissolved N,N-dimethyl sphingosine (d17:1) in an organic solvent to make a stock solution. When I added it to my aqueous experimental medium, a precipitate formed. What happened and how can I resolve this?

  • Answer: This common issue is known as "solvent shock." It occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the hydrophobic N,N-dimethyl sphingosine (d17:1) to precipitate out of the solution.[1] To prevent this, avoid direct dilution. Instead, utilize a carrier molecule or a specific delivery vehicle to enhance its solubility in aqueous solutions.

Recommended Solutions:

  • Use a Carrier Molecule (e.g., Bovine Serum Albumin - BSA): Complexing N,N-dimethyl sphingosine (d17:1) with fatty acid-free BSA creates a soluble complex that is readily dispersible in cell culture media.[1][2]

  • Employ a Detergent (e.g., CHAPS): Zwitterionic detergents like CHAPS can be used to create micelles that encapsulate the lipid, aiding its solubilization.[2]

  • Utilize a Vehicle (e.g., Ethanol (B145695)/Dodecane): A mixture of ethanol and dodecane (B42187) can serve as an effective delivery vehicle for introducing the lipid into your experimental system.[1][2]

Problem: My N,N-dimethyl sphingosine (d17:1) stock solution appears cloudy or has visible particles.

  • Question: Even in the organic solvent, my N,N-dimethyl sphingosine (d17:1) stock solution is not clear. What could be the cause and how can I fix it?

  • Answer: This may be due to incomplete dissolution, the use of an inappropriate solvent, or potential degradation of the compound.

Troubleshooting Steps:

  • Aid Dissolution: Gently warm the solution up to 40°C and/or sonicate it for a few minutes to facilitate the dissolution process.[1][2]

  • Verify Solvent Choice: Ensure you are using a recommended solvent. N,N-dimethyl sphingosine (d17:1) is soluble in ethanol, DMSO, and dimethylformamide (DMF).[3][4]

  • Prepare a Fresh Stock: If the issue persists, consider preparing a fresh stock solution, as the compound may have degraded due to improper storage or handling.

Problem: I am observing inconsistent or non-reproducible experimental results.

  • Question: My experimental results vary significantly between replicates. Could this be related to the solubility of N,N-dimethyl sphingosine (d17:1)?

  • Answer: Yes, poor solubility can lead to an unknown and variable concentration of the active compound in your solution, resulting in inconsistent experimental outcomes.[1] Ensuring complete and stable solubilization is critical for reproducible results. Refer to the recommended solubilization protocols below to address this.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of N,N-dimethyl sphingosine (d17:1)?

A1: N,N-dimethyl sphingosine (d17:1) is soluble in several organic solvents. For biological experiments, ethanol is often a good starting point. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also effective.[3][4]

Q2: What is the solubility of N,N-dimethyl sphingosine (d17:1) in common organic solvents?

A2: The approximate solubility in commonly used solvents is summarized in the table below.[3][4]

Q3: How should I store N,N-dimethyl sphingosine (d17:1)?

A3: N,N-dimethyl sphingosine (d17:1) is typically supplied as a solution in ethanol and should be stored at -20°C.[3] Under these conditions, it is stable for at least two years.[3]

Q4: What are the primary biological activities of N,N-dimethyl sphingosine (d17:1)?

A4: N,N-dimethyl sphingosine (d17:1) is known to be a competitive inhibitor of sphingosine kinase (SphK).[5][6][7] It also inhibits protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[5][8] Additionally, it has been shown to induce apoptosis in various cancer cell lines.[9]

Quantitative Data Summary

Table 1: Solubility of N,N-dimethyl Sphingosine (d17:1) in Organic Solvents

SolventApproximate SolubilityReference
EthanolMiscible[4]
Dimethyl sulfoxide (DMSO)2 mg/mL[3][4]
Dimethylformamide (DMF)10 mg/mL[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Ethanol

  • If starting with a solid form, weigh the required amount of N,N-dimethyl sphingosine (d17:1) in a sterile glass vial.

  • Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously to ensure complete dissolution. Gentle warming (up to 40°C) or brief sonication can be used to assist dissolution if necessary.[1][2]

  • Store the stock solution at -20°C.

Protocol 2: Solubilization using a Bovine Serum Albumin (BSA) Complex

  • Prepare a stock solution of N,N-dimethyl sphingosine (d17:1) in ethanol (e.g., 10 mM) as described in Protocol 1.

  • Prepare a solution of fatty acid-free BSA in your desired buffer or serum-free medium (e.g., 10 mg/mL).

  • In a sterile tube, place the required volume of the BSA solution.

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic stock solution of N,N-dimethyl sphingosine (d17:1).[1]

  • The resulting complex can then be added to your cell culture medium.

Protocol 3: Solubilization using an Ethanol/Dodecane Vehicle

  • Prepare a stock solution of N,N-dimethyl sphingosine (d17:1) in a mixture of ethanol and dodecane (98:2, v/v).

  • Warm your cell culture medium to 37°C.

  • Add the N,N-dimethyl sphingosine (d17:1) stock solution to the pre-warmed medium. The final concentration of the vehicle should be kept low (e.g., <1%).

  • Mix thoroughly by vigorous vortexing to disperse the lipid.[1]

  • Immediately apply the medium containing the dispersed lipid to your cell culture.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing N,N-dimethyl Sphingosine (d17:1) cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Media Preparation cluster_application Application start Start with N,N-dimethyl sphingosine (d17:1) dissolve Dissolve in Ethanol/DMSO/DMF start->dissolve stock Stock Solution (-20°C) dissolve->stock method Choose Solubilization Method bsa BSA Complexation method->bsa Carrier detergent Detergent Micelles (e.g., CHAPS) method->detergent Micelles vehicle Ethanol/Dodecane Vehicle method->vehicle Vehicle add_to_media Add to Aqueous Medium (e.g., cell culture) bsa->add_to_media detergent->add_to_media vehicle->add_to_media experiment Perform Experiment add_to_media->experiment

Caption: Workflow for preparing and solubilizing N,N-dimethyl sphingosine (d17:1).

troubleshooting_flowchart Troubleshooting Insolubility Issues start Precipitate forms in aqueous media? solvent_shock Likely 'Solvent Shock' start->solvent_shock Yes stock_issue Stock solution is cloudy? start->stock_issue No use_carrier Use carrier (BSA) or vehicle (Ethanol/Dodecane) solvent_shock->use_carrier dissolution_problem Incomplete Dissolution stock_issue->dissolution_problem Yes inconsistent_results Inconsistent results? stock_issue->inconsistent_results No warm_sonicate Gently warm (40°C) and/or sonicate dissolution_problem->warm_sonicate fresh_stock Prepare fresh stock warm_sonicate->fresh_stock If issue persists solubility_problem Probable solubility issue inconsistent_results->solubility_problem Yes review_protocol Review and optimize solubilization protocol solubility_problem->review_protocol

Caption: A flowchart for troubleshooting common solubility problems.

signaling_pathway Key Signaling Pathways Involving N,N-dimethyl Sphingosine (d17:1) cluster_sphk Sphingosine Kinase Pathway cluster_pkc_mapk PKC and MAPK Pathways dms N,N-dimethyl Sphingosine (d17:1) sphk Sphingosine Kinase (SphK) dms->sphk Inhibits pkc Protein Kinase C (PKC) dms->pkc Inhibits mapk Mitogen-Activated Protein Kinase (MAPK) dms->mapk Inhibits sphingosine Sphingosine sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p apoptosis Apoptosis s1p->apoptosis Prevents pkc->apoptosis mapk->apoptosis

Caption: Simplified diagram of signaling pathways modulated by N,N-dimethyl sphingosine.

References

Minimizing non-specific binding of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethyl sphingosine (B13886) (d17:1) [DMS (d17:1)]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing non-specific binding during experiments with DMS (d17:1).

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethyl sphingosine (d17:1) and what are its primary cellular functions?

A1: N,N-dimethyl sphingosine (d17:1) is a naturally occurring, dimethylated form of the sphingoid base sphingosine (d17:1). It is an endogenous sphingolipid that functions as a bioactive lipid mediator. A primary role of DMS is to act as a competitive inhibitor of sphingosine kinase 1 (SphK1), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK1, DMS can decrease cellular levels of S1P and increase levels of sphingosine and its metabolic precursor, ceramide.[3][4] This alteration of the ceramide/S1P "rheostat" can influence critical cellular processes such as cell growth, apoptosis, and inflammation.[3] DMS has also been shown to inhibit protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][5]

Q2: I am observing high background in my lipid-protein binding assay with DMS (d17:1). What are the common causes and how can I reduce it?

A2: High background, or non-specific binding, in lipid-protein assays is a common issue that can obscure results. The primary causes include:

  • Inadequate Blocking: The blocking agent is not effectively saturating all unoccupied sites on the membrane or plate surface.

  • Hydrophobic Interactions: Lipids, including DMS (d17:1), are hydrophobic and can non-specifically interact with plasticware and other surfaces.

  • Incorrect Antibody Concentrations: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.

  • Insufficient Washing: Inadequate washing steps fail to remove unbound reagents.

To reduce high background, consider optimizing your blocking conditions, using low-adsorption labware, titrating your antibodies, and increasing the stringency of your wash steps.

Q3: Which blocking agents are recommended for experiments involving DMS (d17:1)?

A3: The choice of blocking agent is critical for minimizing non-specific binding. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker. For lipid-binding assays, it is crucial to use fatty-acid-free BSA to prevent competition with the lipid of interest.

  • Non-fat Dry Milk: A cost-effective alternative to BSA, it contains a heterogeneous mixture of proteins that can be very effective at blocking.[6] However, it may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.

  • Commercial Protein-Free Blockers: These are useful for avoiding cross-reactivity issues that can sometimes occur with protein-based blockers.

The optimal blocking agent and its concentration should be empirically determined for your specific assay.

Q4: How can I prevent DMS (d17:1) from binding to my plasticware?

A4: The hydrophobic nature of lipids makes them prone to adsorbing to plastic surfaces, which can lead to a reduction in the effective concentration of your lipid and contribute to variability. To mitigate this:

  • Use Low-Adsorption Labware: Utilize microcentrifuge tubes and pipette tips specifically designed to have low surface binding properties.

  • Silanize Glassware: For glassware, silanization can create a hydrophobic surface that minimizes lipid adsorption.

  • Incorporate a Carrier Protein: In some instances, a low concentration of fatty-acid-free BSA in your buffers can act as a carrier and prevent the lipid from adhering to surfaces.

Troubleshooting Guides

High Background in Dot Blot/Lipid-Protein Overlay Assays
Problem Possible Cause Recommended Solution
High, uniform background Inadequate blocking of the membrane.Increase the concentration of the blocking agent (e.g., 3-5% fatty-acid-free BSA).[7] Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[7]
Primary or secondary antibody concentration is too high.Perform a titration of your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
Insufficient washing.Increase the number and duration of wash steps after antibody incubations.[8] Adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help.[7]
Speckled or uneven background Aggregates in the blocking buffer or antibody solutions.Ensure that the blocking agent is fully dissolved. Gentle warming and stirring can help.[9] Centrifuge antibody solutions at high speed before use to pellet any aggregates.[10]
Contaminated buffers or equipment.Use freshly prepared, filtered buffers. Ensure all incubation trays and equipment are thoroughly cleaned.[9]
Membrane allowed to dry out.Keep the membrane consistently moist throughout the blocking, incubation, and washing steps.[9]
Low or No Signal in DMS (d17:1) Binding Assays
Problem Possible Cause Recommended Solution
Weak or absent signal for expected binding partner Protein of interest is not binding to DMS (d17:1).Confirm the integrity and activity of your protein. Consider performing a positive control with a known lipid-binding protein.
DMS (d17:1) is not properly immobilized on the membrane/plate.Ensure the lipid is fully dissolved in an appropriate solvent before spotting. Allow the spot to dry completely before proceeding with blocking.[7]
Steric hindrance from the blocking agent.Try a different blocking agent. In some cases, a smaller blocking molecule may be necessary. An improved protein-lipid overlay assay suggests adding the protein of interest and the blocking agent simultaneously to allow for competitive binding.[11]
Incorrect buffer conditions.Optimize the pH and salt concentration of your binding and wash buffers. Some lipid-protein interactions are sensitive to ionic strength.
Over-washing.While sufficient washing is necessary to reduce background, excessive or harsh washing can strip away weakly bound proteins. Reduce the number or duration of washes.

Experimental Protocols

Protocol 1: Dot Blot Assay for Screening DMS (d17:1)-Protein Interactions

This protocol is a general guideline for qualitatively assessing the interaction of a protein of interest with DMS (d17:1) immobilized on a nitrocellulose or PVDF membrane.

Materials:

  • N,N-dimethyl sphingosine (d17:1)

  • Nitrocellulose or PVDF membrane

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • TBS with 0.1% Tween-20 (TBS-T)

  • Blocking Buffer: 3-5% fatty-acid-free BSA in TBS-T[7]

  • Purified protein of interest

  • Primary antibody against the protein of interest (or its tag)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Lipid Spotting:

    • Dissolve DMS (d17:1) in an appropriate solvent (e.g., ethanol, chloroform/methanol mixture) to a concentration of 1 mg/mL.

    • Carefully spot 1-2 µL of the DMS (d17:1) solution onto the nitrocellulose or PVDF membrane. Also, spot the solvent alone as a negative control.

    • Allow the spots to dry completely at room temperature.[7]

  • Blocking:

    • Place the membrane in a clean incubation tray and add enough Blocking Buffer to completely submerge it.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]

  • Protein Incubation:

    • Dilute the purified protein of interest in Blocking Buffer to a final concentration of 1-5 µg/mL.

    • Decant the Blocking Buffer from the membrane and add the protein solution.

    • Incubate for 1-3 hours at room temperature with gentle agitation.

  • Washing:

    • Decant the protein solution.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations or previously optimized concentrations.

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 4.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBS-T, followed by a final wash with TBS.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an appropriate imaging system.

Data Presentation

Table 1: Recommended Blocking Conditions for Different Assay Types
Assay Type Primary Blocking Agent Typical Concentration Incubation Time Notes
Dot Blot / Lipid-Protein Overlay Fatty-Acid-Free BSA3-5% (w/v)[7]1-2 hours at RT or overnight at 4°C[7]The addition of 0.1% Tween-20 to the blocking buffer can improve blocking efficiency.
Non-fat Dry Milk5% (w/v)[12]1 hour at RTCost-effective, but may interfere with biotin-avidin systems and phospho-specific antibodies.
ELISA Fatty-Acid-Free BSA1-3% (w/v)[13]1-2 hours at RT or overnight at 4°C[14]The combined use of a protein blocker and a non-ionic detergent (e.g., 0.05% Tween-20) is often beneficial.[13]
Surface Plasmon Resonance (SPR) Fatty-Acid-Free BSA0.1-1% (w/v)Included in the running bufferHelps to reduce non-specific binding of the analyte to the sensor chip surface and flow cell.

Visualizations

Signaling Pathways and Experimental Workflow

DMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 S1P Sphingosine-1-Phosphate (S1P) CellGrowth Cell Growth & Proliferation S1P->CellGrowth Promotes SphK1->S1P Phosphorylation DMS DMS (d17:1) DMS->SphK1 Inhibits PKC Protein Kinase C (PKC) DMS->PKC Inhibits MAPK MAP Kinase (ERK1/2) DMS->MAPK Inhibits

Caption: Signaling pathway affected by N,N-dimethyl sphingosine (d17:1).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Lipid_Prep Prepare DMS (d17:1) Solution Membrane_Prep Spot Lipid onto Membrane Lipid_Prep->Membrane_Prep Blocking Block Membrane (e.g., 3% BSA) Membrane_Prep->Blocking Protein_Inc Incubate with Protein of Interest Blocking->Protein_Inc Wash1 Wash Protein_Inc->Wash1 Primary_Ab Incubate with Primary Antibody Wash1->Primary_Ab Wash2 Wash Primary_Ab->Wash2 Secondary_Ab Incubate with Secondary Antibody Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Detection Add Substrate & Image Wash3->Detection

Caption: General workflow for a dot blot-based lipid-protein interaction assay.

References

Technical Support Center: LC-MS/MS Analysis of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of N,N-dimethyl sphingosine (B13886) (d17:1).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N,N-dimethyl sphingosine (d17:1).

Question: I am observing poor peak shape and inconsistent retention times for N,N-dimethyl sphingosine (d17:1). What are the possible causes and solutions?

Answer:

Poor peak shape and retention time variability can arise from several factors related to your chromatographic setup. Here are some common causes and troubleshooting steps:

  • Inappropriate Column Chemistry: N,N-dimethyl sphingosine is a polar lipid. Using a standard C18 reversed-phase column without appropriate mobile phase modifiers can lead to poor retention and peak shape.

    • Solution: Consider using a column designed for polar compounds, such as a C18 with polar end-capping or a hydrophilic interaction liquid chromatography (HILIC) column.[1] HILIC can improve retention and peak shape for polar analytes.[1]

  • Mobile Phase Composition: The composition of your mobile phase is critical for achieving good chromatography.

    • Solution: Ensure your mobile phase contains additives to improve peak shape, such as a low concentration of formic acid (e.g., 0.1-0.2%) and an appropriate buffer like ammonium (B1175870) formate.[1] For reversed-phase chromatography, ensure a sufficient organic component in the initial conditions to retain the analyte.

  • Column Contamination: Buildup of matrix components on your column can lead to peak distortion and shifting retention times.

    • Solution: Implement a robust column washing protocol between injections. A gradient that goes to a high percentage of strong solvent (e.g., 100% isopropanol (B130326) or acetonitrile) can help remove strongly retained interferences. Regularly flushing the column offline may also be necessary.

Question: My N,N-dimethyl sphingosine (d17:1) signal intensity is low and variable, suggesting ion suppression. How can I mitigate this?

Answer:

Ion suppression, a common form of matrix effect, can significantly impact the accuracy and sensitivity of your analysis.[2][3] Here’s how to address it:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solution: Employ a robust lipid extraction method. A single-phase extraction using a butanol/methanol (B129727) mixture or a two-phase liquid-liquid extraction (LLE) with solvents like methyl-tert-butyl ether (MTBE) can be effective.[2][3] Alkaline hydrolysis can also be used to remove glycerophospholipids, which are a major source of ion suppression.[2][3]

  • Optimize Chromatography: Chromatographic separation of your analyte from co-eluting matrix components is crucial.

    • Solution: Adjust your gradient elution to better resolve N,N-dimethyl sphingosine (d17:1) from the bulk of the matrix. A shallower gradient around the elution time of your analyte can improve separation. As mentioned before, HILIC can also be beneficial in separating polar lipids from less polar matrix components.[1]

  • Use an Appropriate Internal Standard: A suitable internal standard is essential to correct for matrix effects.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., N,N-dimethyl sphingosine-d3). If unavailable, a close structural analog with a different chain length that does not occur endogenously can be used.[4] The internal standard should be added at the very beginning of the sample preparation process to account for variability in both extraction efficiency and ion suppression.[1]

Troubleshooting Workflow for Ion Suppression

IonSuppression_Workflow cluster_sp Sample Preparation Optimization cluster_chrom Chromatography Optimization start Low and Variable Signal Intensity check_is Is an appropriate internal standard (IS) being used? start->check_is add_is Implement a stable isotope-labeled or a close structural analog IS. check_is->add_is No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes add_is->optimize_sp optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom sp1 Evaluate different extraction methods (e.g., LLE with MTBE). result Improved Signal and Reproducibility optimize_chrom->result chrom1 Adjust gradient profile for better separation. sp2 Incorporate a protein precipitation step. sp3 Consider solid-phase extraction (SPE). chrom2 Test alternative column chemistries (e.g., HILIC).

Caption: A workflow diagram for troubleshooting ion suppression.

Question: I am concerned about potential isobaric interferences in my N,N-dimethyl sphingosine (d17:1) analysis. How can I identify and resolve them?

Answer:

Isobaric interferences, which are compounds with the same nominal mass as your analyte, can lead to inaccurate quantification. Here’s how to address this issue:

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can often distinguish between your analyte and isobaric interferences based on their exact mass.

  • Chromatographic Separation: Even if two compounds are isobaric, they can often be separated chromatographically.

    • Solution: Optimize your LC method to achieve baseline separation of the N,N-dimethyl sphingosine (d17:1) peak from any interfering peaks.[5] This may involve adjusting the mobile phase composition, gradient, or trying a different column.

  • Tandem Mass Spectrometry (MS/MS): Using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides a high degree of specificity.

    • Solution: Select unique precursor-product ion transitions for N,N-dimethyl sphingosine (d17:1). It is advisable to monitor more than one transition. The ratio of the signal intensities of the different transitions should be constant across the chromatographic peak and in standards and samples. A deviation in this ratio can indicate the presence of an interference.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of N,N-dimethyl sphingosine (d17:1)?

A1: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as N,N-dimethyl sphingosine (d17:1)-d3. If this is not available, a non-endogenous, odd-chain analog is the next best choice. I[4]t is crucial that the internal standard co-elutes with the analyte to ensure it experiences similar matrix effects.

[1]Q2: What are the key parameters to optimize for the MS/MS detection of N,N-dimethyl sphingosine (d17:1)?

A2: For optimal sensitivity and specificity, you should optimize the following MS/MS parameters by infusing a standard solution of N,N-dimethyl sphingosine (d17:1):

  • Precursor Ion (Q1): The protonated molecule [M+H]+.

  • Product Ions (Q3): Select at least two of the most intense and stable fragment ions for quantification and confirmation.

  • Collision Energy (CE): Optimize for the most intense product ion signals.

  • Declustering Potential (DP) and Entrance Potential (EP): Optimize to reduce non-specific background and improve ion transmission.

Q3: Can you provide a general experimental protocol for the extraction of N,N-dimethyl sphingosine (d17:1) from plasma?

A3: The following is a general protocol for a two-phase liquid-liquid extraction. Volumes should be scaled according to your sample volume.

Experimental Protocol: Liquid-Liquid Extraction of N,N-dimethyl sphingosine (d17:1) from Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of internal standard solution (e.g., N,N-dimethyl sphingosine-d3 in methanol).

    • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Lipid Extraction:

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds to induce phase separation.

  • Phase Separation:

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Drying and Reconstitution:

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).

  • Analysis:

    • Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.

Extraction Method Comparison

Extraction MethodPrincipleAdvantagesDisadvantages
Butanol Single Phase Single-phase extraction with butanol after acidification.Good recovery for polar sphingolipids.May have higher matrix effects compared to two-phase methods.
MTBE Two Phase Liquid-liquid extraction creating two distinct phases (aqueous and organic).Cleaner extracts, reducing matrix effects.May have slightly lower recovery for very polar lipids.
Alkaline Hydrolysis Saponification to remove glycerophospholipids.Significantly reduces matrix effects from phospholipids.Can degrade some target analytes if not carefully controlled.

Q4: What are typical LC conditions for the analysis of N,N-dimethyl sphingosine (d17:1)?

A4: Below are example starting conditions for a reversed-phase LC method.

LC Parameters for N,N-dimethyl sphingosine (d17:1) Analysis

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B Methanol/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.

References

Cell viability issues with N,N-dimethyl sphingosine (d17:1) treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with N,N-dimethyl sphingosine (B13886) (d17:1) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of N,N-dimethyl sphingosine (DMS) that affects cell viability?

A1: N,N-dimethyl sphingosine (DMS) primarily acts as a competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[1][2][3] This inhibition disrupts the balance of two key signaling lipids: it leads to an increase in cellular levels of ceramide and a decrease in sphingosine-1-phosphate (S1P).[1][4] This shift in the ceramide/S1P rheostat is a primary driver for the pro-apoptotic effects of DMS.[2]

Q2: Does the d17:1 acyl chain length of N,N-dimethyl sphingosine significantly alter its biological activity compared to other DMS variants?

A2: While most published studies utilize the more common d18:1 variant or refer to DMS generically, the length of the acyl chain in sphingolipids can influence their biological activity. For instance, the toxicity of ceramides (B1148491) is linked to their fatty acyl chain length.[5] While specific comparative data for d17:1 DMS is limited, it is expected to exhibit a similar mechanism of action as other DMS variants by inhibiting sphingosine kinase. However, its potency and potential off-target effects might vary.

Q3: What are the expected morphological changes in cells treated with N,N-dimethyl sphingosine (d17:1)?

A3: Cells undergoing apoptosis induced by DMS treatment typically exhibit characteristic morphological changes. These can include cell body shrinkage, nuclear fragmentation and dissolution, and the formation of apoptotic bodies.[1]

Q4: At what concentrations does N,N-dimethyl sphingosine typically induce cytotoxicity?

A4: The cytotoxic concentration of DMS can vary significantly depending on the cell line and experimental conditions. However, studies have shown that concentrations in the low micromolar range are often effective. For example, treatment of human leukemic cell lines with 20 µM of a similar sphingolipid for 6 hours resulted in up to 90% apoptosis.[6] For porcine vascular smooth muscle cells, the IC50 value for DMS was found to be around 12-15 µM.[7]

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with N,N-dimethyl sphingosine (d17:1).

Issue Potential Cause Troubleshooting Steps
High variability in cell viability results between replicates. Inconsistent DMS concentration: Due to its lipophilic nature, DMS may not be uniformly dissolved or may precipitate out of solution.1. Ensure proper solubilization: Prepare a fresh stock solution in an appropriate solvent (e.g., ethanol (B145695), DMSO) and vortex thoroughly before each use. 2. Optimize final solvent concentration: Keep the final solvent concentration in the cell culture medium low (typically <0.1% for DMSO) and consistent across all wells. 3. Visually inspect for precipitation: Before adding to cells, inspect the diluted DMS solution for any signs of precipitation. If observed, consider using a different solvent or a carrier protein like BSA.
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps. 2. Mix well before and during seeding: Gently swirl the cell suspension periodically while plating to prevent settling. 3. Avoid edge effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples to minimize evaporation and temperature gradients.[8]
No significant decrease in cell viability, even at high DMS concentrations. Resistant cell line: The cell line may have intrinsic resistance to DMS-induced apoptosis.1. Use a positive control: Treat a known sensitive cell line in parallel to confirm the activity of your DMS stock. 2. Increase incubation time: The apoptotic effects of DMS may be time-dependent. Consider extending the treatment duration. 3. Investigate resistance mechanisms: Resistant cells may have high levels of anti-apoptotic proteins or altered sphingolipid metabolism.
Degraded DMS: The compound may have degraded due to improper storage.1. Store DMS properly: Store the stock solution at -20°C or lower, protected from light and moisture. 2. Use a fresh stock: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.
High background signal in colorimetric/fluorometric viability assays (e.g., MTT, XTT, Resazurin). DMS interference with the assay: The compound itself may react with the assay reagents.1. Run a compound-only control: Include control wells with DMS in cell-free media to measure any direct effect of the compound on the assay reagent. Subtract this background from your experimental values.[8] 2. Consider an alternative assay: If interference is significant, switch to a different viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo, or a dye exclusion assay like Trypan Blue).
Solvent interference: The solvent used to dissolve DMS may affect the assay.1. Run a solvent control: Include a control group of cells treated with the same final concentration of the solvent to assess its effect on cell viability and the assay readout.
Unexpected increase in cell viability at certain DMS concentrations. Hormetic effect: Some compounds can exhibit a biphasic dose-response, with low doses being stimulatory and high doses being inhibitory.1. Perform a detailed dose-response curve: Use a wider range of concentrations, including very low doses, to fully characterize the cellular response to DMS.
Off-target effects: DMS may have other cellular effects at low concentrations that could transiently increase metabolic activity.1. Use multiple viability assays: Confirm the results with an assay that measures a different aspect of cell health (e.g., membrane integrity).

Quantitative Data Summary

Compound Cell Line Assay IC50 Value Reference
N,N-dimethylsphingosine (DMS)Porcine Vascular Smooth Muscle Cells[³H]-thymidine incorporation12 ± 6 µM[7]
N,N-dimethylsphingosine (DMS)Porcine Vascular Smooth Muscle CellsERK-1/2 activation15 ± 10 µM[7]
N,N-dimethylsphingosine (DMS)GeneralSphingosine Kinase Inhibition~5 µM[9]

Experimental Protocols

Protocol 1: Preparation of N,N-dimethyl sphingosine (d17:1) for Cell Treatment

Objective: To prepare a working solution of N,N-dimethyl sphingosine (d17:1) for treating cultured cells.

Materials:

  • N,N-dimethyl sphingosine (d17:1)

  • Ethanol (200 proof, sterile) or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a stock solution:

    • Aseptically weigh out the desired amount of N,N-dimethyl sphingosine (d17:1) in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex vigorously until the compound is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C, protected from light.

  • Prepare the working solution:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO).

    • Vortex the diluted solutions gently before adding them to the cells.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of N,N-dimethyl sphingosine (d17:1) on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Cells cultured in a 96-well plate

  • N,N-dimethyl sphingosine (d17:1) working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the desired concentrations of N,N-dimethyl sphingosine (d17:1).

    • Include appropriate controls: untreated cells, vehicle control (medium with the same final solvent concentration), and a positive control for cell death if available.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Signaling_Pathway DMS N,N-dimethyl sphingosine (d17:1) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1 inhibits Ceramide Ceramide DMS->Ceramide increases NFkB NF-κB DMS->NFkB inhibits Ca2 Intracellular Ca²⁺ DMS->Ca2 increases JNK_p38 JNK / p38 MAPK DMS->JNK_p38 activates ERK_Akt ERK / Akt DMS->ERK_Akt inhibits S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P produces Apoptosis Apoptosis Ceramide->Apoptosis NFkB->Apoptosis inhibition promotes Mitochondria Mitochondria Ca2->Mitochondria JNK_p38->Apoptosis ERK_Akt->Apoptosis inhibition promotes Mitochondria->Apoptosis cytochrome c release

Caption: Signaling pathway of N,N-dimethyl sphingosine-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dms Prepare DMS working solutions start->prepare_dms treat_cells Treat cells with DMS (24-72h incubation) seed_cells->treat_cells prepare_dms->treat_cells add_mtt Add MTT reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cell viability with DMS using an MTT assay.

Troubleshooting_Logic start Cell Viability Issue Observed q1 Are results highly variable? start->q1 a1 Check DMS solubility and cell seeding consistency. q1->a1 Yes q2 Is there no effect on viability? q1->q2 No a1->q2 a2 Confirm DMS activity with a positive control. Increase incubation time. q2->a2 Yes q3 Is there high background signal? q2->q3 No a2->q3 a3 Run compound-only and solvent controls. Consider alternative assay. q3->a3 Yes q4 Is there an unexpected increase in viability? q3->q4 No a3->q4 a4 Perform detailed dose-response. Use multiple assays. q4->a4 Yes end Issue Resolved q4->end No a4->end

Caption: Logical troubleshooting workflow for DMS-related cell viability issues.

References

Validation & Comparative

A Comparative Guide to the Cellular Effects of N,N-dimethyl sphingosine (d17:1) and Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of N,N-dimethyl sphingosine (B13886) (d17:1), hereafter referred to as DMS, and its parent compound, sphingosine. Both are critical bioactive sphingolipids involved in regulating key cellular processes. This document summarizes their differential impacts on sphingosine kinase activity, cell viability, and apoptosis, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureN,N-dimethyl sphingosine (d17:1) (DMS)Sphingosine
Primary Mechanism of Action Potent competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2]Precursor for pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3]
Effect on Sphingolipid Rheostat Shifts the balance towards pro-apoptotic sphingosine and ceramide by blocking S1P production.[1]Can be converted to either pro-apoptotic or pro-survival lipids, depending on cellular context.[3]
Apoptosis Induction Generally more potent than sphingosine in inducing apoptosis in certain cancer cell lines.[4]Induces apoptosis in a variety of cell types.[3][4]
Clinical Significance Investigated as a potential therapeutic agent for cancer due to its ability to induce apoptosis, particularly in multidrug-resistant cells.[5][6]A key signaling molecule involved in diverse physiological and pathological processes.[3]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the inhibitory effects on SphK1 and the induction of apoptosis by DMS and sphingosine in various cell lines.

Table 1: Inhibition of Sphingosine Kinase 1 (SphK1)

CompoundInhibition Constant (Ki)Cell/SystemReference
N,N-dimethyl sphingosine (d17:1)5 µM (competitive)U937, Swiss 3T3, PC12 cells[1]
SphingosineNot available (Substrate)-

Table 2: Induction of Apoptosis

CompoundCell LineConcentrationTimeApoptotic EffectReference
N,N-dimethyl sphingosine (d17:1)Human Colonic Carcinoma (HT29, HRT18, MKN74, COLO205)Not specifiedNot specified>50% apoptosis[4]
Human Epidermoid Carcinoma (KB-3-1 and KB-C2)15 µMNot specifiedApoptosis induction[6]
Human Lung Cancer (A549)1, 2, 4 µmol/l24 and 48 hDose-dependent increase in apoptosis[7]
Human Leukemic (U937)7.5 µM and higherNot specifiedApoptosis induction[8]
SphingosineHuman Leukemic (CMK-7, HL60, U937)20 µM6 hUp to 90% apoptosis[4]
Human Colonic Carcinoma (HT29, HRT18, MKN74, COLO205)Not specifiedNot specified<50% apoptosis[4]
Human Epidermoid Carcinoma (KB-3-1 and KB-C2)15 µMNot specifiedApoptosis induction[6]

Signaling Pathways

The differential effects of DMS and sphingosine can be attributed to their distinct roles in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat." This concept illustrates the balance between pro-apoptotic and pro-survival sphingolipid metabolites.

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Proliferation) Sphingosine->S1P Sphingosine Kinase 1 (SphK1) Sphingosine->Apoptosis S1P_receptors S1P Receptors S1P->S1P_receptors Activates DMS N,N-dimethyl sphingosine (d17:1) (SphK1 Inhibitor) SphK1 SphK1 DMS->SphK1 Inhibits Survival Cell Survival & Proliferation S1P_receptors->Survival cluster_0 Experimental Workflow: Sphingosine Kinase Assay A Prepare Reaction Mix (Buffer, SphK1, Test Compound) B Add Substrates (Sphingosine & [γ-³²P]ATP or NBD-Sphingosine & ATP) A->B C Incubate at 37°C B->C D Stop Reaction & Extract Lipids (Radiometric) C->D Radiometric F Monitor Fluorescence (Fluorescence-based) C->F Fluorescence E TLC Separation & Quantification (Radiometric) D->E G Data Analysis (IC50/Ki Determination) E->G F->G cluster_0 Experimental Workflow: Apoptosis Assay A Cell Culture & Treatment (DMS or Sphingosine) B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G H Quantify Cell Populations G->H

References

A Comparative Guide to SphK Inhibitors: N,N-dimethyl sphingosine (d17:1) vs. FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosine (B13886) kinases (SphKs), with their two isoforms SphK1 and SphK2, are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels, often termed the "sphingolipid rheostat," is critical in determining cell fate, influencing processes from proliferation and survival to apoptosis and inflammation. Consequently, SphK inhibitors have emerged as promising therapeutic agents for a range of diseases, including cancer and autoimmune disorders. This guide provides an objective comparison of two notable SphK inhibitors: the endogenous sphingolipid N,N-dimethyl sphingosine (DMS) and the synthetic immunomodulator FTY720 (Fingolimod).

Mechanism of Action and Signaling Pathway

Both N,N-dimethyl sphingosine and FTY720 exert their primary effects by inhibiting the enzymatic activity of sphingosine kinases. By blocking the conversion of sphingosine to S1P, these inhibitors shift the sphingolipid rheostat towards the accumulation of pro-apoptotic sphingolipids like sphingosine and ceramide, while depleting the pro-survival S1P.[1][2] This alteration in the sphingolipid balance disrupts downstream signaling cascades that are crucial for cell growth and survival.

The SphK/S1P signaling pathway is a complex network involving both intracellular and extracellular actions of S1P. Intracellularly, S1P can act as a second messenger. Extracellularly, S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating a variety of cellular responses. Inhibition of SphK effectively dampens these downstream signals.

Below is a diagram illustrating the central role of Sphingosine Kinase in cellular signaling and the point of inhibition by DMS and FTY720.

SphK_Signaling_Pathway Sphingosine Kinase Signaling Pathway sphingosine Sphingosine sphk Sphingosine Kinase (SphK1 & SphK2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1pr S1P Receptors (S1PR1-5) s1p->s1pr dms N,N-dimethyl sphingosine (d17:1) dms->sphk fty720 FTY720 fty720->sphk downstream Downstream Signaling (Proliferation, Survival, Migration) s1pr->downstream

Caption: Inhibition of SphK by DMS and FTY720 blocks S1P production.

Comparative Inhibitory Activity

It is crucial to note a significant difference in their activity profiles: while both compounds inhibit SphK1, they have been reported to unexpectedly activate SphK2.[3] This dual activity is a critical consideration for their application in research and drug development.

InhibitorTargetReported IC50 / KᵢSelectivity NotesReference(s)
N,N-dimethyl sphingosine (DMS) Sphingosine Kinase (isoform not specified)IC50 = 5 µMPotent competitive inhibitor.[1][4]
SphK120 µM reduced activity by 70%Inhibits SphK1.[5]
SphK2-Reported to activate SphK2.[3]
FTY720 (Fingolimod) SphK1Kᵢ = 2.0 µMPotent inhibitor of SphK1.[6]
SphK2-Reported to activate SphK2, though to a lesser extent than DMS. FTY720 is also a more effective substrate for SphK2 than SphK1.[3][7]
(S)-FTY720 vinylphosphonate (B8674324) (FTY720 derivative)SphK1IC50 = 24 µM-[8]

Note: IC50 (Half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) are measures of inhibitor potency. Lower values indicate greater potency. The d17:1 variant of DMS is a specific chain length variant, and while the cited data refers to N,N-dimethylsphingosine, it provides the closest available comparison.

Experimental Protocols

Accurate determination of SphK inhibitory activity is fundamental for comparative studies. Two common methods are the radiometric assay and the fluorescence-based assay.

Radiometric Sphingosine Kinase Assay

This traditional and highly sensitive method directly measures the enzymatic activity of SphK.

Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to sphingosine, catalyzed by SphK. The resulting radiolabeled S1P is then separated from the unreacted [γ-³²P]ATP and quantified.

Experimental Workflow:

Radiometric_Assay_Workflow Radiometric SphK Assay Workflow start Prepare Reaction Mixture (Buffer, Sphingosine, Inhibitor) add_enzyme Add Recombinant SphK and [γ-³²P]ATP start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_extract Stop Reaction & Lipid Extraction incubate->stop_extract tlc TLC Separation stop_extract->tlc autorad Autoradiography tlc->autorad scint Scintillation Counting autorad->scint calc Calculate % Inhibition and IC50 scint->calc

Caption: Workflow for determining SphK inhibition via radiometric assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specified concentration of sphingosine (e.g., 10-50 µM), and the inhibitor (DMS or FTY720) at various concentrations.

  • Enzyme and ATP Addition: Initiate the reaction by adding the recombinant SphK enzyme (SphK1 or SphK2) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol/HCl). Extract the lipid phase containing the radiolabeled S1P.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipid phase onto a TLC plate and separate the components using an appropriate solvent system.

  • Visualization and Quantification: Visualize the radiolabeled S1P using autoradiography. Scrape the silica (B1680970) gel corresponding to the S1P band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fluorescence-Based Sphingosine Kinase Assay

This method offers a non-radioactive alternative for measuring SphK activity.

Principle: This assay utilizes a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine). The phosphorylation of the fluorescent substrate by SphK results in a change in its fluorescence properties, which can be measured to determine enzyme activity.

Experimental Workflow:

Fluorescence_Assay_Workflow Fluorescence-Based SphK Assay Workflow start Prepare Reaction Mixture (Buffer, NBD-Sphingosine, Inhibitor) add_enzyme Add Recombinant SphK and ATP start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence (Real-time or Endpoint) incubate->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Workflow for fluorescence-based SphK inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, a fluorescent sphingosine substrate (e.g., NBD-sphingosine), and the inhibitor (DMS or FTY720) at various concentrations.

  • Enzyme and ATP Addition: Initiate the reaction by adding the recombinant SphK enzyme and ATP.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: The change in fluorescence can be monitored in real-time or as an endpoint measurement using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction or the endpoint fluorescence for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Conclusion

Both N,N-dimethyl sphingosine and FTY720 are valuable tools for investigating the SphK/S1P signaling axis. While both are effective inhibitors of SphK1, their contrasting effect on SphK2—inhibition versus activation—is a critical differentiator. FTY720, with a lower reported Kᵢ for SphK1, appears to be a more potent inhibitor of this isoform. The unexpected activation of SphK2 by both compounds highlights the complexity of targeting sphingolipid metabolism and underscores the importance of isoform-specific inhibitor development. Researchers should carefully consider these distinct pharmacological profiles when selecting an inhibitor for their specific experimental needs. The provided experimental protocols offer robust frameworks for the in-house validation and comparison of these and other SphK inhibitors.

References

A Comparative Guide to N,N-dimethyl sphingosine (d17:1) and Alternative Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipid signaling, the selection of a potent and specific Sphingosine (B13886) Kinase (SphK) inhibitor is a critical step. This guide provides an objective comparison of N,N-dimethyl sphingosine (d17:1) with other commercially available SphK inhibitors, supported by experimental data to inform your research decisions.

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are central enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate, with S1P promoting cell survival, proliferation, and migration, while sphingosine and its precursor, ceramide, are associated with apoptosis and cell growth arrest. Dysregulation of SphK activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.

N,N-dimethyl sphingosine (DMS), a cell-permeable and competitive inhibitor of SphK, serves as a valuable tool for studying the downstream effects of SphK inhibition. This guide compares the inhibitory profile of DMS with other widely used SphK inhibitors.

Quantitative Comparison of SphK Inhibitors

The following table summarizes the in vitro potency of N,N-dimethyl sphingosine and a selection of alternative SphK inhibitors. The IC50 and Ki values provide a quantitative measure of their inhibitory activity against the two isoforms of Sphingosine Kinase. Lower values indicate higher potency.

InhibitorTarget(s)IC50 / KiSelectivityMode of Inhibition
N,N-dimethyl sphingosine (DMS) SphKIC50: 5 µM[1]-Competitive with sphingosine[2][3]
PF-543 SphK1IC50: 2 nM, Ki: 3.6 nM[4][5]>100-fold for SphK1 over SphK2[4][5]Competitive with sphingosine[4][6]
SK1-I (BML-258) SphK1Ki: 10 µM[5]Isozyme-specific for SphK1[5]Competitive with sphingosine[7]
SKI-II SphK1/SphK2IC50: 78 µM (SphK1), 45 µM (SphK2)Dual inhibitor-
Amgen-23 SphK1/SphK2IC50: 20 nM (SphK1), 1.6 µM (SphK2)~80-fold for SphK1 over SphK2-

Experimental Protocols

Accurate and reproducible experimental design is paramount in validating the inhibitory effects of these compounds. Below are detailed methodologies for key experiments.

In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of SphK by quantifying the incorporation of radiolabeled phosphate (B84403) into sphingosine.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine

  • [γ-³²P]ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 M KCl, 10 mM MgCl₂, 0.5% Triton X-100

  • Inhibitor compound (e.g., N,N-dimethyl sphingosine) dissolved in DMSO

  • Reaction termination buffer: Chloroform:Methanol (B129727):HCl (100:200:1 v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent: 1-butanol:acetic acid:water (3:1:1 v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant SphK enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the reaction termination buffer.

  • Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate sphingosine-1-phosphate from unreacted sphingosine and ATP.

  • Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager.

  • Quantify the radioactivity of the S1P spots to determine the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Measurement of Intracellular Sphingosine-1-Phosphate

This method assesses the ability of an inhibitor to penetrate the cell membrane and inhibit SphK activity within a cellular context by measuring the change in intracellular S1P levels.

Materials:

  • Cultured cells (e.g., U937, HEK293)

  • Cell culture medium

  • Inhibitor compound

  • Internal standard (e.g., C17-sphingosine-1-phosphate)

  • Ice-cold methanol

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Plate cells in a multi-well plate and culture overnight.

  • Treat the cells with varying concentrations of the inhibitor or vehicle control for a specified time (e.g., 1-24 hours).

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the lipids by adding ice-cold methanol containing the internal standard.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system to quantify the levels of S1P relative to the internal standard.

Visualizing the Molecular Landscape

To better understand the context of SphK inhibition, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of the compared inhibitors.

SphK_Signaling_Pathway Sph Sphingosine SphK1 SphK1 Sph->SphK1 ATP S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P ADP S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream DMS N,N-dimethyl sphingosine DMS->SphK1

Sphingosine Kinase 1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Reaction Mixture Reagents->Incubation Detection Detect S1P Formation (e.g., Radiometric, Fluorescence) Incubation->Detection Analysis_invitro Calculate IC50 Detection->Analysis_invitro Cell_Culture Culture and Treat Cells with Inhibitor Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Analysis_incell Quantify Intracellular S1P LCMS->Analysis_incell

Workflow for SphK Inhibition Assays.

Inhibitor_Comparison cluster_competitive Competitive Inhibitors cluster_dual Dual Inhibitor Inhibitors Sphingosine Kinase Inhibitors DMS N,N-dimethyl sphingosine (Broad SphK) Inhibitors->DMS PF543 PF-543 (Potent & SphK1 Selective) Inhibitors->PF543 SK1I SK1-I (SphK1 Selective) Inhibitors->SK1I SKII SKI-II (SphK1/SphK2) Inhibitors->SKII

Comparison of SphK Inhibitors.

References

A Comparative Guide to the Specificity of N,N-dimethyl sphingosine (d17:1) for Sphingosine Kinase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,N-dimethyl sphingosine (B13886) (d17:1) and its specificity towards the two principal isoforms of sphingosine kinase, SphK1 and SphK2. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in studying the sphingolipid signaling pathway and as a potential therapeutic agent. The information presented is supported by experimental data from peer-reviewed literature.

Introduction to Sphingosine Kinases

Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] There are two main isoforms, SphK1 and SphK2, which often exhibit distinct and sometimes opposing roles in cellular processes.[2][3] The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, including proliferation, survival, migration, and apoptosis.[1][4] Dysregulation of SphK activity has been implicated in numerous diseases, including cancer, inflammation, and cardiovascular disease, making these enzymes attractive therapeutic targets.[4][5]

SphK1 is primarily localized in the cytoplasm and translocates to the plasma membrane upon activation, where it is largely associated with pro-survival and pro-proliferative signaling.[6][7] In contrast, SphK2 is predominantly found in the nucleus, mitochondria, and endoplasmic reticulum, and its role is more complex, having been implicated in both pro-apoptotic and pro-survival pathways depending on its subcellular localization and cellular context.[6][8] These differences in localization and function underscore the importance of developing isoform-specific inhibitors to selectively modulate their activities.

N,N-dimethyl sphingosine (d17:1): An Overview

N,N-dimethyl sphingosine (DMS) is a derivative of sphingosine that has been widely used as an inhibitor of sphingosine kinases.[9][10] It acts as a competitive inhibitor with respect to sphingosine for both SphK1 and SphK2.[11][12] By inhibiting SphK activity, DMS can shift the sphingolipid balance towards the accumulation of pro-apoptotic sphingosine and ceramide, and away from the anti-apoptotic S1P.[10][11] While often referred to generically as DMS, the specific acyl chain length, such as d17:1, can influence its biological activity and specificity.

Quantitative Comparison of Sphingosine Kinase Inhibitors

The following table summarizes the in vitro potency of N,N-dimethyl sphingosine and other commonly used sphingosine kinase inhibitors against SphK1 and SphK2. The data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are compiled from various published studies. Lower values indicate higher potency.

InhibitorTarget(s)Ki / IC50 (SphK1)Ki / IC50 (SphK2)Selectivity
N,N-Dimethylsphingosine (DMS) SphK1/SphK2Ki: 5 µM[12][13]Ki: 12 µM (non-competitive)[12]Weakly selective for SphK1
PF-543SphK1IC50: 2 nM; Ki: 3.6 nM[4]>100-fold less potent than for SphK1[4]Highly selective for SphK1
SKI-IISphK1/SphK2IC50: 78 µM[4]IC50: 45 µM[4]Non-selective
SK1-I (BML-258)SphK1Ki: 10 µM[4][12]No inhibition observed[4]Selective for SphK1
Amgen-23SphK1/SphK2IC50: 20 nM[4]IC50: 1.6 µM[4]~80-fold selective for SphK1
ABC294640 (Opaganib)SphK2IC50: 10 µM[7]Ki: 60 µM (reported in some studies)Selective for SphK2 (with some reported nuances)
K145SphK2--Reported to be specific for SphK2[14]

Note: The inhibitory mechanism of DMS for SphK2 has been reported as non-competitive, which differs from its competitive inhibition of SphK1.[12] It is important to note that while DMS is a widely used tool, it has been shown to have off-target effects, including the inhibition of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[15][16]

Experimental Protocols

Sphingosine Kinase Activity Assay

A common method to determine the inhibitory activity of compounds like N,N-dimethyl sphingosine is the sphingosine kinase activity assay. This can be performed using various formats, including radiometric and fluorescence-based methods.

Objective: To measure the enzymatic activity of SphK1 and SphK2 in the presence and absence of inhibitors and to determine IC50 or Ki values.

Materials:

  • Recombinant human SphK1 and SphK2

  • Sphingosine (or a fluorescently labeled analog like NBD-sphingosine)

  • [γ-32P]ATP or non-radiolabeled ATP

  • Kinase assay buffer (e.g., 150 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.25% Triton X-100)[1]

  • N,N-dimethyl sphingosine (d17:1) and other inhibitors

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Radiometric Assay Protocol: [17]

  • Prepare a reaction mixture containing kinase assay buffer, sphingosine, and the test inhibitor at various concentrations.

  • Add the recombinant SphK enzyme (SphK1 or SphK2) to the reaction mixture.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acidic solution (e.g., HCl).

  • Extract the radiolabeled sphingosine-1-phosphate product using an organic solvent (e.g., chloroform/methanol).

  • Separate the product from the unreacted ATP using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled S1P using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Fluorescence-Based Assay Protocol: [1]

  • In a 96-well plate, add the kinase assay buffer, the enzyme solution (SphK1 or SphK2), and the test inhibitor.

  • Add a fluorescently labeled sphingosine substrate, such as NBD-sphingosine.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and perform a lipid extraction to separate the more polar NBD-sphingosine-1-phosphate product from the lipophilic NBD-sphingosine substrate. This is often achieved by adding a chloroform:methanol mixture followed by a salt solution to induce phase separation.

  • After centrifugation, carefully transfer the upper aqueous phase containing the phosphorylated product to a new plate.

  • Measure the fluorescence of the aqueous phase using a plate reader (e.g., excitation ~474 nm, emission ~539 nm for NBD).

  • Calculate the enzyme activity and the inhibitory effect of the compound.

Signaling Pathways and Visualizations

The differential roles of SphK1 and SphK2 are largely attributed to their distinct subcellular localizations and their subsequent influence on downstream signaling pathways.

Sphingosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus S1P_ext S1P S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Binding Downstream_cyto Pro-survival Pro-proliferation (e.g., ERK, Akt) S1PRs->Downstream_cyto Activation SphK1_mem SphK1 Sph Sphingosine SphK1_cyto SphK1 Sph->SphK1_cyto ATP SphK1_cyto->SphK1_mem Translocation S1P_cyto S1P SphK1_cyto->S1P_cyto ADP S1P_cyto->S1P_ext Export SphK2_nuc SphK2 S1P_nuc S1P SphK2_nuc->S1P_nuc HDAC HDAC1/2 (Inhibition) S1P_nuc->HDAC DMS N,N-dimethyl sphingosine (d17:1) DMS->SphK1_cyto Inhibition DMS->SphK2_nuc Inhibition

Caption: Overview of Sphingosine Kinase Signaling Pathways.

The diagram above illustrates the distinct signaling pathways initiated by SphK1 and SphK2. SphK1, primarily in the cytosol, is activated and can translocate to the plasma membrane, producing S1P that can be exported to act on cell surface S1P receptors, leading to pro-survival and proliferative signals.[18][19] SphK2, often found in the nucleus, can locally produce S1P that may regulate histone deacetylases (HDACs), influencing gene expression.[18] N,N-dimethyl sphingosine acts as an inhibitor of both isoforms, thereby blocking these downstream effects.

Experimental_Workflow start Start: Prepare Reagents (Enzymes, Substrates, Inhibitors, Buffers) assay_setup Set up Kinase Reactions in 96-well Plate (with varying inhibitor concentrations) start->assay_setup incubation Incubate at 37°C assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop extraction Lipid Extraction & Phase Separation reaction_stop->extraction measurement Measure Product Formation (Radiometric or Fluorescence) extraction->measurement analysis Data Analysis: Calculate IC50/Ki values measurement->analysis end End: Determine Inhibitor Potency & Selectivity analysis->end

Caption: General Experimental Workflow for SphK Inhibition Assay.

This workflow outlines the key steps involved in assessing the inhibitory potential of compounds like N,N-dimethyl sphingosine (d17:1) against sphingosine kinase isoforms. Following this systematic process ensures reproducible and accurate determination of inhibitor potency and selectivity.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a valuable tool for studying the roles of sphingosine kinases. It acts as a competitive inhibitor of SphK1 and a non-competitive inhibitor of SphK2, with a slight preference for SphK1.[12][13] However, for researchers seeking high isoform selectivity, other inhibitors such as PF-543 for SphK1 may be more suitable.[4] It is also crucial to consider the potential off-target effects of DMS when interpreting experimental results. The provided experimental protocols and pathway diagrams offer a framework for the effective use and understanding of N,N-dimethyl sphingosine in the context of sphingolipid research.

References

A Comparative Guide to Sphingolipid Analogs in Cancer Research: N,N-dimethyl sphingosine (d17:1) and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of cancer therapeutics is continually exploring novel molecular targets to overcome the challenges of drug resistance and improve patient outcomes. Sphingolipid metabolism has emerged as a critical regulatory hub in cancer biology, with its bioactive lipid mediators orchestrating a delicate balance between cell survival and cell death. At the heart of this "sphingolipid rheostat" lies the interplay between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Consequently, synthetic analogs designed to modulate the levels and activities of these sphingolipids are gaining significant attention as potential anticancer agents.

This guide provides an objective comparison of N,N-dimethyl sphingosine (B13886) (d17:1) (DMS) and other key sphingolipid analogs that have shown promise in cancer research. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed methodologies for key experiments.

Overview of Key Sphingolipid Analogs in Cancer Research

Several classes of sphingolipid analogs are being investigated for their therapeutic potential in oncology. These can be broadly categorized based on their primary molecular targets:

  • Sphingosine Kinase (SphK) Inhibitors: This is a major class of sphingolipid analogs that block the phosphorylation of sphingosine to the pro-survival molecule S1P. By inhibiting SphK1 and/or SphK2, these compounds shift the sphingolipid balance towards the accumulation of pro-apoptotic sphingosine and ceramide.

  • Ceramide Analogs: These molecules mimic the structure and function of endogenous ceramides, thereby directly inducing apoptotic pathways in cancer cells. Modifications to their structure, such as shorter acyl chains, enhance their cell permeability and bioavailability.

  • Modulators of Other Sphingolipid Metabolizing Enzymes: This category includes inhibitors of enzymes like ceramidases, which break down ceramide, and glucosylceramide synthase, which converts ceramide to a non-apoptotic metabolite.

This guide will focus on a comparative analysis of DMS with other prominent sphingolipid analogs, including FTY720 (Fingolimod), Safingol (B48060), and various ceramide analogs and SphK inhibitors.

Comparative Performance of Sphingolipid Analogs

The following tables summarize the in vitro efficacy of N,N-dimethyl sphingosine and other selected sphingolipid analogs across various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a common measure of a compound's potency.

Sphingolipid Analog Cancer Cell Line Assay IC50 / Effective Concentration Reference
N,N-dimethyl sphingosine (DMS) A549 (Lung Cancer)MTT Assay~4 µM (at 72h)[1]
U937 (Leukemia)Apoptosis20 µM (for 6h induced >50% apoptosis)[2]
HT29 (Colon Carcinoma)Apoptosis>50% apoptosis with DMS[2]
Various Cancer Cell LinesSphingosine Kinase InhibitionIC50 = 5 µM[3]
FTY720 (Fingolimod) BT-474 (Breast Cancer)WST-1 Assay5 - 10 µM[4]
SK-BR-3 (Breast Cancer)WST-1 Assay2.5 - 5 µM[4]
Trastuzumab-resistant Breast Cancer LinesWST-1 Assay5 - 10 µM[4]
A172 (Glioblastoma)xCELLigence4.6 µM[5]
G28 (Glioblastoma)xCELLigence17.3 µM[5]
U87 (Glioblastoma)xCELLigence25.2 µM[5]
Various Cancer Cell LinesSK1 InhibitionIC50 = 50 µM[6][7]
Safingol MDA-MB-231 (Breast Cancer)MTT Assay3.4 µM[8]
JIMT-1 (Breast Cancer)MTT Assay1.8 µM[8]
SKOV-3 (Ovarian Cancer)MTT Assay0.73 µM[8]
MCF-7 (Breast Cancer)MTT Assay9.5 µM[8]
Ceramide Analog (Analog 315) MDA-MB-231 (Breast Cancer)MTT Assay20.82 µM[9]
MCF-7 (Breast Cancer)MTT Assay15.51 µM[9]
MCF-7TN-R (Resistant Breast Cancer)MTT Assay17.05 µM[9]
Ceramide Analog (Analog 403) NSCLC Cell LinesWST-1 Assay~2 - 10 µM[10]
Ceramide Analog (Analog 953) NSCLC Cell LinesWST-1 Assay~12 - 18 µM[10]
SKI-II (SphK Inhibitor) MCF-7 (Breast Cancer)Cell Viability2.04 µM[11]
Various Cancer Cell LinesApoptosis Induction0.9 - 4.6 µM[12]
ABC294640 (SphK2 Inhibitor) Various Cancer Cell LinesProliferation~6 - 48 µM[3]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these sphingolipid analogs are mediated through the modulation of key signaling pathways that regulate cell fate.

N,N-dimethyl sphingosine (d17:1)

DMS primarily functions as a competitive inhibitor of sphingosine kinase (SphK), with a preference for SphK1.[1][13] This inhibition leads to a decrease in the cellular levels of pro-survival S1P and an accumulation of pro-apoptotic ceramide.[1] The altered ceramide/S1P ratio triggers downstream signaling events that culminate in apoptosis.[1] Studies have shown that DMS can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Furthermore, DMS has been reported to increase intracellular calcium levels, which can also contribute to the induction of apoptosis.[1]

DMS_Signaling_Pathway DMS N,N-dimethyl sphingosine (d17:1) SphK1 Sphingosine Kinase 1 (SphK1) DMS->SphK1 Inhibits Ceramide Ceramide DMS->Ceramide Increases Ca2 Intracellular Ca2+ DMS->Ca2 Increases S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Produces NFkB NF-κB Pathway S1P->NFkB Activates Apoptosis Apoptosis Ceramide->Apoptosis Induces NFkB->Apoptosis Inhibits Ca2->Apoptosis Induces

Signaling pathway of N,N-dimethyl sphingosine (d17:1).

FTY720 (Fingolimod)

FTY720 is a structural analog of sphingosine that has a multifaceted mechanism of action.[14] While it is an approved immunomodulator for multiple sclerosis, its anticancer properties are also well-documented.[14] FTY720 can be phosphorylated in vivo to FTY720-phosphate, which acts as a functional antagonist of S1P receptors. However, its direct anticancer effects are often independent of this phosphorylation. FTY720 can directly inhibit SphK1, leading to ceramide accumulation and apoptosis.[6][7] It has also been shown to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth and survival, and to induce the production of reactive oxygen species (ROS), which can trigger apoptotic cell death.[14][15]

FTY720_Signaling_Pathway FTY720 FTY720 (Fingolimod) SphK1 Sphingosine Kinase 1 (SphK1) FTY720->SphK1 Inhibits PI3K_Akt PI3K/Akt Pathway FTY720->PI3K_Akt Inhibits ROS Reactive Oxygen Species (ROS) FTY720->ROS Induces Apoptosis Apoptosis SphK1->Apoptosis Suppresses PI3K_Akt->Apoptosis Suppresses ROS->Apoptosis Induces

Key signaling pathways affected by FTY720.

Safingol (L-threo-dihydrosphingosine)

Safingol is a synthetic stereoisomer of dihydrosphingosine that acts as a potent inhibitor of protein kinase C (PKC) and, to a lesser extent, SphK.[16] Its anticancer activity is often associated with the induction of autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.[17][18] Safingol has been shown to inhibit the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy.[17] It can also potentiate the effects of conventional chemotherapeutic agents like cisplatin (B142131).[4][12]

Safingol_Signaling_Pathway Safingol Safingol PKC Protein Kinase C (PKC) Safingol->PKC Inhibits SphK Sphingosine Kinase (SphK) Safingol->SphK Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Safingol->PI3K_Akt_mTOR Inhibits Autophagy Autophagy PKC->Autophagy Regulates PI3K_Akt_mTOR->Autophagy Inhibits

Signaling pathways modulated by Safingol.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of sphingolipid analogs.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Sphingolipid analog stock solution (e.g., N,N-dimethyl sphingosine in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the sphingolipid analog in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the analog. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with sphingolipid analog seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 read->calculate

Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Sphingolipid analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the sphingolipid analog for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Sphingolipid analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the sphingolipid analog, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

N,N-dimethyl sphingosine (d17:1) and other sphingolipid analogs represent a promising class of anticancer agents with diverse mechanisms of action. While DMS primarily targets SphK1 to induce apoptosis, other analogs like FTY720 and Safingol exhibit more complex pharmacological profiles, affecting multiple signaling pathways including PI3K/Akt and inducing autophagy. The choice of a particular sphingolipid analog for therapeutic development will likely depend on the specific cancer type and its underlying molecular characteristics.

The synergistic potential of these analogs with conventional chemotherapeutics and targeted therapies is an exciting area of ongoing research.[4][10] For instance, combining sphingolipid modulators with standard-of-care drugs could help overcome resistance mechanisms and enhance treatment efficacy.[4]

Future research should focus on conducting more direct comparative studies of these analogs in various cancer models to better understand their relative potency and therapeutic index. Furthermore, the development of more specific and potent inhibitors for individual sphingolipid-metabolizing enzymes will be crucial for advancing this class of drugs into the clinic. The continued exploration of the intricate network of sphingolipid signaling in cancer will undoubtedly unveil new therapeutic opportunities and pave the way for more effective and personalized cancer treatments.

References

Unveiling the Kinase Cross-Reactivity Profile of N,N-Dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the cross-reactivity of N,N-dimethyl sphingosine (B13886) (d17:1) (DMS), a widely used inhibitor of sphingosine kinases (SphK), with other kinases. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

N,N-dimethyl sphingosine (d17:1) is a synthetic, cell-permeable analog of sphingosine that acts as a competitive inhibitor of sphingosine kinases, the enzymes responsible for phosphorylating sphingosine to the signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] The balance between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate, with an accumulation of ceramide and sphingosine generally promoting apoptosis, while S1P signaling is associated with cell survival and proliferation. By inhibiting SphK, DMS shifts this balance towards apoptosis.[1] However, its activity against other kinases can lead to off-target effects, making a clear understanding of its selectivity profile essential.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of N,N-dimethyl sphingosine (d17:1) has been quantified against several kinases. The following table summarizes the available IC50 values, providing a snapshot of its potency and selectivity.

Kinase/ProcessCell Type/Assay ConditionIC50 Value (µM)Reference
Sphingosine Kinase 1 (SphK1) Porcine Vascular Smooth Muscle CellsNot explicitly stated, but DMS (0.1–100 µM) reduced serum-stimulated ERK-1/2 activation in a concentration-dependent manner.[4][5]
ERK-1/2 Activation Porcine Vascular Smooth Muscle Cells (FCS-stimulated)15 ± 10[4][5]
Cell Proliferation ([3H]-thymidine incorporation) Porcine Vascular Smooth Muscle Cells (FCS-stimulated)12 ± 6[4]
Protein Kinase C (PKC) VariousNo inhibitory effect at concentrations that inhibit SphK.[1][6]

Note: There are conflicting reports regarding the effect of DMS on Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK). While some studies suggest that DMS does not inhibit PKC at concentrations effective against SphK, others have reported inhibitory effects on both PKC and MAPK.[1][4][5][7] This highlights the need for comprehensive kinase panel screening to definitively determine the selectivity profile of DMS.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of N,N-dimethyl sphingosine and the experimental approaches used to characterize it, the following diagrams are provided.

G cluster_0 Sphingolipid Metabolism cluster_1 Downstream Effects of DMS Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) Sphingosine->Apoptosis Induces Proliferation_Survival Proliferation_Survival S1P->Proliferation_Survival Promotes DMS N,N-dimethyl sphingosine (d17:1) Sphingosine_Kinase SphK DMS->Sphingosine_Kinase Inhibits Sphingosine_Kinase_Inhibition SphK Inhibition Increased_Sphingosine ↑ Sphingosine Sphingosine_Kinase_Inhibition->Increased_Sphingosine Increased_Ceramide ↑ Ceramide Sphingosine_Kinase_Inhibition->Increased_Ceramide Decreased_S1P ↓ S1P Sphingosine_Kinase_Inhibition->Decreased_S1P Increased_Sphingosine->Apoptosis Increased_Ceramide->Apoptosis Decreased_S1P->Proliferation_Survival Reduced signaling

Caption: Sphingolipid signaling pathway and the inhibitory action of N,N-dimethyl sphingosine (d17:1).

G cluster_0 Radiometric Sphingosine Kinase Assay cluster_1 Cell-Based Proliferation Assay Start Start Reaction_Mix Prepare reaction mix: - Kinase (e.g., SphK1) - Sphingosine (substrate) - DMS (inhibitor) - Buffer Start->Reaction_Mix Add_ATP Add [γ-33P]ATP to initiate reaction Reaction_Mix->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Separate_Product Separate 33P-S1P (e.g., via TLC) Stop_Reaction->Separate_Product Quantify Quantify radioactivity Separate_Product->Quantify End End Quantify->End Start2 Start Plate_Cells Plate cells and allow to adhere Start2->Plate_Cells Add_Inhibitor Add DMS at various concentrations Plate_Cells->Add_Inhibitor Add_Thymidine Add [3H]-thymidine Add_Inhibitor->Add_Thymidine Incubate2 Incubate for a defined period Add_Thymidine->Incubate2 Harvest_Cells Harvest cells and lyse Incubate2->Harvest_Cells Measure_Incorporation Measure [3H]-thymidine incorporation (scintillation counting) Harvest_Cells->Measure_Incorporation End2 End Measure_Incorporation->End2

Caption: Experimental workflows for assessing kinase inhibition and cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Radiometric Sphingosine Kinase Assay

This assay measures the enzymatic activity of sphingosine kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from ATP into sphingosine.

Materials:

  • Recombinant Sphingosine Kinase (SphK1 or SphK2)

  • D-erythro-sphingosine

  • N,N-dimethyl sphingosine (d17:1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, sphingosine, and varying concentrations of DMS in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a suitable organic solvent (e.g., chloroform/methanol).

  • Spot the extracted lipids onto a TLC plate and separate the components.

  • Visualize and quantify the radiolabeled sphingosine-1-phosphate using a phosphorimager or by scraping the corresponding band and performing scintillation counting.

  • Calculate the percentage of inhibition for each DMS concentration and determine the IC50 value.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay assesses the effect of DMS on cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[4]

Materials:

  • Porcine Vascular Smooth Muscle Cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • N,N-dimethyl sphingosine (d17:1)

  • [3H]-thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Synchronize the cells by serum starvation for 24 hours.

  • Treat the cells with varying concentrations of DMS for a specified period (e.g., 24 hours).

  • Add [3H]-thymidine to the culture medium and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation into the DNA of proliferating cells.

  • Wash the cells with ice-cold PBS to remove unincorporated [3H]-thymidine.

  • Precipitate the DNA by adding cold 10% TCA and incubate on ice.

  • Wash the cells with ethanol (B145695) to remove the TCA.

  • Lyse the cells with a solution such as 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of cell proliferation for each DMS concentration and determine the IC50 value.[4]

Conclusion

N,N-dimethyl sphingosine (d17:1) is a potent inhibitor of sphingosine kinase, a key enzyme in the regulation of cell fate. While it has been shown to effectively inhibit SphK1 and downstream signaling pathways such as ERK-1/2 activation, leading to reduced cell proliferation, its broader selectivity profile remains to be fully elucidated. Conflicting reports on its effects on PKC and MAPK underscore the importance of comprehensive kinase panel screening. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the cross-reactivity of DMS and to better understand its mechanism of action and potential off-target effects. A thorough characterization of its kinase selectivity will be invaluable for the development of more specific sphingolipid-targeted therapeutics.

References

Confirming N,N-dimethyl sphingosine (d17:1)-Induced Apoptosis with Caspase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm apoptosis induced by N,N-dimethyl sphingosine (B13886) (DMS), with a focus on the utility and protocol of caspase-based assays. Experimental data is presented to support the comparison, and detailed methodologies are provided for key techniques.

Introduction to N,N-dimethyl Sphingosine (DMS) and Apoptosis

N,N-dimethyl sphingosine (DMS) is a naturally occurring sphingolipid metabolite that has garnered significant interest as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] Its primary mechanism involves the competitive inhibition of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[3][4] This inhibition disrupts the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), effectively "tipping the scale" towards cell death.[4]

Confirming that cell death occurs via apoptosis is crucial for evaluating the therapeutic potential of compounds like DMS. Apoptosis is a highly regulated process characterized by a series of distinct morphological and biochemical events, central to which is the activation of a family of cysteine proteases known as caspases.[5][6] Caspase assays, therefore, represent a direct and reliable method for quantifying apoptotic activity.

The Signaling Pathway of DMS-Induced Apoptosis

DMS primarily functions by inhibiting SPHK1, which prevents the phosphorylation of sphingosine into S1P.[3][7] This leads to an accumulation of cellular ceramide.[4] The resulting shift in the ceramide/S1P ratio triggers downstream signaling cascades that converge on the activation of executioner caspases, such as caspase-3 and caspase-7. Key signaling events include:

  • Inhibition of Pro-Survival Pathways: DMS treatment has been shown to suppress the activation of the NF-κB and Akt signaling pathways, both of which promote cell survival.[3][8]

  • Activation of Stress-Activated Pathways: The accumulation of ceramide and DMS can lead to the activation of stress-activated protein kinases (SAPK) like JNK and p38, which play a role in promoting apoptosis.[8][9]

  • Mitochondrial Involvement: These signaling changes can lead to mitochondrial membrane potential disruption and the release of cytochrome c, which is a key step in the intrinsic apoptotic pathway.[8]

These events culminate in the activation of the caspase cascade, leading to the systematic dismantling of the cell.

DMS_Apoptosis_Pathway cluster_survival Pro-Survival Pathways cluster_stress Stress Pathways DMS N,N-dimethyl sphingosine (DMS) SPHK1 Sphingosine Kinase 1 (SPHK1) DMS->SPHK1 Inhibits Akt Akt DMS->Akt Inhibits NFkB NF-κB DMS->NFkB Inhibits JNK_p38 JNK / p38 DMS->JNK_p38 Activates S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Catalyzes Ceramide Ceramide SPHK1->Ceramide Leads to Accumulation Sph Sphingosine Sph->SPHK1 S1P->Akt Activates S1P->NFkB Activates Ceramide->JNK_p38 Activates Mitochondria Mitochondrial Disruption (Cytochrome c release) Akt->Mitochondria Inhibits JNK_p38->Mitochondria Caspase_Cascade Caspase Cascade Activation (Caspase-3/7) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of DMS-induced apoptosis.

Comparison of Apoptosis Detection Methods

While caspase assays are a gold standard for confirming apoptosis, other methods can provide complementary information about different stages of the process. An orthogonal approach, using multiple assays to confirm a result, is highly recommended for publication.[10]

Assay Type Principle Stage Detected Advantages Disadvantages
Caspase Activity Assays Enzymatic cleavage of a substrate (e.g., DEVD) by active caspases (primarily Caspase-3/7) releases a fluorescent, luminescent, or colorimetric signal.[11][12]Mid-to-LateHighly specific to apoptosis, quantifiable, suitable for high-throughput screening (HTS).[12][13]Lytic assays prevent further cell analysis; caspase activation doesn't always guarantee cell death completion.[5]
Annexin V Staining Annexin V protein binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis.[10]Early-to-MidDetects early apoptotic events; can distinguish between apoptotic and necrotic cells when co-stained with a viability dye (e.g., PI).[14]Can also stain necrotic cells if the membrane is compromised; requires intact cells, often analyzed by flow cytometry.
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[5]LateCan be used on fixed tissue sections (immunohistochemistry) and cell suspensions; provides spatial information in tissues.Can also label necrotic cells or cells with DNA damage, leading to false positives; may not detect very early stages.[5]
Cleaved PARP Western Blot Detects the 89 kDa fragment of Poly (ADP-ribose) polymerase (PARP), a specific substrate cleaved by caspase-3 during apoptosis.[3][14]Mid-to-LateHighly specific indicator of caspase-3 activation; provides molecular weight confirmation.Less quantitative than plate-based assays; lower throughput; requires more sample material.
DNA Laddering Electrophoretic separation of DNA fragments (multiples of 180-200 bp) generated by caspase-activated endonucleases.[5]LateProvides a clear, qualitative hallmark of apoptosis.Requires a large number of cells; not easily quantifiable; may not be apparent in all cell types.

Experimental Data: DMS Induces Caspase-3/7 Activity

Quantitative analysis across multiple studies demonstrates that DMS induces apoptosis in a dose- and time-dependent manner. This is confirmed by direct measurement of executioner caspase activity.

Cell Line Compound Concentration Time Point Observed Effect Reference
A549 (Human Lung Cancer)DMS10-40 µM24h & 48hDose-dependent increase in Caspase-3 activity.[3]
U937 (Human Monocytic)DMS15 µMNot SpecifiedInduced apoptosis, confirmed by PARP cleavage.[14]
HL60, U937 (Leukemia)DMS20 µM6hPotent induction of apoptosis (>50% of cells).[1]
PC12 (Pheochromocytoma)DMS10 µM4hSignificantly increased DNA fragmentation (apoptosis).[15]
Various Cancer LinesSphingosine20 µM6hApoptosis in up to 90% of leukemia cells.[1]

Detailed Experimental Protocol: Caspase-Glo® 3/7 Luminescent Assay

This protocol is a representative example for a widely used commercial "add-mix-measure" caspase assay, suitable for multiwell plate formats.[11][16]

Objective: To quantify caspase-3 and caspase-7 activity in cells treated with DMS compared to an untreated control.

Materials:

  • Cells cultured in 96-well, white-walled plates (for luminescence).

  • N,N-dimethyl sphingosine (d17:1) stock solution.

  • Caspase-Glo® 3/7 Reagent (or equivalent).

  • Phosphate-Buffered Saline (PBS).

  • Multimode plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of DMS (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle-only control and a positive control (e.g., staurosporine). Incubate for the desired time period (e.g., 24 or 48 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of prepared Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average luminescence values of the vehicle control blanks from all experimental readings. Plot the relative luminescence units (RLU) against the concentration of DMS to determine the dose-response relationship.

Caspase_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Protocol cluster_readout Data Acquisition & Analysis A Seed Cells in 96-well Plate B Treat with DMS & Controls A->B Incubate (e.g., 24h) C Equilibrate Plate to Room Temp B->C D Add Caspase-Glo® 3/7 Reagent to each well C->D E Mix on shaker (30-60s) Incubate at RT (1-3h) D->E F Measure Luminescence (Plate Reader) E->F G Analyze Data (Subtract Blank, Plot Results) F->G

Caption: Experimental workflow for a luminescent caspase-3/7 assay.

Alternative Apoptosis Inducers for Comparative Studies

To benchmark the efficacy of DMS, it is often useful to compare its activity against other known apoptosis inducers.

Compound Class / Primary Target Key Features
Staurosporine Broad-spectrum protein kinase inhibitorA potent, widely used positive control for apoptosis induction in many cell types.
Doxorubicin Topoisomerase II inhibitor / DNA intercalatorA common chemotherapeutic agent that induces DNA damage, leading to apoptosis.[14]
FTY720 (Fingolimod) Sphingosine-1-phosphate receptor modulatorAn S1P analog that can also inhibit SPHK1 and induce apoptosis in cancer cells.[2][17]
C2-Ceramide Cell-permeable ceramide analogDirectly elevates intracellular ceramide levels, bypassing the need to inhibit SPHK1.[1]

Conclusion

N,N-dimethyl sphingosine (d17:1) is a well-documented inducer of apoptosis, primarily through the inhibition of SPHK1 and the subsequent alteration of the ceramide/S1P balance. Caspase-3/7 activity assays provide a robust, sensitive, and high-throughput compatible method for specifically confirming and quantifying DMS-induced apoptosis.[3][13] When complemented with other methods like Annexin V staining or cleaved PARP detection, researchers can generate a comprehensive and compelling dataset to validate the pro-apoptotic efficacy of DMS for applications in cancer research and drug development.

References

A Comparative Analysis of N,N-dimethyl sphingosine (d17:1) and Other Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,N-dimethyl sphingosine (B13886) (d17:1) and other prominent inhibitors of Sphingosine Kinase (SphK), a critical enzyme family in cell signaling. The information presented is supported by experimental data to assist in the selection of appropriate chemical tools for research and drug development.

Introduction to Sphingosine Kinase and its Inhibition

Sphingosine kinases (SphK) are lipid kinases that phosphorylate sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, regulate the cellular balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P. This balance, often termed the "sphingolipid rheostat," is crucial in determining cell fate. Dysregulation of the SphK/S1P signaling axis is implicated in numerous pathologies, including cancer, inflammation, and fibrosis, making SphK a compelling therapeutic target.

N,N-dimethyl sphingosine (DMS) is a well-characterized competitive inhibitor of both SphK1 and SphK2. The d17:1 variant refers to a specific chain length of the sphingoid base. This guide compares its performance against other widely used SphK inhibitors.

Quantitative Comparison of SphK Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for N,N-dimethyl sphingosine and other selected SphK inhibitors against SphK1 and SphK2. Lower values indicate higher potency.

InhibitorTarget(s)SphK1 IC50/KiSphK2 IC50/KiSelectivityNotable Off-Target Effects
N,N-dimethyl sphingosine (DMS) SphK1/SphK2IC50: ~5 µM[1]Ki: ~12 µM (non-competitive)[2]Non-selectiveProtein Kinase C (PKC), Mitogen-activated protein kinase (MAPK)[3][4], Ceramide Kinase[2]
PF-543 SphK1IC50: ~2.0 nM; Ki: 3.6 nM>100-fold vs SphK2Highly SphK1 selectiveMinimal off-target effects reported against a wide panel of kinases.[5]
SKI-II SphK1/SphK2IC50: ~0.5 µM-Non-selectiveCan induce proteasomal degradation of SphK1.[6]
ABC294640 (Opaganib) SphK2-Ki: ~9.8 µMSphK2 selectiveDihydroceramide desaturase (DES1)[7]
SLP7111228 SphK1Ki: 48 nM-SphK1 selective-
SLP120701 SphK2-Ki: 1 µMSphK2 selective-

Note: Data for N,N-dimethyl sphingosine is for the commonly studied d18:1 isoform, as specific comparative data for the d17:1 variant is limited.

SphK/S1P Signaling Pathway

The diagram below illustrates the central role of Sphingosine Kinase in cellular signaling. Activation of SphK1 and SphK2 leads to the production of S1P, which can then act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PRs), triggering downstream signaling cascades that regulate cell proliferation, survival, migration, and apoptosis.

SphK_Signaling_Pathway Sphingosine Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PRs S1P Receptors (S1PR1-5) Downstream_intra Intracellular Targets (e.g., HDACs, TRAF2) S1PRs->Downstream_intra Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK, PLC) S1P_ext Extracellular S1P S1P_ext->S1PRs Binding & Activation SphK1_mem SphK1 (activated) S1P_intra Intracellular S1P SphK1_mem->S1P_intra Phosphorylation S1P_transporter S1P Transporter (e.g., SPNS2, ABC transporters) S1P_transporter->S1P_ext SphK1_cyto SphK1 (inactive) SphK1_cyto->SphK1_mem Activation (e.g., by growth factors, cytokines) Sphingosine Sphingosine Sphingosine->SphK1_cyto Substrate Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase SphK2_nuc SphK2 Sphingosine->SphK2_nuc Substrate Ceramide->Sphingosine Ceramidase S1P_intra->S1P_transporter Export S1P_intra->Downstream_intra S1P_nuc Nuclear S1P SphK2_nuc->S1P_nuc Phosphorylation HDAC HDAC1/2 S1P_nuc->HDAC Inhibition DMS N,N-dimethyl sphingosine (d17:1) & other SphK Inhibitors DMS->SphK1_mem Inhibition DMS->SphK2_nuc Inhibition

Caption: The Sphingosine Kinase signaling pathway and points of inhibition.

Experimental Workflows and Protocols

The following sections detail common experimental procedures used to evaluate and compare the efficacy of SphK inhibitors.

Experimental Workflow for Inhibitor Characterization

experimental_workflow Workflow for SphK Inhibitor Characterization start Start: Select SphK Inhibitor(s) biochem_assay Biochemical Assay (SphK Activity) start->biochem_assay cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis and Comparison biochem_assay->data_analysis Determine IC50/Ki proliferation Cell Proliferation Assay (e.g., MTT) cell_based_assays->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_based_assays->apoptosis migration Cell Migration Assay (e.g., Transwell) cell_based_assays->migration proliferation->data_analysis Compare anti-proliferative effects apoptosis->data_analysis Compare pro-apoptotic effects migration->data_analysis Compare anti-migratory effects conclusion Conclusion: Inhibitor Potency & Cellular Effects data_analysis->conclusion

Caption: A typical workflow for characterizing SphK inhibitors.

Detailed Experimental Protocols

1. Sphingosine Kinase Activity Assay (Radiometric)

This is a traditional and highly sensitive method for measuring SphK activity.

  • Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the substrate sphingosine, catalyzed by SphK. The resulting radiolabeled S1P is then separated from the unreacted [γ-³²P]ATP and quantified.

  • Materials:

    • Recombinant human SphK1 or SphK2

    • Sphingosine (or d17:1 sphingosine)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM Triton X-100)

    • Test inhibitors (e.g., N,N-dimethyl sphingosine (d17:1)) at various concentrations

    • Stop solution (e.g., 1 N HCl)

    • Chloroform/Methanol/HCl (100:200:1, v/v/v)

    • Silica gel thin-layer chromatography (TLC) plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, sphingosine, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

    • Extract the lipids using chloroform/methanol/HCl.

    • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the lipid extract onto a TLC plate and developing it with an appropriate solvent system (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v).

    • Visualize the separated lipids by autoradiography.

    • Scrape the S1P spot from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of SphK inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell Proliferation Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer cells)

    • Complete cell culture medium

    • 96-well plates

    • Test inhibitors

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SphK inhibitors for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Cancer cell line

    • Test inhibitors

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with SphK inhibitors as described for the proliferation assay.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

4. Cell Migration Assay (Transwell Assay)

  • Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Cell line of interest

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

    • Test inhibitors

    • Cotton swabs

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Staining solution (e.g., 0.1% crystal violet)

  • Procedure:

    • Pre-treat cells with the SphK inhibitors for a specified time.

    • Add medium with the chemoattractant to the lower chamber of the 24-well plate.

    • Seed the pre-treated cells in serum-free medium in the upper chamber of the Transwell insert.

    • Incubate for 12-24 hours to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with the fixation solution.

    • Stain the migrated cells with crystal violet.

    • Elute the dye with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells under a microscope.

    • Compare the number of migrated cells in the inhibitor-treated groups to the control group.

Conclusion

The choice of a Sphingosine Kinase inhibitor is highly dependent on the specific research question.

  • N,N-dimethyl sphingosine (DMS) , including the d17:1 variant, serves as a useful tool for general SphK inhibition. However, its lack of isoform selectivity and known off-target effects on kinases like PKC and MAPK necessitate careful interpretation of experimental results.[2][3][4][8][9]

  • PF-543 is a highly potent and selective inhibitor of SphK1, making it an excellent choice for dissecting the specific roles of this isoform in cellular processes. Its minimal off-target activity enhances the reliability of experimental findings.

  • SKI-II is a non-selective SphK inhibitor that can be used to study the combined effects of inhibiting both SphK1 and SphK2. Its ability to induce the degradation of SphK1 provides an additional mechanism of action to consider.[6]

  • ABC294640 and other SphK2-selective inhibitors are valuable for investigating the distinct functions of SphK2, which are often different from, and sometimes opposing to, those of SphK1.[7]

Researchers should consider the potency, selectivity, and potential off-target effects of each inhibitor when designing experiments and interpreting data. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based characterization and comparison of these and other SphK inhibitors.

References

A Comparative Guide to the Quantification of N,N-dimethyl Sphingosine (d17:1): LC-MS/MS and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of N,N-dimethyl sphingosine (B13886) (d17:1) (DMS (d17:1)), alongside alternative methodologies. Experimental protocols, performance data, and relevant biological pathways are detailed to inform methodological decisions.

N,N-dimethyl sphingosine, a methylated derivative of sphingosine, is a critical bioactive lipid that acts as a potent inhibitor of sphingosine kinase (SphK), a key enzyme in the sphingolipid signaling pathway.[1][2] By inhibiting SphK, DMS alters the cellular balance of sphingolipids, thereby influencing fundamental cellular processes such as proliferation, apoptosis, and inflammation. Its role in these pathways has made it a molecule of significant interest in cancer research and drug development.

Quantitative Methodologies: A Head-to-Head Comparison

The selection of an appropriate analytical method is critical for the reliable quantification of DMS (d17:1) in various biological matrices. This section compares the well-established LC-MS/MS technique with a potential alternative, the fluorescence-based assay.

Performance Characteristics

The following table summarizes the key quantitative performance metrics for each method. Data presented for LC-MS/MS is based on typical performance characteristics of validated methods for similar sphingolipids, while the data for the fluorescence-based assay is extrapolated from assays for related enzyme activities.

FeatureLC-MS/MSFluorescence-Based Assay
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Measurement of fluorescence intensity of a labeled substrate or product.
Specificity Very High (distinguishes between structurally similar lipids).Moderate to High (potential for cross-reactivity).
Sensitivity (LOD/LOQ) Low (pg to ng/mL range).Moderate (ng to µg/mL range).
Linearity Excellent over a wide dynamic range.Good, but may be limited by fluorophore saturation.
Accuracy High (typically within 15% of the nominal concentration).Moderate to High (can be affected by matrix interference).
Precision High (typically <15% CV).Moderate (typically <20% CV).
Throughput Moderate (sample preparation can be a bottleneck).High (amenable to plate-based formats).
Matrix Effect Can be significant, often requires internal standards for correction.Susceptible to quenching or enhancement by matrix components.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the quantification of DMS (d17:1) by LC-MS/MS and a conceptual protocol for a fluorescence-based assay.

LC-MS/MS Quantification of DMS (d17:1)

This protocol is a composite based on established methods for the analysis of sphingolipids.

1. Sample Preparation (Lipid Extraction):

  • To a 100 µL sample (e.g., cell lysate, plasma), add an internal standard (e.g., a stable isotope-labeled DMS).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607):methanol.

  • Vortex thoroughly and incubate on ice for 15 minutes.

  • Add 200 µL of chloroform and 200 µL of water to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B over several minutes to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for DMS (d17:1) and the internal standard would need to be determined through infusion and optimization experiments.

Conceptual Fluorescence-Based Assay

1. Principle: This assay would measure the inhibition of sphingosine kinase activity by DMS. A fluorescently labeled sphingosine substrate (e.g., NBD-sphingosine) would be used. In the absence of an inhibitor, the kinase would phosphorylate the substrate, leading to a change in fluorescence. The presence of DMS would inhibit this reaction, resulting in a signal that is proportional to the DMS concentration.

2. Assay Protocol:

  • In a 96-well plate, add recombinant sphingosine kinase.

  • Add the sample containing an unknown amount of DMS.

  • Add a fluorescently labeled sphingosine substrate (e.g., NBD-sphingosine).

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Quantify the amount of DMS by comparing the inhibition to a standard curve of known DMS concentrations.

Visualizing the Biological Context and Analytical Workflow

Understanding the signaling pathway of DMS and the experimental workflow is crucial for interpreting the quantitative data.

G cluster_0 Sphingolipid Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Pro-proliferative) Sphingosine->S1P Sphingosine Kinase (SphK) Apoptosis Apoptosis (Cell Death) Sphingosine->Apoptosis Promotes S1P->Apoptosis Inhibits DMS N,N-dimethyl Sphingosine (DMS) (d17:1) SphK SphK DMS->SphK Inhibits

Caption: Signaling pathway of N,N-dimethyl sphingosine (DMS).

G Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Addition of Internal Standard LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for LC-MS/MS quantification.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of N,N-dimethyl sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of N,N-dimethyl sphingosine (B13886) (d17:1), a methylated form of sphingosine used in research.

While a specific, publicly available Safety Data Sheet (SDS) for N,N-dimethyl sphingosine (d17:1) is not readily found, product information from suppliers such as Cayman Chemical indicates that this material should be considered hazardous until further information is available.[1][2] Therefore, it is crucial to handle and dispose of this compound as hazardous chemical waste, adhering to the established protocols of your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Disposal Protocol

The following step-by-step guide outlines the immediate operational and disposal plan for N,N-dimethyl sphingosine (d17:1). This procedure is based on general best practices for handling and disposing of potentially hazardous research chemicals.

Step 1: Personal Protective Equipment (PPE)

Before handling N,N-dimethyl sphingosine (d17:1) for any purpose, including disposal, all personnel must wear appropriate PPE. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly fitted laboratory coat

Step 2: Waste Categorization and Segregation

All materials contaminated with N,N-dimethyl sphingosine (d17:1) must be categorized and segregated as hazardous chemical waste. This includes:

  • Unused or Expired Solid Compound: The pure solid form of the compound.

  • Solutions: Any solutions containing N,N-dimethyl sphingosine (d17:1), for example, dissolved in ethanol, DMSO, or other solvents.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as pipette tips, centrifuge tubes, and gloves.

Step 3: Container Management

Proper containment of hazardous waste is critical to prevent accidental exposure and environmental contamination.

  • Solid Waste:

    • Dispose of the unused or expired solid compound in its original container whenever possible.

    • If the original container is not available, use a new, clean, and clearly labeled container made of a compatible material.

    • The container must be securely sealed.

  • Liquid Waste:

    • Collect solutions containing N,N-dimethyl sphingosine (d17:1) in a dedicated, leak-proof, and clearly labeled waste container.

    • The container material must be compatible with the solvent used.

    • Keep the liquid waste container tightly sealed when not in use.

  • Contaminated Labware:

    • Collect contaminated disposable items in a dedicated, puncture-proof container or a clearly labeled, sealed plastic bag.

Step 4: Labeling

All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include:

  • The full chemical name: "N,N-dimethyl sphingosine (d17:1)"

  • The quantity or concentration of the waste.

  • The date of accumulation.

  • All other components of the waste mixture (e.g., solvents).

Step 5: Storage and Collection

  • Store all hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes the key disposal parameters for N,N-dimethyl sphingosine (d17:1).

ParameterGuidelineRationale
Physical State Typically a solid or supplied as a solution in ethanol.Dictates the type of waste container and handling procedures.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1]Informs the potential for liquid waste generation and necessary precautions.
Toxicity Should be considered hazardous and biologically active until proven otherwise.[1][2]As a sphingosine kinase inhibitor, it is designed to have biological effects and should be handled with caution.
Primary Container The original manufacturer's vial or a clearly labeled, sealed, and compatible container.Prevents misidentification and ensures containment.
Waste Category Hazardous Chemical Waste (Solid and/or Liquid).Requires disposal through a certified hazardous waste management program.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, and a lab coat are mandatory.Standard PPE for handling potentially hazardous chemicals.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of N,N-dimethyl sphingosine (d17:1).

start Start: Identify Waste (N,N-dimethyl sphingosine (d17:1)) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Step 2: Categorize Waste (Solid, Liquid, Contaminated Labware) ppe->categorize solid_waste Solid Waste (Unused Compound) categorize->solid_waste liquid_waste Liquid Waste (Solutions) categorize->liquid_waste labware_waste Contaminated Labware (Pipette tips, gloves, etc.) categorize->labware_waste solid_container Step 3: Use Original or Compatible Labeled Container solid_waste->solid_container liquid_container Step 3: Use Leak-Proof, Labeled Waste Container liquid_waste->liquid_container labware_container Step 3: Use Puncture-Proof Labeled Container labware_waste->labware_container labeling Step 4: Label as 'Hazardous Waste' with Full Chemical Name and Date solid_container->labeling liquid_container->labeling labware_container->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage pickup Step 6: Arrange for EHS Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for N,N-dimethyl sphingosine (d17:1).

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N,N-dimethyl sphingosine (d17:1), thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like N,N-dimethyl sphingosine (B13886) (d17:1). While a specific Safety Data Sheet (SDS) for the d17:1 variant is not publicly available, this guide synthesizes established protocols for similar sphingolipids and general laboratory safety standards to provide essential, immediate safety and logistical information. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.

N,N-dimethyl sphingosine (d17:1) should be treated as a hazardous substance.[1] It is a dimethylated form of the amino alcohol sphingosine (d17:1) and is supplied as a solution in ethanol (B145695).[1][2] As a bioactive lipid, it is known to inhibit sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway, which can induce cellular apoptosis.[3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to mitigating exposure risks. The following table outlines the recommended PPE for handling N,N-dimethyl sphingosine (d17:1), based on general safety protocols for hazardous laboratory chemicals.

Protection Type Recommended PPE Purpose Applicable Standard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard.[7]Protects against splashes, aerosols, and flying particles.[7]ANSI Z87.1[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[7]Prevents skin contact with the chemical.[7]EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.[7]Protects against inhalation of aerosols.NIOSH approved

Operational Plan: A Step-by-Step Protocol for Safe Handling

A meticulous, step-by-step approach to handling N,N-dimethyl sphingosine (d17:1) is crucial for minimizing exposure and preventing contamination.

1. Preparation and Handling:

  • All manipulations of N,N-dimethyl sphingosine (d17:1) should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Before beginning work, ensure all required PPE is correctly worn.[7]

  • The compound is typically supplied in a solution of ethanol.[1] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as DMSO or dimethyl formamide.[1]

  • Use only clean glassware and equipment to avoid contamination.[7]

2. Storage:

  • For long-term storage, N,N-dimethyl sphingosine (d17:1) should be kept at -20°C.[1]

3. Spill Management:

  • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7]

  • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[7]

  • Dispose of all contaminated materials, including cleaning materials, as hazardous waste.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of N,N-dimethyl sphingosine (d17:1) and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory guidelines.

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, absorbent pads, and empty containers, are considered contaminated and must be disposed of as hazardous waste.[7]

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Institutional Guidelines: Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Solution Prepare Solution Work in Fume Hood->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling and disposal of N,N-dimethyl sphingosine (d17:1).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl sphingosine (d17:1)
Reactant of Route 2
N,N-dimethyl sphingosine (d17:1)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.